molecular formula C7H3ClN2O2S B1589442 2-Chloro-5-nitrobenzothiazole CAS No. 3622-38-6

2-Chloro-5-nitrobenzothiazole

Cat. No.: B1589442
CAS No.: 3622-38-6
M. Wt: 214.63 g/mol
InChI Key: BSHJRTMGKFPQGZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzothiazole is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHJRTMGKFPQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465089
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-38-6
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-nitrobenzothiazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-nitrobenzothiazole

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical industries. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of more complex molecules. The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse biological activities, including anticancer, antimicrobial, and neuroprotective agents.[1][2] The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, while the nitro group at the 5-position acts as a powerful electron-withdrawing group, influencing the molecule's reactivity and serving as a precursor for an amino group. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the principal and alternative pathways for the synthesis of this pivotal building block, grounded in mechanistic understanding and practical application.

Chapter 1: Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule into simpler, commercially available, or easily accessible precursors. Three primary disconnection strategies emerge, each leading to a distinct and viable synthetic pathway.

  • C-Cl Bond Disconnection: This is the most direct approach, envisioning the final step as the installation of the chlorine atom. This leads to precursors such as 2-hydroxy-5-nitrobenzothiazole or 2-mercapto-5-nitrobenzothiazole, where the hydroxyl or thiol group is converted to the target chloro group.

  • C-N (Thiazole) Bond Disconnection via Diazonium Salt: This strategy disconnects the C2-substituent from the aromatic amine precursor. It points towards the use of 2-amino-5-nitrobenzothiazole, which can be converted to the target molecule via a Sandmeyer reaction.[3][4]

  • Thiazole Ring Formation: This approach involves constructing the benzothiazole ring system with the required substituents already in place on the aniline precursor. For instance, starting from a 2-halo-5-nitroaniline derivative and a sulfur source.

These strategies form the basis of the detailed synthetic pathways explored in the subsequent chapters.

G cluster_0 Retrosynthetic Pathways TM This compound P1 Precursor A: 2-Hydroxy/Mercapto-5-nitrobenzothiazole TM->P1 C-Cl Disconnection P2 Precursor B: 2-Amino-5-nitrobenzothiazole TM->P2 C-N Disconnection (Sandmeyer) P3 Precursor C: Substituted Aniline + Sulfur Source TM->P3 Ring Construction

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Primary Synthesis Pathway via 2-Mercapto-5-nitrobenzothiazole

This pathway is often favored for its efficiency and high yields, leveraging the robust conversion of a 2-mercaptobenzothiazole to a 2-chlorobenzothiazole. The synthesis of the unsubstituted 2-chlorobenzothiazole from 2-mercaptobenzothiazole using sulfuryl chloride (SO₂Cl₂) is reported to produce high yields and a very pure product, a principle that extends effectively to its nitro-substituted analogue.[5]

Mechanism and Rationale

The reaction proceeds in two main stages: the synthesis of the 2-mercapto precursor followed by its chlorination.

  • Formation of 2-Mercapto-5-nitrobenzothiazole: This intermediate is typically formed through the reaction of 4-nitroaniline with carbon disulfide and sulfur. While the overall chemistry appears straightforward, the process involves complex intermediates.[6] An alternative route involves the cyclization of 2-amino-4-nitrothiophenol.

  • Chlorination with Sulfuryl Chloride: Sulfuryl chloride (SO₂Cl₂) is a highly effective reagent for this transformation. The reaction mechanism involves the formation of a sulfenyl chloride intermediate, which is then attacked by a chloride ion to displace the sulfur dioxide and yield the final product. This method is often superior to using thionyl chloride (SOCl₂), which can lead to the formation of dibenzothiazolyl disulfide byproducts.[5]

Experimental Protocol

Part A: Synthesis of 2-Mercapto-5-nitrobenzothiazole

This protocol is adapted from established methods for synthesizing mercaptobenzothiazoles.[6][7]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 4-chloro-3-nitroaniline (0.1 mol), sodium sulfide nonahydrate (0.12 mol), and sulfur (0.1 mol) in 200 mL of ethylene glycol.

  • Heating: Heat the mixture to 120-130°C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.

  • Acidification: Acidify the solution to pH 2-3 with concentrated hydrochloric acid. A yellow precipitate of 2-mercapto-5-nitrobenzothiazole will form.

  • Isolation: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

Part B: Synthesis of this compound

This protocol is adapted from the high-yield synthesis of 2-chlorobenzothiazole.[5]

  • Reaction Setup: In a 250 mL flask protected from moisture, suspend 2-mercapto-5-nitrobenzothiazole (0.05 mol) in 100 mL of anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension in an ice bath to 0-5°C. Slowly add sulfuryl chloride (SO₂Cl₂, 0.06 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The suspension will gradually dissolve as the reaction proceeds.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice to decompose the excess sulfuryl chloride.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol or by column chromatography.

G cluster_A Part A: Precursor Synthesis cluster_B Part B: Chlorination A1 Combine 4-chloro-3-nitroaniline, Na2S.9H2O, S in Ethylene Glycol A2 Heat to 120-130°C (4-6 hours) A1->A2 A3 Cool and Pour into Ice Water A2->A3 A4 Acidify with HCl to pH 2-3 A3->A4 A5 Filter, Wash, and Dry 2-Mercapto-5-nitrobenzothiazole A4->A5 B1 Suspend Precursor in Anhydrous CH2Cl2 A5->B1 Transfer Precursor B2 Cool to 0-5°C and Add SO2Cl2 Dropwise B1->B2 B3 Stir at Room Temp (1-2 hours) B2->B3 B4 Quench with Crushed Ice B3->B4 B5 Extract, Wash, and Dry Organic Layer B4->B5 B6 Evaporate Solvent to Yield This compound B5->B6

Caption: Workflow for the synthesis via 2-mercaptobenzothiazole.

Chapter 3: Alternative Pathway via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aryl amine into a wide variety of functional groups via a diazonium salt intermediate.[3][4] This pathway utilizes 2-amino-5-nitrobenzothiazole as the key precursor.

Mechanism and Rationale
  • Diazotization: The synthesis begins with the diazotization of 2-amino-5-nitrobenzothiazole.[8][9] The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a relatively stable aryl diazonium salt.[9][10] The low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) chloride solution. The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][4] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[11] The aryl radical then abstracts a chlorine atom from the now copper(II) chloride species, yielding the final product and regenerating the copper(I) catalyst.[3]

Experimental Protocol

Part A: Synthesis of 2-Amino-5-nitrobenzothiazole

This protocol is adapted from a patented method.[12]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-dinitrochlorobenzene (0.05 mol) and thiourea (0.1 mol) in 100 mL of pyridine.

  • Heating: Heat the solution to reflux with stirring for 3 hours.

  • Work-up: After cooling, pour the reaction mixture into 500 mL of water with vigorous stirring.

  • Isolation: Collect the resulting solid by suction filtration, wash thoroughly with water, and dry to yield crude 2-amino-5-nitrobenzothiazole. The product can be purified by recrystallization from ethanol.

Part B: Sandmeyer Reaction

  • Diazotization: Suspend 2-amino-5-nitrobenzothiazole (0.04 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) in a 500 mL beaker. Cool the mixture to 0-5°C in an ice-salt bath with constant stirring. Slowly add a solution of sodium nitrite (0.044 mol) in 15 mL of water dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete.

  • Copper(I) Chloride Solution: In a separate 1 L flask, dissolve copper(I) chloride (0.05 mol) in 50 mL of concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (50-60°C) for 30 minutes until gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or toluene provides the purified this compound.

Chapter 4: Comparative Analysis of Synthesis Pathways

The choice of a synthetic pathway depends on several factors, including the desired scale, available starting materials, and safety considerations. The following table provides a comparative overview of the discussed pathways.

Parameter Pathway 1 (Mercapto) Pathway 2 (Sandmeyer) Pathway 3 (Hydroxy/Chlorination)
Typical Yield High (>85%)[5]Moderate to Good (50-75%)Good to High (70-90%)
Reagent Cost Moderate (Sulfuryl chloride)Low (NaNO₂, CuCl)Moderate (POCl₃ or SOCl₂)
Safety Concerns Sulfuryl chloride is corrosive and reacts violently with water.Diazonium salts can be explosive if isolated and dry. Low temperatures are critical.POCl₃ and SOCl₂ are highly corrosive and toxic. Reactions are often exothermic.
Scalability Good; high yields and relatively simple work-up.Moderate; temperature control can be challenging on a large scale.Excellent; widely used in industrial processes.[13]
Key Advantage High purity and yield.Utilizes a common and well-understood named reaction.Robust and industrially proven method for similar heterocycles.
Key Disadvantage Handling of sulfuryl chloride.Potential for diazonium salt instability and side reactions.Use of highly corrosive and hazardous chlorinating agents.

Field Insights:

  • For laboratory-scale synthesis where yield and purity are paramount, the Mercapto Pathway is highly recommended. The procedure is straightforward, and the high efficiency often simplifies purification.

  • The Sandmeyer Reaction Pathway is an excellent choice for academic settings and for exploring the synthesis of analogues, as it builds upon the versatile diazonium salt intermediate.

  • For large-scale industrial production, the Chlorination of a Hydroxy Precursor is often the most economically viable and scalable option, despite the need for specialized equipment to handle reagents like phosphorus oxychloride safely.[13]

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The optimal choice is dictated by the specific requirements of the project, balancing factors of yield, cost, safety, and scale. The chlorination of 2-mercapto-5-nitrobenzothiazole offers a high-yield route suitable for many applications, while the classic Sandmeyer reaction and the chlorination of a 2-hydroxy precursor provide robust and scalable alternatives. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable researchers and drug development professionals to effectively produce this valuable synthetic intermediate for their discovery and development pipelines.

References

physical and chemical properties of 2-Chloro-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-nitrobenzothiazole: Properties, Reactivity, and Applications

Abstract

This technical guide offers a comprehensive overview of this compound (CAS No: 3622-38-6), a pivotal heterocyclic building block in modern organic synthesis. We delve into its core physicochemical properties, spectroscopic characteristics, and distinct reactivity profile, which is dominated by the interplay between the electrophilic C2 carbon and the electron-withdrawing nitro group. This document is structured to provide researchers, scientists, and drug development professionals with actionable insights, including detailed experimental protocols for its key chemical transformations and a discussion of its application in the synthesis of pharmacologically active agents. The content is grounded in authoritative references to ensure scientific accuracy and trustworthiness.

Core Molecular Profile

This compound is an organic compound featuring a fused benzene and thiazole ring system.[1] Its utility in synthetic chemistry is largely dictated by two key features: a reactive chlorine atom at the 2-position and a nitro group at the 5-position, which significantly influences the molecule's electronic properties and reactivity.[1]

Chemical Structure and Identifiers

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 3622-38-6[1][2]
Molecular Formula C₇H₃ClN₂O₂S[1][2][3]
Molecular Weight 214.63 g/mol [1][2][3]
Synonyms 2-Chloro-5-nitro-1,3-benzothiazole, 2-chloro-5-nitrobenzo[d]thiazole[1]
Appearance Yellow to brown solid[1]
Density 1.6 ± 0.1 g/cm³[2]
Boiling Point 348.1 ± 15.0 °C at 760 mmHg[2]
Flash Point 164.3 ± 20.4 °C[2]
LogP 3.14[2]
Solubility Moderately soluble in organic solvents[1]

Spectroscopic and Analytical Characterization

While comprehensive spectral data should be obtained for each batch, the structural features of this compound allow for the prediction of its key spectroscopic signatures. Commercial suppliers may provide compound-specific analytical data, including NMR and LC-MS.[4]

Predicted Spectroscopic Features
  • ¹H NMR: The aromatic region is expected to show three distinct protons. The proton at C4 (adjacent to the sulfur and nitro-bearing C5) would likely appear as a doublet. The proton at C6 would be a doublet of doublets, and the C7 proton would be a doublet. The strong electron-withdrawing effect of the nitro group will cause a significant downfield shift for these protons.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals. The carbon at C2, bonded to both nitrogen and chlorine, will be significantly deshielded. The carbons in the benzene ring will show splitting patterns consistent with the substitution, with C5 (bonded to the nitro group) and C3a/C7a (bridgehead carbons) having characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

    • Aromatic C-H stretching (~3100-3000 cm⁻¹)

    • C=N stretching of the thiazole ring (~1600 cm⁻¹)

    • Asymmetric and symmetric NO₂ stretching, which are very strong and characteristic bands (~1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively)

    • C-Cl stretching (~800-600 cm⁻¹)

Chromatographic Analysis

Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as the aromatic system and nitro group provide strong chromophores. For identity confirmation and mass determination, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its pre-activated state for two fundamental transformations: nucleophilic substitution at the C2 position and reduction of the C5 nitro group.

G main This compound sub Nucleophilic Substitution at C2 (e.g., + R-SH, R-OH, R-NH2) main->sub red Reduction of Nitro Group (e.g., SnCl2/HCl) main->red prod_sub 2-Substituted-5-nitrobenzothiazoles sub->prod_sub prod_red 5-Amino-2-chlorobenzothiazole red->prod_red

Caption: Key reactivity pathways of this compound.

Key Transformation: Nucleophilic Aromatic Substitution at C2

The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring nitrogen. This reaction is a cornerstone for introducing diverse functionalities to the benzothiazole scaffold.

Authoritative Insight: This transformation is frequently exploited in medicinal chemistry. For instance, the reaction with various thiols is a key step in synthesizing novel c-Jun N-terminal kinase (JNK) inhibitors, where the benzothiazole acts as a crucial scaffold.[5][6]

Experimental Protocol: Synthesis of a 2-(Alkylthio)-5-nitrobenzothiazole Derivative

  • Reagents & Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as methanol or DMF in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Nucleophile Addition: Add the desired thiol (e.g., thiophenol, 1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as sodium methoxide (NaOMe) or triethylamine (TEA) (1.2 eq), to the mixture at room temperature. The base deprotonates the thiol, generating the active nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to yield the final product.

Key Transformation: Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 5-Amino-2-chlorobenzothiazole. This amine serves as a versatile synthetic handle for further derivatization through acylation, alkylation, or diazotization reactions, opening pathways to a vast library of compounds.[7]

Authoritative Insight: The conversion of a nitro group to an amine is a fundamental step in building complex molecules. This transformation allows for the introduction of new pharmacophores or linking moieties essential for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: Synthesis of 5-Amino-2-chlorobenzothiazole

  • Reagents & Setup: Suspend this compound (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (HCl) in a round-bottom flask.

  • Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) portion-wise to the suspension. The reaction is exothermic and may require cooling in an ice bath to maintain control.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Development

This compound is not just a laboratory curiosity; it is a key intermediate with demonstrated applications in several areas of chemical science.

  • Pharmaceuticals: It is a foundational scaffold for drugs targeting a range of diseases. Its derivatives have been investigated for their roles as JNK inhibitors (for diabetes, inflammation, and cancer), antimicrobial agents, and anticonvulsants.[1][5][7][8] The benzothiazole core is a recognized privileged structure in medicinal chemistry.[8]

  • Agrochemicals: The inherent biological activity of the benzothiazole nucleus makes its derivatives candidates for new pesticides and herbicides.[1]

  • Dyes and Materials: The conjugated aromatic system makes it a precursor for synthesizing organic dyes and functional materials.[1]

Safety, Handling, and Storage

Due to its chemical nature as a chlorinated nitroaromatic compound, this compound must be handled with appropriate care.

  • General Precautions: Handle in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors.[9][10] Avoid contact with skin and eyes.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[9][11]

  • Hazards: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[9][12] It is considered potentially toxic and hazardous to the environment.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11][13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[9][13]

Conclusion

This compound is a highly versatile and valuable reagent for the scientific community. Its well-defined reactivity at two distinct positions provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, empowers researchers to effectively leverage this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to 2-Chloro-5-nitrobenzothiazole: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-nitrobenzothiazole is a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a fused benzothiazole ring system substituted with both an electron-withdrawing nitro group and a reactive chloro group, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role as a key intermediate in the development of pharmacologically active agents. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a cornerstone for understanding its chemical behavior.

Key Identifiers and Properties
PropertyValueSource(s)
Molecular Formula C₇H₃ClN₂O₂S[1]
Molecular Weight 214.63 g/mol [1]
CAS Number 3622-38-6[1]
Appearance Yellow to brown solid[2]
Solubility Moderately soluble in organic solvents[2]
Structural Elucidation

The molecular structure of this compound is defined by a benzene ring fused to a thiazole ring, forming the benzothiazole core. A chlorine atom is attached at the 2-position of the thiazole ring, and a nitro group is substituted at the 5-position of the benzene ring.

Caption: 2D Molecular Structure of this compound.

The presence of the electronegative chlorine atom at the 2-position makes this site highly susceptible to nucleophilic attack. Furthermore, the strong electron-withdrawing nature of the nitro group at the 5-position deactivates the benzene ring towards electrophilic substitution but further activates the 2-position for nucleophilic substitution by resonance and inductive effects.

Synthesis and Reactivity

Synthesis
Reactivity Profile

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) at the 2-position. The chlorine atom serves as a good leaving group, and its departure is facilitated by the stabilization of the intermediate Meisenheimer complex by the electron-withdrawing nitro group and the nitrogen atom of the thiazole ring.

This reactivity makes this compound an excellent precursor for introducing a variety of functional groups at the 2-position by reacting it with different nucleophiles such as amines, alcohols, and thiols.

workflow cluster_input Reactants cluster_process Reaction cluster_output Products start This compound reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (e.g., R-NH2) nucleophile->reaction product 2-Substituted-5-nitrobenzothiazole reaction->product hcl HCl reaction->hcl

Caption: Generalized reaction workflow for this compound.

Applications in Drug Discovery and Development

The benzothiazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a critical starting material for the synthesis of various bioactive benzothiazole derivatives.

A notable application of benzothiazole derivatives is in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. The 2-aminobenzothiazole core, readily accessible from 2-chlorobenzothiazoles, is a key structural motif in many kinase inhibitors. For example, the synthesis of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase highlights the utility of the 2-amino-5-nitro heterocyclic scaffold in medicinal chemistry.[4] Although this example uses a thiazole rather than a benzothiazole, the synthetic principles and the importance of the 2-amino-5-nitro substitution pattern are analogous and highly relevant.

start This compound intermediate 2-Amino-5-nitrobenzothiazole start->intermediate Amination final Bioactive Benzothiazole Derivatives (e.g., Kinase Inhibitors) intermediate->final Further Functionalization

Caption: Synthetic pathway to bioactive benzothiazoles.

Spectroscopic Characterization

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons would appear as multiplets in the downfield region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the substitution pattern of the benzene ring.
¹³C NMR Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbon bearing the chloro group (C2) would likely be shifted downfield.
IR (cm⁻¹) - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1530 and 1350 cm⁻¹.- C=N stretching of the thiazole ring around 1600 cm⁻¹.- C-Cl stretching vibration in the fingerprint region.
Mass Spec (m/z) A molecular ion peak at approximately m/z 214 and 216 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following is a representative protocol for a nucleophilic substitution reaction using this compound, based on general procedures for similar reactions.

Synthesis of 2-Anilino-5-nitrobenzothiazole

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add aniline and potassium carbonate.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-anilino-5-nitrobenzothiazole.

Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (NMR, IR, MS) of the product, which should be consistent with the structure of 2-anilino-5-nitrobenzothiazole. The disappearance of the starting material can be monitored by TLC.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its distinct reactivity, governed by the chloro and nitro substituents on the benzothiazole core, allows for the straightforward introduction of a wide range of functional groups. This has positioned it as a key building block in the synthesis of diverse molecular targets, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its molecular structure, properties, and reactivity is paramount for its effective application in research and development.

References

An In-depth Technical Guide to 2-Chloro-5-nitrobenzothiazole (CAS 3622-38-6)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Intermediate for Advanced Pharmaceutical Synthesis

Authored by: Senior Application Scientist

Introduction

2-Chloro-5-nitrobenzothiazole, identified by CAS number 3622-38-6, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural architecture, featuring a reactive 2-chloro substituent and an electron-withdrawing 5-nitro group on the benzothiazole scaffold, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors and anticancer agents.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and process development. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 3622-38-6Multiple Sources
Molecular Formula C₇H₃ClN₂O₂SMultiple Sources
Molecular Weight 214.63 g/mol Multiple Sources
Appearance Yellow to brown solid[1]
Solubility Moderately soluble in organic solvents[1]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through a multi-step process that leverages established heterocyclic chemistry principles. A plausible and efficient synthetic route involves the initial formation of a 5-nitro-2-mercaptobenzothiazole intermediate, followed by chlorination.

Step 1: Synthesis of 5-Nitro-2-mercaptobenzothiazole

This initial step involves the reaction of an appropriately substituted aniline with a source of thiocarbonyl functionality.

Synthesis_Step_1 2-Amino-4-nitrothiophenol 2-Amino-4-nitrothiophenol Intermediate Dithiocarbamate Intermediate 2-Amino-4-nitrothiophenol->Intermediate 1. + CS₂ CarbonDisulfide Carbon Disulfide (CS₂) Base Base (e.g., NaOH) Base->Intermediate Product1 5-Nitro-2-mercaptobenzothiazole Intermediate->Product1 2. Cyclization (Heat)

Synthesis of the 2-mercaptobenzothiazole intermediate.

Experimental Protocol:

  • In a reaction vessel, dissolve 2-amino-4-nitrothiophenol in a suitable solvent such as ethanol.

  • Add a stoichiometric equivalent of carbon disulfide (CS₂) to the solution.

  • Slowly add a solution of a base, such as sodium hydroxide, while maintaining the temperature. This facilitates the formation of a dithiocarbamate salt intermediate.

  • Heat the reaction mixture to induce intramolecular cyclization, leading to the formation of 5-Nitro-2-mercaptobenzothiazole.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Step 2: Chlorination to this compound

The conversion of the 2-mercapto group to a 2-chloro group is a critical transformation. This is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[1][2]

Synthesis_Step_2 Product1 5-Nitro-2-mercaptobenzothiazole Product2 This compound Product1->Product2 + SO₂Cl₂ ChlorinatingAgent SO₂Cl₂ or SOCl₂ ChlorinatingAgent->Product2 Solvent Inert Solvent (e.g., CH₂Cl₂) Solvent->Product2

Chlorination of the 2-mercaptobenzothiazole intermediate.

Experimental Protocol:

  • Suspend 5-Nitro-2-mercaptobenzothiazole in an inert solvent like dichloromethane (CH₂Cl₂).

  • Cool the suspension in an ice bath.

  • Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise to the suspension. The choice of chlorinating agent is crucial; sulfuryl chloride is often preferred for its high yield and purity of the resulting product.[2]

  • Allow the reaction to stir at a low temperature and then gradually warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding water or a basic solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

An alternative approach for the introduction of the chloro group is the Sandmeyer reaction, starting from 2-amino-5-nitrobenzothiazole.[2][3][4][5][6] This method involves the diazotization of the amino group followed by treatment with a copper(I) chloride catalyst.

Structural Characterization: A Spectroscopic Profile

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While a complete, publicly available dataset is not readily found, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.[7][8][9][10][11][12]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the benzothiazole core.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom at the 2-position, bonded to both chlorine and nitrogen, is expected to have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C=C: Stretching vibrations within the 1600-1475 cm⁻¹ range.

  • C-Cl Bond: A stretching vibration typically observed in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: A prominent molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of 214.63 g/mol .

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways may involve the loss of the nitro group (NO₂) or the chlorine atom (Cl).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic nature of the C2 carbon and the influence of the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused thiazole ring and the 5-nitro group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Intermediate Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Substituted-5-nitrobenzothiazole Intermediate->Product - Cl⁻ LeavingGroup Cl⁻ Intermediate->LeavingGroup

Generalized mechanism for SNAr on this compound.

This facile substitution allows for the introduction of a wide range of functional groups at the 2-position by reacting with various nucleophiles such as amines, thiols, and alkoxides. This versatility is a cornerstone of its utility in combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of compounds with diverse pharmacological activities, particularly in the realm of oncology.[13][14][15][16][17][18]

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 2-substituted-5-nitrobenzothiazole framework can be elaborated to generate potent inhibitors of various kinases implicated in cancer progression.[19][20][21][22] The ability to readily introduce diverse substituents at the 2-position via SNAr reactions allows for the fine-tuning of inhibitor potency and selectivity.

Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents.[13][14][15][16] The benzothiazole nucleus itself is a known pharmacophore in several anticancer drugs, and the introduction of the nitro group can further enhance biological activity. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23][24][25][26][27]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[23][24][25]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[23][24][25]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[23][24][25]

Conclusion

This compound (CAS 3622-38-6) stands as a testament to the power of heterocyclic chemistry in driving innovation in drug discovery. Its well-defined reactivity, particularly the susceptibility of the 2-chloro group to nucleophilic substitution, provides a versatile platform for the synthesis of complex and biologically active molecules. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of the synthesis, characterization, and reactivity of this key intermediate is paramount for the successful development of the next generation of therapeutics.

References

The Solubility Profile of 2-Chloro-5-nitrobenzothiazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-nitrobenzothiazole is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. Its utility in synthesis is critically dependent on its solubility in organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this guide elucidates the molecular factors governing its solubility, offers a theoretical framework for predicting its behavior in various organic solvents, and provides detailed, field-proven experimental protocols for determining its solubility with high fidelity. This document is intended for researchers, chemists, and drug development professionals to empower informed solvent selection and streamline synthetic workflows.

Introduction: The Strategic Importance of Solubility in Synthesis

This compound (C₇H₃ClN₂O₂S, M.W. 214.63 g/mol ) is a yellow to brown crystalline solid that serves as a vital intermediate in the synthesis of novel therapeutics, dyes, and agrochemicals.[1] The benzothiazole core is a privileged scaffold in drug discovery, and the strategic placement of the chloro and nitro groups on this molecule provides reactive handles for extensive chemical modification.

The success of any synthetic campaign involving this intermediate hinges on a thorough understanding of its solubility. Proper solvent selection is paramount for:

  • Achieving Homogeneous Reaction Conditions: Ensuring all reactants are in the same phase for optimal reaction rates.

  • Facilitating Product Isolation and Purification: Exploiting solubility differences to effectively crystallize the desired product while leaving impurities in the solution.

  • Controlling Crystal Polymorphism: The solvent environment can influence the resulting crystal form, which has profound implications for the downstream solid-state properties of an active pharmaceutical ingredient (API).

  • Ensuring Process Safety and Scalability: Using the minimal necessary volume of appropriate solvents to ensure a safe and efficient process on a larger scale.

This guide will provide the foundational knowledge and practical tools to navigate these challenges effectively.

Molecular Structure and Its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. Several key features dictate its interaction with organic solvents:

  • The Benzothiazole Core: The fused aromatic ring system is inherently hydrophobic and will favor interactions with non-polar to moderately polar solvents through van der Waals forces.

  • The Nitro Group (-NO₂): This strong electron-withdrawing group introduces significant polarity to the molecule. The oxygen atoms can act as hydrogen bond acceptors, enhancing solubility in polar aprotic and some polar protic solvents.

  • The Chloro Group (-Cl): The chlorine atom at the 2-position also contributes to the molecule's polarity and can engage in dipole-dipole interactions.

Based on these features, this compound is generally characterized as having moderate solubility in organic solvents.[1] It is expected to be poorly soluble in non-polar solvents like hexanes and more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as some polar protic solvents.

A Comparative Case Study: 2-Chloro-5-nitroaniline

In the absence of specific solubility data for this compound, we can draw valuable inferences from the experimentally determined solubility of a structurally analogous compound, 2-chloro-5-nitroaniline. A study on this compound revealed the following solubility order at a given temperature:

N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.

This trend highlights the favorable solubility in polar aprotic solvents (NMP, acetone) and moderate solubility in some polar protic solvents (alcohols), which aligns with the expected behavior of a molecule containing a nitro group. This provides a rational starting point for solvent screening for this compound.

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, theoretical models can guide solvent selection. A powerful, yet intuitive, framework is the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond formation.

The central principle of HSP is that "like dissolves like." A solute will be most soluble in a solvent whose Hansen parameters are most similar to its own. While the specific HSP values for this compound are not published, understanding this principle allows a rational approach to solvent selection. For instance, the presence of the nitro group suggests a significant δP and a moderate δH, guiding the selection of solvents with similar characteristics.

Experimental Determination of Solubility: Validated Protocols

The most reliable way to assess the solubility of this compound is through direct experimental measurement. Two common and trusted methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard for its accuracy and reliability.[2]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. An orbital shaker or magnetic stirrer is suitable for this purpose.

  • Phase Separation: Allow the suspension to settle, or centrifuge the vial to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess 2-Chloro-5- nitrobenzothiazole to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or let settle B->C D Filter supernatant (0.45 µm filter) C->D E Dilute aliquot D->E F Analyze by HPLC-UV E->F G Calculate solubility (e.g., mg/mL) F->G

Caption: Shake-Flask Method Workflow

Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery to get a rapid assessment of solubility under non-equilibrium conditions. It is particularly useful for high-throughput screening of compounds.[3][4] A common method involves precipitating the compound from a DMSO stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Addition to Solvent: Add a small volume of the DMSO stock solution to the organic solvent of interest in a multi-well plate.

  • Precipitation and Incubation: The compound may precipitate out as the DMSO is diluted. The plate is typically shaken for a shorter period (e.g., 1-2 hours) at a constant temperature.

  • Analysis: The plate is then analyzed, often using nephelometry (light scattering) to detect precipitation or by filtering and measuring the concentration of the dissolved compound via UV-Vis spectroscopy or LC-MS.[5]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_add Addition cluster_incubate Incubation cluster_analyze Analysis A Prepare concentrated stock in DMSO (e.g., 10 mM) B Add stock solution to test solvent in multi-well plate A->B C Shake at constant temperature (1-2h) B->C D Measure precipitation (Nephelometry) or filter and quantify (UV/LC-MS) C->D

Caption: Kinetic Solubility Workflow

Summary and Recommendations

Understanding the solubility of this compound is not merely an academic exercise but a critical step in optimizing its use in synthetic chemistry and drug development.

Key Takeaways:

  • Molecular Structure: The benzothiazole core, combined with a polar nitro group and a chloro substituent, results in moderate solubility in organic solvents.

  • Predicted Solubility: Expect higher solubility in polar aprotic solvents (e.g., DMSO, DMF, NMP, acetone) and moderate solubility in some polar protic solvents (e.g., ethanol, methanol). Solubility will likely be poor in non-polar solvents (e.g., hexane, toluene).

  • Experimental Verification: The shake-flask method is the definitive approach for determining thermodynamic solubility and is highly recommended for process development. Kinetic solubility assays can be employed for rapid solvent screening.

For researchers initiating work with this compound, it is advised to begin solvent screening with a small set of representative solvents, such as acetone, ethanol, and ethyl acetate, before proceeding to more specialized solvents based on the desired reaction conditions. The protocols provided in this guide offer a robust framework for generating reliable and reproducible solubility data, thereby accelerating research and development timelines.

References

The Electrophilic Character of 2-Chloro-5-nitrobenzothiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Reactivity of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzothiazole core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its inherent aromaticity, coupled with the diverse functionalities it can accommodate, makes it a cornerstone in the design of novel therapeutics. This guide focuses on a particularly reactive and synthetically versatile derivative: 2-chloro-5-nitrobenzothiazole . The strategic placement of a good leaving group (the 2-chloro substituent) and a strong electron-withdrawing group (the 5-nitro substituent) imbues this molecule with a potent electrophilic character at the C2 position, rendering it highly susceptible to nucleophilic attack. Understanding and harnessing this electrophilicity is paramount for researchers aiming to leverage this scaffold in the synthesis of new chemical entities with therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both a robust theoretical framework and practical, field-proven insights into the electrophilicity of this compound.

The Molecular Architecture of Reactivity: An Electronic Perspective

The pronounced electrophilicity of this compound is not a random phenomenon but rather a direct consequence of its electronic architecture. Two key features synergistically contribute to the electron deficiency of the C2 carbon, making it a prime target for nucleophiles:

  • The Inductive and Mesomeric Effects of the Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, pulling electron density away from the aromatic ring through the sigma bond framework. More significantly, the nitro group exhibits a strong negative mesomeric effect (-M), delocalizing the pi-electron density of the benzene ring onto itself through resonance. This delocalization is particularly effective at the ortho and para positions relative to the nitro group.

  • The Role of the Thiazole Ring and the Chloro Substituent: The thiazole ring itself possesses inherent electron-withdrawing characteristics. The nitrogen atom in the thiazole ring further contributes to the overall electron deficiency of the heterocyclic system. The chlorine atom at the C2 position, while having a lone pair that can participate in resonance, primarily acts as a good leaving group in the context of nucleophilic aromatic substitution (SNAr).

The culmination of these electronic influences results in a significant polarization of the C2-Cl bond and a considerable partial positive charge on the C2 carbon, rendering it highly electrophilic.

Quantifying Electrophilicity: A Computational Approach

While a qualitative understanding of electrophilicity is insightful, a quantitative assessment is invaluable for predictive modeling and reaction design. Density Functional Theory (DFT) calculations provide a powerful toolkit for probing the electronic properties of molecules and calculating reactivity indices.

Key Electrophilicity Descriptors

Several quantum chemical descriptors can be employed to quantify the electrophilicity of this compound:

  • LUMO Energy (ELUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a direct indicator of a molecule's ability to accept electrons. A lower ELUMO suggests a greater propensity to accept electrons and thus, higher electrophilicity. For nitroaromatic compounds, a lower LUMO energy has been correlated with increased toxicity, which is often linked to their electrophilic reactivity.[3]

  • Global Electrophilicity Index (ω): This index, conceptualized by Parr, provides a more comprehensive measure of electrophilicity by considering both the chemical potential (μ) and the chemical hardness (η). It is calculated using the formula: ω = μ² / 2η . A higher value of ω indicates a greater electrophilic character.

  • Local Electrophilicity (ωk): While the global electrophilicity index provides an overall measure for the molecule, the local electrophilicity index, calculated using Fukui functions, can pinpoint the most electrophilic sites within the molecule. For this compound, this would confirm the C2 position as the primary site for nucleophilic attack.

Illustrative Computational Protocol for Determining Electrophilicity Indices

The following protocol outlines a general workflow for calculating the electrophilicity indices of this compound using the Gaussian suite of programs.

Step-by-Step Computational Workflow:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method.

  • DFT Geometry Optimization and Frequency Calculation:

    • Create a Gaussian input file (.gjf or .com) with the optimized coordinates.

    • Specify the desired level of theory and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

    • Include the keywords Opt for geometry optimization and Freq for frequency calculation in the route section. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

    • Run the Gaussian calculation.

  • Calculation of Electrophilicity Descriptors:

    • From the output file of the optimized structure, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the LUMO.

    • To calculate the global electrophilicity index (ω), you will also need to perform single-point energy calculations on the cation and anion of the molecule at the same level of theory.

    • The chemical potential (μ) can be approximated as μ ≈ (EHOMO + ELUMO) / 2 .

    • The chemical hardness (η) can be approximated as η ≈ (ELUMO - EHOMO) .

    • Calculate ω using the formula mentioned in section 2.1.

Visualization of the Workflow:

G cluster_build 1. Structure Generation cluster_opt 2. DFT Optimization cluster_calc 3. Descriptor Calculation a Build 3D structure of This compound b Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) a->b Initial Coordinates c Extract HOMO & LUMO energies b->c Optimized Geometry d Single-point energy calculations for cation and anion b->d Optimized Geometry e Calculate Chemical Potential (μ) and Hardness (η) c->e d->e f Calculate Global Electrophilicity (ω) e->f

Caption: Workflow for computational determination of electrophilicity.

Reactivity in Action: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The high electrophilicity of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction of this compound with a nucleophile (Nu⁻) typically proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and, importantly, onto the electron-withdrawing nitro group. This delocalization is crucial for stabilizing the intermediate and facilitating the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.

Visualization of the SNAr Mechanism:

Caption: Generalized SNAr mechanism for this compound. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)

Experimental Protocol for a Typical SNAr Reaction

The following protocol provides a detailed methodology for the reaction of this compound with a generic amine nucleophile, a common transformation in drug discovery.

Materials and Reagents:

  • This compound

  • Amine nucleophile (e.g., piperidine, aniline derivative)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Work-up and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel for column chromatography)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of starting material).

    • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

    • Add the base (1.5 - 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon). The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the progress of the reaction by TLC. A typical mobile phase for this would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting material, will have a lower Rf value.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and then brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., LC-MS) to confirm its identity and purity.

Reaction Monitoring by HPLC-MS:

For more precise monitoring of the reaction kinetics and product formation, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice.

  • Method: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid for better peak shape and MS ionization) is a good starting point.

  • Detection: UV detection (e.g., at 254 nm and 320 nm) and mass spectrometry (in positive ion mode to detect the protonated product) should be employed.

  • Procedure: At regular time intervals, a small aliquot of the reaction mixture is withdrawn, quenched (e.g., by dilution in acetonitrile/water), and injected into the HPLC-MS system. The disappearance of the starting material peak and the appearance of the product peak can be quantified to determine the reaction rate.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The electrophilic nature of this compound makes it a valuable building block for the synthesis of a wide array of biologically active compounds. The 2-amino-5-nitrobenzothiazole scaffold, readily accessible through SNAr reactions, is a common motif in molecules targeting various diseases.

Case Study: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminobenzothiazole scaffold has been successfully employed in the design of potent kinase inhibitors. For instance, derivatives of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been synthesized and identified as novel c-Jun N-terminal kinase (JNK) inhibitors.[4][5] The synthesis of these compounds often involves the reaction of a substituted 2-mercaptobenzothiazole with an electrophilic nitrothiazole derivative, highlighting the utility of electrophilic nitro-heterocycles in this field.

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Nitro-heteroaromatic compounds have a long history as antimicrobial drugs. The 2-amino-5-nitrobenzothiazole core has been incorporated into novel compounds with potent activity against various bacterial and fungal strains.[6] The synthesis of these molecules often relies on the SNAr reaction of this compound with various nitrogen and sulfur nucleophiles.

Other Therapeutic Areas

The versatility of the 2-substituted-5-nitrobenzothiazole scaffold extends to other therapeutic areas, including the development of:

  • Anticancer agents: Various 2-arylbenzothiazole derivatives have shown potent antitumor activity.[1]

  • Neuroprotective agents: Benzothiazole derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's disease.[2]

  • MAO inhibitors: 2-Amino-6-nitrobenzothiazole-derived hydrazones have been designed and evaluated as inhibitors of monoamine oxidase (MAO), an important target in the treatment of depression and Parkinson's disease.

Illustrative Synthetic Scheme in Drug Discovery:

drug_synthesis start This compound intermediate 2-Amino-5-nitrobenzothiazole Derivative start->intermediate SNAr Reaction nucleophile Amine Nucleophile (e.g., R-NH2) nucleophile->intermediate modification Further Synthetic Modifications intermediate->modification product Bioactive Molecule (e.g., Kinase Inhibitor) modification->product

Caption: A generalized synthetic route utilizing this compound in drug discovery.

Conclusion and Future Perspectives

This compound is a powerful and versatile electrophile that serves as a gateway to a rich chemical space of biologically relevant molecules. Its reactivity, governed by the synergistic electron-withdrawing effects of the nitro group and the benzothiazole core, makes it an ideal substrate for nucleophilic aromatic substitution reactions. This guide has provided a comprehensive overview of the theoretical underpinnings of its electrophilicity, practical protocols for its derivatization, and a glimpse into its applications in the dynamic field of drug discovery.

While this document offers a solid foundation, there remains a need for more quantitative experimental data on the electrophilicity of this compound, such as its determination on Mayr's electrophilicity scale. Such data would enable more precise predictions of its reactivity with a wide range of nucleophiles and further empower medicinal chemists in their quest to design and synthesize the next generation of therapeutics. The continued exploration of the reactivity of this and similar scaffolds will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Core Reactivity of 2-Chloro-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-nitrobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical behavior is dominated by the synergistic interplay between the benzothiazole core, a strategically placed chlorine atom, and a powerful nitro group. This guide provides an in-depth analysis of how these components dictate the molecule's reactivity, with a focus on the principles of nucleophilic aromatic substitution (SNAr). For researchers and drug development professionals, a fundamental understanding of this reactivity is crucial for designing efficient synthetic routes and novel molecular entities.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of an aromatic system is fundamentally governed by its electron density. The benzothiazole ring, while aromatic, has an inherent electronic distribution that is profoundly modified by its substituents. In this compound, the chloro and nitro groups act in concert to render the ring highly susceptible to nucleophilic attack.

The Chloro Group at C2: An Excellent Leaving Group

The chlorine atom at the C2 position of the benzothiazole ring serves two primary functions:

  • Inductive Electron Withdrawal (-I Effect): As an electronegative atom, chlorine pulls electron density away from the C2 carbon to which it is attached. This inductive effect creates a significant partial positive charge (δ+) on the C2 carbon, making it an electrophilic center and a prime target for nucleophiles.

  • A Competent Leaving Group: In the context of nucleophilic aromatic substitution, the ability of a substituent to depart as a stable anion is critical. The chloride ion (Cl⁻) is a stable species, making the chloro group an effective leaving group, which is essential for the substitution reaction to proceed to completion.[2]

The Nitro Group at C5: The Activating Powerhouse

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis.[3] Its influence on the benzothiazole ring is exerted through two distinct electronic effects:

  • Inductive Electron Withdrawal (-I Effect): Similar to chlorine, the electronegative nitrogen and oxygen atoms of the nitro group pull electron density from the aromatic ring through the sigma bond framework.

  • Mesomeric Electron Withdrawal (-M Effect): More significantly, the nitro group can delocalize the ring's π-electrons onto itself through resonance. This delocalization drastically reduces the electron density of the entire aromatic system, particularly at the positions ortho and para to it.

This powerful electron-withdrawing capability is crucial as it stabilizes the negatively charged intermediate formed during nucleophilic attack, known as the Meisenheimer complex.[2] This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.[4]

Synergistic Activation for Nucleophilic Aromatic Substitution (SNAr)

The combined electronic effects of the chloro and nitro groups make this compound exceptionally reactive towards nucleophiles via the SNAr mechanism. The reaction proceeds through a well-defined addition-elimination pathway.[5]

The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate.

  • Formation of the Meisenheimer Complex: This intermediate is a resonance-stabilized carbanion (a Meisenheimer complex). The negative charge is delocalized over the aromatic system and, critically, onto the oxygen atoms of the nitro group. This delocalization is the key to the intermediate's stability.[2][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex.[2] The ability of the nitro group to stabilize this intermediate is therefore the dominant factor accelerating the reaction.

Data Presentation: Electronic Effects of Substituents
SubstituentPositionInductive Effect (-I)Mesomeric Effect (-M)Primary Role
Chloro (-Cl) C2StrongWeakActivates C2, acts as a leaving group
**Nitro (-NO₂) **C5StrongStrongStrongly activates the ring, stabilizes intermediate
Visualization of the SNAr Mechanism

The following diagram illustrates the stepwise mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu⁻).

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: A Case Study in SNAr Reactivity

To illustrate the practical application of these principles, a detailed protocol for the synthesis of a 2-amino derivative from this compound is provided below. This type of transformation is common in the synthesis of bioactive molecules.[6]

Synthesis of N-benzyl-5-nitrobenzothiazol-2-amine

This procedure details the reaction of this compound with benzylamine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to dissolve the solids, typically at a concentration of 0.1-0.5 M. Causality Note: DMF is a polar aprotic solvent, which is ideal for SNAr reactions as it can solvate the potassium carbonate and the reaction intermediate without interfering with the nucleophile.

    • Begin stirring the mixture.

  • Addition of Nucleophile:

    • Slowly add benzylamine (1.2 eq) to the stirring suspension. Causality Note: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material. Potassium carbonate acts as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress using TLC until the starting material spot is no longer visible. This typically takes 2-4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine. Causality Note: The water quench precipitates the product and dissolves inorganic salts. The brine wash removes residual DMF and water from the organic phase.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-5-nitrobenzothiazol-2-amine.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation setup 1. Setup - Add reactants & K₂CO₃ to DMF addition 2. Nucleophile Addition - Add Benzylamine setup->addition heating 3. Heating & Monitoring - Heat to 80-100°C - Monitor by TLC addition->heating quench 4. Quench & Extract - Pour into water - Extract with Ethyl Acetate heating->quench wash 5. Wash & Dry - Wash with Brine - Dry over MgSO₄ quench->wash concentrate 6. Concentrate - Remove solvent via rotary evaporation wash->concentrate purify 7. Purification - Column Chromatography or - Recrystallization concentrate->purify

Caption: A typical laboratory workflow for SNAr synthesis.

Conclusion

The reactivity of this compound is a classic example of substituent-directed chemistry. The chloro group at the C2 position functions as both an activating group and an excellent leaving group, while the nitro group at the C5 position serves as a powerful activating group by stabilizing the key Meisenheimer intermediate. This synergistic activation makes the molecule a highly valuable substrate for SNAr reactions, providing a reliable platform for the synthesis of diverse derivatives. A thorough understanding of these electronic principles is paramount for chemists aiming to leverage this versatile building block in drug discovery and materials science.

References

An In-Depth Technical Guide to the Core Reactions of 2-Chloro-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal chemical transformations of 2-Chloro-5-nitrobenzothiazole, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The strategic placement of a reactive chloro group at the 2-position, activated by the electron-withdrawing nitro group at the 5-position, imparts a unique reactivity profile to this scaffold. This document delves into the mechanistic underpinnings and practical execution of its key reactions, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and selective nitro group reduction. Each section is designed to offer not just procedural steps, but also the scientific rationale behind the choice of reagents and conditions, thereby providing a robust framework for the synthesis and derivatization of novel benzothiazole-based compounds.

Introduction: The Strategic Importance of this compound

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The title compound, this compound, serves as a highly valuable intermediate for the synthesis of diverse derivatives. Its reactivity is dominated by two key features: the electrophilic C2 carbon, rendered susceptible to nucleophilic attack by the adjacent nitrogen atom and the distal nitro group, and the C-Cl bond, which is amenable to palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily transformed into an amino group, opening another avenue for molecular diversification. This guide will explore these key reactions in detail.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves a two-step sequence starting from the commercially available 2-amino-5-nitrobenzothiazole.

Diazotization and Sandmeyer Reaction

The conversion of the 2-amino group to a 2-chloro group is efficiently achieved via a Sandmeyer reaction.[2][3] This classic transformation proceeds through the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.

Experimental Protocol: Synthesis of this compound

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, suspend 2-amino-5-nitrobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Causality of Experimental Choices:

  • Low Temperature: The diazotization step is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) Catalyst: Copper(I) is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.[2]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C2 position of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the benzothiazole ring system and the nitro group.[4] This allows for the facile displacement of the chloride with a variety of nucleophiles.

Reaction with Amines

The reaction with primary and secondary amines provides a straightforward route to 2-amino-5-nitrobenzothiazole derivatives, which are themselves valuable intermediates.

Experimental Protocol: Synthesis of 2-(Arylamino)-5-nitrobenzothiazoles

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then a small amount of cold ethanol or isopropanol.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Reaction with Thiols and Phenols

Similarly, thiols and phenols can displace the 2-chloro substituent to form the corresponding 2-thioether and 2-aryloxy derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate or phenoxide.

Experimental Protocol: Synthesis of 2-(Arylthio/Aryloxy)-5-nitrobenzothiazoles

  • Nucleophile Activation:

    • In a suitable solvent (e.g., DMF, THF), treat the thiol or phenol (1.1 eq) with a base such as sodium hydride, potassium carbonate, or potassium tert-butoxide (1.2 eq) at 0 °C to room temperature to form the corresponding nucleophile.

  • Substitution Reaction:

    • Add a solution of this compound (1.0 eq) in the same solvent to the activated nucleophile.

    • Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Data Summary for SNAr Reactions

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
AnilineEt₃NDMF10085-95
MorpholineK₂CO₃DMSO8090-98
ThiophenolNaHTHF25-5080-90
4-MethoxyphenolK₂CO₃DMF80-10075-85

Note: Yields are representative and can vary based on the specific nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can be functionalized through various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron reagent, typically a boronic acid or a boronate ester.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

    • Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic phase with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon triple bond by coupling this compound with a terminal alkyne.[7][8]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed solvent (e.g., THF, DMF).

    • Add an amine base (e.g., triethylamine, diisopropylamine) and the terminal alkyne (1.2-1.5 eq).

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating (up to 60 °C).

    • Monitor the progress by TLC.

  • Work-up and Purification:

    • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

For the formation of C-N bonds with a broader range of amines, including less nucleophilic ones, the Buchwald-Hartwig amination is a powerful alternative to SNAr.[5][9]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup:

    • In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq).

    • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution:

    • Heat the mixture to 80-110 °C.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Cool the reaction, dilute with an organic solvent, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography.

Catalyst and Ligand Selection for Cross-Coupling

ReactionPalladium SourceLigandBaseSolvent
SuzukiPd(PPh₃)₄ or Pd(OAc)₂PPh₃ or SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O
SonogashiraPd(PPh₃)₂Cl₂PPh₃Et₃N, i-Pr₂NHTHF, DMF
Buchwald-HartwigPd₂(dba)₃XPhos, RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a crucial transformation, yielding 2-chloro-5-aminobenzothiazole, a versatile bifunctional intermediate. Care must be taken to choose a reducing agent that does not affect the chloro substituent.

Chemoselective Reduction with Tin(II) Chloride

Tin(II) chloride (SnCl₂) is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[10][11][12]

Experimental Protocol: Nitro Group Reduction with SnCl₂

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in the same solvent or in concentrated hydrochloric acid.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 70-80 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to precipitate tin salts.

    • Filter the mixture through Celite to remove the inorganic salts.

    • Extract the filtrate with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude 2-chloro-5-aminobenzothiazole.

    • Purify by column chromatography or recrystallization.

Visualizing the Reaction Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.

SNAr_Reactions This compound This compound 2-Amino-5-nitrobenzothiazole 2-Amino-5-nitrobenzothiazole This compound->2-Amino-5-nitrobenzothiazole R₂NH, Base 2-Thioether-5-nitrobenzothiazole 2-Thioether-5-nitrobenzothiazole This compound->2-Thioether-5-nitrobenzothiazole RSH, Base 2-Aryloxy-5-nitrobenzothiazole 2-Aryloxy-5-nitrobenzothiazole This compound->2-Aryloxy-5-nitrobenzothiazole ArOH, Base

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathways.

Cross_Coupling_Reactions This compound This compound 2-Aryl-5-nitrobenzothiazole 2-Aryl-5-nitrobenzothiazole This compound->2-Aryl-5-nitrobenzothiazole ArB(OH)₂, Pd cat., Base (Suzuki) 2-Alkynyl-5-nitrobenzothiazole 2-Alkynyl-5-nitrobenzothiazole This compound->2-Alkynyl-5-nitrobenzothiazole R-C≡CH, Pd cat., Cu(I), Base (Sonogashira) 2-Amino-5-nitrobenzothiazole_BH 2-Amino-5-nitrobenzothiazole This compound->2-Amino-5-nitrobenzothiazole_BH R₂NH, Pd cat., Ligand, Base (Buchwald-Hartwig)

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

Reduction_Reaction This compound This compound 2-Chloro-5-aminobenzothiazole 2-Chloro-5-aminobenzothiazole This compound->2-Chloro-5-aminobenzothiazole SnCl₂·2H₂O, EtOH

Caption: Selective Nitro Group Reduction.

Conclusion

This compound is a highly adaptable synthetic intermediate, offering multiple avenues for chemical modification. The predictable reactivity at the C2 and C5 positions allows for a systematic and rational approach to the design and synthesis of novel benzothiazole derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

References

An In-Depth Technical Guide to 2-Chloro-5-nitrobenzothiazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-5-nitrobenzothiazole is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in organic synthesis. Its strategic combination of a reactive chloro group at the 2-position and an electron-withdrawing nitro group on the benzene ring makes it an exceptionally valuable precursor for a wide array of molecular architectures. This guide provides an in-depth analysis of its synthesis, core reactivity, and key applications, with a focus on its utility in medicinal chemistry and materials science. We offer detailed mechanistic insights, validated experimental protocols, and a forward-looking perspective for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole ring system, an amalgamation of a benzene ring and a thiazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous compounds exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The unique electronic properties and rigid, planar structure of the benzothiazole core allow it to interact effectively with a variety of biological targets.

Within this important class of compounds, this compound stands out as a particularly versatile and reactive intermediate. The chlorine atom at the C2 position is not a simple aryl halide; its reactivity is significantly enhanced by the electron-withdrawing effects of both the adjacent thiazole ring nitrogen and the nitro group at the C5 position. This activation renders the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, making it an ideal starting point for constructing diverse molecular libraries.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃ClN₂O₂S
Molecular Weight 214.63 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 178-182 °C
CAS Number 3993-86-4

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical aryl halides, which are often unreactive towards nucleophiles, the electronic setup of this molecule greatly facilitates this addition-elimination pathway.

Causality of Reactivity:

  • Ring Activation: The benzothiazole ring system itself is electron-deficient, which helps to stabilize the negatively charged intermediate formed during nucleophilic attack.

  • Inductive and Resonance Effects: The potent electron-withdrawing nitro group at the para-position (C5) relative to the thiazole sulfur further depletes the electron density of the aromatic system through both inductive and resonance effects. This delocalization is crucial for stabilizing the key intermediate.

  • Leaving Group: The chloride ion is an excellent leaving group, readily departing to restore the aromaticity of the ring system in the final step of the reaction.

The SNAr reaction proceeds via a two-step mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The initial attack of the nucleophile on the electrophilic C2 carbon is typically the rate-determining step.[3]

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack (Rate-Determining Step) Start->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Formation of C-Nu bond Elimination Chloride Elimination (Fast) Intermediate->Elimination Restoration of Aromaticity Product 2-Substituted-5-nitrobenzothiazole Elimination->Product

Caption: The SNAr mechanism for this compound.

Synthesis of the Building Block

The preparation of 2-chlorobenzothiazoles, including nitro-substituted variants, is well-established and typically starts from the corresponding 2-mercaptobenzothiazole derivative. A robust and scalable method involves the chlorination of 2-mercapto-5-nitrobenzothiazole using an appropriate chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[4][5]

General Laboratory Protocol: Synthesis of this compound

This protocol is based on established methods for the chlorination of 2-mercaptobenzothiazoles.[5]

Objective: To synthesize this compound from 2-mercapto-5-nitrobenzothiazole.

Materials:

  • 2-Mercapto-5-nitrobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., Dichloromethane or Chloroform)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a fume hood, suspend 2-mercapto-5-nitrobenzothiazole (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0°C using an ice bath.

    • Rationale: Cooling is essential to control the exothermic reaction between the mercaptan and the highly reactive sulfuryl chloride.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (approx. 2.0-3.0 eq) dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

    • Rationale: A slow, controlled addition prevents side reactions and ensures efficient conversion. An excess of sulfuryl chloride drives the reaction to completion.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing ice water to decompose the excess sulfuryl chloride.

    • Safety Note: This step is highly exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications in Medicinal Chemistry

The activated nature of this compound makes it an ideal starting point for synthesizing libraries of compounds for high-throughput screening in drug discovery programs. The C2 position can be functionalized with a variety of amine, thiol, or alcohol-containing fragments to probe the structure-activity relationship (SAR) of a given biological target.

MedChem_Workflow A This compound (Building Block) B SₙAr Reaction (e.g., with R-NH₂) A->B C 2-Amino(substituted)-5-nitrobenzothiazole B->C Introduce Diversity D Further Modification (e.g., Nitro Reduction, Acylation) C->D E Final Bioactive Compound Library D->E Scaffold Elaboration F Biological Screening (e.g., Enzyme Assays) E->F

Caption: Workflow for developing bioactive compounds from the title building block.

Protocol Example: Synthesis of a 2-(Alkylamino)-5-nitrobenzothiazole Derivative

Objective: To demonstrate the SNAr reaction by synthesizing a representative N-substituted derivative.

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (e.g., benzylamine, 1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine, Et₃N, 1.2 eq)

  • Polar aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile)

Procedure:

  • Setup: Dissolve this compound in DMF in a round-bottom flask.

  • Reagent Addition: Add the amine followed by triethylamine to the solution.

    • Rationale: The base (Et₃N) acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the nucleophilic amine and driving the equilibrium towards the product.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, purify the crude product by column chromatography (silica gel) or recrystallization to obtain the pure 2-(alkylamino)-5-nitrobenzothiazole derivative.

This straightforward protocol can be adapted for a wide range of amines, thiols, and alcohols to rapidly generate a diverse library of compounds. For instance, derivatives of the related 6-nitrobenzothiazole have been investigated as potent inhibitors of monoamine oxidase (MAO), highlighting the therapeutic potential of this scaffold.[6]

Applications in Materials Science: Precursors to Azo Dyes

Heterocyclic amines are crucial intermediates in the synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester.[4] this compound can be readily converted into 2-amino-5-nitrobenzothiazole, a valuable diazo component for producing intensely colored azo dyes.

Dye_Synthesis_Workflow Start This compound Amine_Step Amination (SₙAr) (e.g., with NH₃ or equiv.) Start->Amine_Step Intermediate 2-Amino-5-nitrobenzothiazole Amine_Step->Intermediate Diazo_Step Diazotization (NaNO₂ / H₂SO₄) Intermediate->Diazo_Step Diazonium Benzothiazole Diazonium Salt (Highly Reactive) Diazo_Step->Diazonium Coupling_Step Azo Coupling (with Coupling Component) Diazonium->Coupling_Step Dye Disperse Azo Dye Coupling_Step->Dye Forms -N=N- bond

Caption: Synthetic pathway from this compound to disperse azo dyes.

Protocol Example: Two-Step Synthesis of a Benzothiazolyl Azo Dye

Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole

  • This step follows the SNAr protocol described in Section 4, using aqueous ammonia or a protected ammonia equivalent as the nucleophile. The resulting 2-amino-5-nitrobenzothiazole is a stable, crystalline solid that can be isolated and purified.[7]

Step 2: Diazotization and Azo Coupling

  • Diazotization: Suspend 2-amino-5-nitrobenzothiazole (1.0 eq) in a mixture of acetic acid and propionic acid. Cool the mixture to 0-5°C. Prepare nitrosylsulfuric acid by carefully adding sodium nitrite to concentrated sulfuric acid at low temperature, then add this mixture dropwise to the amine suspension while maintaining the 0-5°C temperature. Stir for 2 hours to form the diazonium salt solution.

    • Rationale: The use of nitrosylsulfuric acid in a strong acid medium is a standard and effective method for diazotizing weakly basic heterocyclic amines.

  • Coupling: In a separate vessel, dissolve a suitable coupling component (e.g., an N,N-dialkylaniline derivative) in an acidic aqueous medium. Cool this solution to 0-5°C.

  • Dye Formation: Add the cold diazonium salt solution slowly to the stirred solution of the coupling component. Maintain the low temperature and acidic pH. An intensely colored precipitate, the azo dye, will form immediately.

  • Isolation: Stir the reaction for several hours, then neutralize the mixture to precipitate all the dye. Filter the solid dye, wash extensively with water, and dry.

Summary and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its predictable and highly efficient reactivity through the SNAr mechanism provides a reliable gateway to a vast chemical space. Researchers in drug discovery can leverage this building block to rapidly assemble libraries of novel heterocyclic compounds, while materials scientists can utilize it as a robust precursor for high-performance dyes and other functional materials. The continued exploration of new nucleophiles and reaction conditions will undoubtedly expand the synthetic utility of this powerful building block, solidifying its role in the development of next-generation pharmaceuticals and advanced materials.

References

synthesis of 2-amino-5-nitrobenzothiazole from 2-chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-amino-5-nitrobenzothiazole from 2-chloro-5-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-nitrobenzothiazole, a crucial intermediate in the pharmaceutical and dye industries. The document details a robust and efficient one-pot synthetic route starting from the readily available precursor, 2-chloro-5-nitroaniline. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, process optimization strategies, and safety considerations. The methodologies described are grounded in established chemical principles to ensure reproducibility and high yield.

Introduction: The Significance of 2-amino-5-nitrobenzothiazole

2-amino-5-nitrobenzothiazole is a heterocyclic aromatic compound of significant industrial interest. Its molecular structure, featuring a reactive amino group and an electron-withdrawing nitro group on a benzothiazole core, makes it a versatile building block for the synthesis of a wide array of more complex molecules. It serves as a key precursor in the production of various azo dyes and has been explored in the development of novel therapeutic agents, including derivatives with potential antimicrobial and antiparasitic activities.

The synthesis from 2-chloro-5-nitroaniline represents a direct and industrially scalable approach. This method is a notable improvement over traditional multi-step processes like the Hugershoff synthesis, which requires the pre-formation and subsequent oxidative cyclization of phenylthiourea intermediates. The one-pot reaction from an ortho-chloroaniline derivative is more straightforward and efficient.[1] This guide focuses on elucidating this modern synthetic pathway.

Reaction Mechanism and Rationale

The conversion of 2-chloro-5-nitroaniline to 2-amino-5-nitrobenzothiazole is achieved through a reaction with a sulfur-donating reagent, most commonly thiourea (H₂NCSNH₂) or an inorganic thiocyanate salt (e.g., KSCN, NH₄SCN). The overall transformation is a tandem nucleophilic aromatic substitution and intramolecular cyclization.

Overall Reaction:

C₆H₅ClN₂O₂ + CH₄N₂S → C₇H₅N₃O₂S + HCl

Mechanistic Pathway:

The reaction proceeds through several key steps:

  • Nucleophilic Attack: The process is initiated by the nucleophilic attack of the sulfur atom from thiourea onto the carbon atom bearing the chlorine in 2-chloro-5-nitroaniline. The electron-withdrawing effect of the nitro group (NO₂) in the para-position and the amino group (NH₂) in the ortho-position activates the chlorine atom for nucleophilic aromatic substitution.

  • Formation of Isothiouronium Salt Intermediate: This attack displaces the chloride ion and forms an S-(2-amino-4-nitrophenyl)isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the original aniline derivative, now positioned ortho to the isothiouronium moiety, performs an intramolecular nucleophilic attack on the central carbon of the isothiouronium group.

  • Elimination and Aromatization: This cyclization step leads to the elimination of ammonia (from the thiourea backbone) and subsequent aromatization to form the stable 2-amino-5-nitrobenzothiazole ring system.

ReactionMechanism Start 2-chloro-5-nitroaniline + Thiourea Intermediate1 S-(2-amino-4-nitrophenyl) isothiouronium Salt (Intermediate) Start->Intermediate1 Nucleophilic Aromatic Substitution CyclicIntermediate Cyclized Intermediate Intermediate1->CyclicIntermediate Intramolecular Cyclization Product 2-amino-5-nitrobenzothiazole CyclicIntermediate->Product Elimination of NH₃ & Aromatization

Caption: Proposed reaction mechanism for the synthesis of 2-amino-5-nitrobenzothiazole.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
2-Chloro-5-nitroanilineC₆H₅ClN₂O₂172.576283-25-6Toxic, irritant.[2][3][4]
ThioureaCH₄N₂S76.1262-56-6Harmful if swallowed.
SulpholaneC₄H₈O₂S120.17126-33-0High-boiling polar aprotic solvent.[1]
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Alternative solvent, reproductive toxin.[1]
Deionized WaterH₂O18.027732-18-5For precipitation and washing.
Equipment
Three-neck round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Buchner funnel and flaskFor filtration.
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

  • Charging Reactants: To the flask, add 10.13 g (0.0587 mol) of 2-chloro-5-nitroaniline, 15.2 g (0.1997 mol, ~3.4 eq) of thiourea, and 50 mL of sulpholane.[1]

    • Causality: Sulpholane is chosen as the solvent due to its high boiling point and ability to dissolve the reactants, facilitating the reaction at elevated temperatures. An excess of thiourea is used to drive the reaction to completion.

  • Heating and Reaction: Begin stirring the suspension and heat the mixture to 110-120°C using the heating mantle. Maintain this temperature with continuous stirring for approximately 12 hours.[1]

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization. The extended reaction time ensures maximum conversion of the starting material. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Product Precipitation: After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Pour the cooled, dark slurry into a beaker containing 800 mL of deionized water while stirring vigorously.[1]

    • Causality: 2-amino-5-nitrobenzothiazole is poorly soluble in water. Pouring the reaction mixture into a large volume of water causes the product to precipitate out of the solution, separating it from the high-boiling solvent and other water-soluble byproducts.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter extensively with deionized water (3 x 100 mL) to remove any residual sulpholane and unreacted thiourea.

  • Drying: Dry the collected yellow powder in a vacuum oven at 60-70°C until a constant weight is achieved. This yields the crude product. A typical crude yield is around 11.2 g.[1]

Purification

The crude product can be purified by recrystallization to achieve high purity.

  • Dissolve the crude solid in a minimum amount of hot dimethylformamide (DMF).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The purified 2-amino-5-nitrobenzothiazole should appear as a yellow powder with a melting point of approximately 307°C (with decomposition).[1]

Process Optimization and Key Considerations

The efficiency and outcome of this synthesis can be influenced by several factors:

  • Choice of Solvent: While sulpholane is effective, other high-boiling polar aprotic solvents like dimethylformamide (DMF) or pyridine can also be used.[1] The choice of solvent can affect reaction times and temperature profiles. Pyridine, for instance, may require boiling under reflux for a shorter duration (e.g., 3 hours).[1]

  • Sulfur Source: Ammonium thiocyanate or potassium thiocyanate can be used as alternatives to thiourea.[1] These salts can generate the necessary nucleophile in situ. The reaction conditions, particularly temperature, may need to be adjusted accordingly. For example, using ammonium thiocyanate in sulpholane may require a higher temperature of 150°C.[1]

  • Temperature Control: Precise temperature control is crucial. Temperatures below 110°C may lead to an impractically slow reaction rate, while excessively high temperatures could promote the formation of undesired side products or decomposition.

  • Purity Analysis: The purity of the final product should be confirmed using analytical techniques. High-Pressure Liquid Chromatography (HPLC) is an excellent method for quantitative purity assessment, as referenced in validation studies.[1]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the final purified product.

Workflow A 1. Charge Reactants - 2-chloro-5-nitroaniline - Thiourea - Sulpholane B 2. Heat and Stir 110-120°C for 12 hours A->B Setup Reaction C 3. Cool to Room Temp. B->C Reaction Complete D 4. Precipitate in Water (800 mL) C->D E 5. Vacuum Filtration D->E Isolate Solid F 6. Wash with Water E->F G 7. Dry Crude Product F->G H 8. Recrystallize from DMF G->H Purification Step I 9. Isolate & Dry Final Product (Purified) H->I

Caption: Summary of the experimental workflow for the synthesis and purification.

Conclusion

The and thiourea offers a direct, high-yield, and scalable route to a valuable chemical intermediate. This guide provides a validated protocol, explains the underlying chemical principles, and discusses key parameters for process optimization. By adhering to the detailed steps and safety precautions outlined, researchers and chemical professionals can reliably produce this important compound for further application in research and development.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Substituted-5-nitrobenzothiazoles via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Nitrobenzothiazole Scaffold

The benzothiazole framework is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among other therapeutic applications.[1][3][4][5] The functionalization at the 2-position of the benzothiazole ring is a key strategy for modulating biological activity and developing novel drug candidates.[4][6][7]

2-Chloro-5-nitrobenzothiazole serves as a highly valuable and versatile starting material for accessing a diverse library of these derivatives. Its utility stems from its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This application note provides a comprehensive guide to the underlying principles and a detailed, field-proven protocol for performing nucleophilic substitution on this compound.

The Chemistry: Mechanism and Rationale

The successful substitution of the chlorine atom on this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction is feasible because the benzothiazole ring is rendered sufficiently electron-deficient by two key features: the inherent electron-withdrawing nature of the thiazole ring's nitrogen atom and, crucially, the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[8][9][10]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 2-position (C2), which is bonded to the chlorine leaving group. This attack breaks the aromaticity of the benzene ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11]

  • Stabilization and Departure of the Leaving Group: The negative charge of the Meisenheimer complex is delocalized across the ring system and is particularly stabilized by the nitro group at the 5-position.[8][10] This stabilization is critical for the reaction to proceed. In the final step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a competent leaving group.

The diagram below illustrates this mechanistic pathway.

Caption: The SNAr mechanism for this compound.

Causality Behind Experimental Choices
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity. Alcohols like ethanol can also be used, particularly for reactions with amines.[12]

  • Base: An acid scavenger, typically a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃), is often required. Its role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct when using neutral nucleophiles like primary or secondary amines (R₂NH), thereby driving the reaction to completion.

  • Temperature: The reaction generally requires heating. The activation energy for the formation of the Meisenheimer complex, while lowered by the nitro group, still necessitates thermal energy to achieve a reasonable reaction rate. Typical temperatures range from 80 °C to reflux, depending on the nucleophile's reactivity and the solvent's boiling point.

Detailed Experimental Protocol: Synthesis of N-benzyl-5-nitrobenzothiazol-2-amine

This protocol provides a representative procedure for the reaction of this compound with an amine nucleophile (benzylamine). This procedure can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized WaterN/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Round-bottom flask (50 mL)N/AVWR
Reflux condenserN/AVWR
Magnetic stirrer and stir barN/AVWR
Heating mantleN/AVWR
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
Separatory funnel (250 mL)N/AVWR
Rotary evaporatorN/ABüchi
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.66 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous ethanol (20 mL) to the flask. Stir the mixture to dissolve the starting material. Add benzylamine (0.55 mL, 5.13 mmol, 1.1 equiv.) followed by triethylamine (0.78 mL, 5.59 mmol, 1.2 equiv.) to the solution.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of cold deionized water. A yellow precipitate should form. Stir for 15 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with deionized water (2 x 20 mL). Allow the solid to air-dry. For higher purity, the crude product can be recrystallized from ethanol.

  • Drying and Characterization: Dry the purified product under vacuum to yield N-benzyl-5-nitrobenzothiazol-2-amine as a yellow solid. Determine the yield and characterize the product using NMR, IR, and Mass Spectrometry.

Workflow A 1. Dissolve this compound in Ethanol B 2. Add Benzylamine and Triethylamine A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool and Concentrate (Rotary Evaporator) D->E Reaction Complete F 6. Precipitate in Cold Water E->F G 7. Filter and Wash Solid F->G H 8. Recrystallize from Ethanol (Optional) G->H I 9. Dry under Vacuum H->I J 10. Characterize Product I->J

Caption: Experimental workflow for the synthesis of 2-amino derivatives.

Versatility and Data Presentation

The protocol can be adapted for a wide range of nucleophiles. The following table summarizes typical conditions and expected product classes.

Nucleophile ClassExample NucleophileSolventBaseTypical Temp. (°C)Product Class
Primary AminesAnilineEtOHTEA802-(Arylamino)-5-nitrobenzothiazoles
Secondary AminesMorpholineDMFK₂CO₃1002-(Morpholin-4-yl)-5-nitrobenzothiazoles
ThiolsThiophenolDMFK₂CO₃80-1002-(Arylthio)-5-nitrobenzothiazoles
AlkoxidesSodium MethoxideMeOH(None needed)652-Methoxy-5-nitrobenzothiazole
HydrazinesHydrazine HydrateEtOH(None needed)802-Hydrazinyl-5-nitrobenzothiazole[12]
Expected Analytical Characterization

Successful substitution is confirmed by spectroscopic analysis. Key changes to expect:

  • ¹H NMR: The disappearance of the starting material's aromatic protons and the appearance of new signals corresponding to the protons of the introduced nucleophile. For the N-benzyl product, new signals for the benzylic CH₂ (around 4.5-5.0 ppm) and the phenyl ring protons will appear.

  • ¹³C NMR: A significant shift in the C2 carbon signal. The appearance of new carbon signals from the nucleophile's structure.

  • IR Spectroscopy: Appearance of N-H stretching bands (for primary/secondary amine products) around 3300-3400 cm⁻¹. The characteristic NO₂ stretches will remain (~1520 and 1340 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) will correspond to the calculated mass of the new 2-substituted product.

Trustworthiness and Self-Validation

This protocol is a self-validating system. The progress of the reaction can be unequivocally tracked by TLC, comparing the reaction mixture to a spot of the starting material. A successful reaction is marked by the consumption of the starting material and the emergence of a new, single major product spot. The final validation comes from the spectroscopic data, which must be consistent with the structure of the desired substituted product. Any deviation in the spectra would indicate an incomplete reaction, side product formation, or an unexpected rearrangement, prompting further investigation and optimization.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and highly effective method for the synthesis of a wide range of 2-substituted derivatives. The electron-withdrawing nitro group is essential for activating the C2 position towards nucleophilic attack, making this reaction a cornerstone for building molecular complexity. The protocol detailed herein is adaptable and serves as a reliable foundation for researchers in drug discovery and materials science to generate novel benzothiazole-based compounds for further investigation.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminobenzothiazoles and the Power of Suzuki Cross-Coupling

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The ability to functionalize this privileged core, particularly through the formation of carbon-carbon bonds, is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of biaryl and heteroaryl compounds.[3] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[3] This application note provides a comprehensive guide to the Suzuki cross-coupling of halo-substituted 2-aminobenzothiazoles, with a focus on practical protocols, mechanistic understanding, and troubleshooting common challenges. While the literature predominantly features the coupling of 6-halo-2-aminobenzothiazoles, the principles and protocols discussed herein provide a strong foundation for exploring the reactivity of other isomers.

Mechanistic Insights: The Catalytic Cycle and the Role of the 2-Aminobenzothiazole Moiety

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-aminobenzothiazole, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A crucial consideration in the Suzuki coupling of 2-aminobenzothiazoles is the potential for the nitrogen atoms of the heterocyclic core to coordinate with the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes. However, evidence suggests that the benzothiazole nitrogen can also play a beneficial role by facilitating the oxidative addition step through the formation of a palladacycle intermediate.[1] The choice of appropriate ligands, bases, and reaction conditions is therefore critical to navigate these competing effects and ensure an efficient catalytic turnover.

Suzuki_Coupling_2_Aminobenzothiazole Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(Ln) Pd0->PdII_Aryl Pd0->PdII_Aryl  Oxidative  Addition Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(Ln) PdII_Aryl->PdII_Biaryl PdII_Aryl->PdII_Biaryl  Transmetalation  (with Ar'-B(OH)2 + Base) PdII_Biaryl->Pd0 PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product PdII_Biaryl->Product  Reductive  Elimination ArylHalide 2-Aminobenzothiazole-X BoronicAcid Ar'-B(OH)2 Base Base

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-aminobenzothiazoles.

Materials and Methods

Reagents and Solvents
  • Halo-2-aminobenzothiazoles: (e.g., 2-amino-6-bromobenzothiazole). Substrates should be of high purity.

  • Arylboronic acids or their pinacol esters: A variety of electronically and sterically diverse boronic acids can be used.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], or palladium(II) acetate [Pd(OAc)₂] are commonly used. For challenging substrates, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction outcome.

  • Solvents: Anhydrous and degassed solvents are crucial for reproducible results. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF.

Equipment
  • Schlenk flasks or microwave vials

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Flash chromatography system for purification

Safety Precautions
  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki Coupling of 2-Amino-6-bromobenzothiazole

This protocol is adapted from the work of Rasool et al. and serves as a robust starting point for the coupling of 2-amino-6-bromobenzothiazole with various arylboronic acids.[1][2]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromobenzothiazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture, typically 1,4-dioxane and water (in a 4:1 ratio, to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki Coupling of a Hindered 2-Arylbenzothiazole

For certain substrates, particularly those with steric hindrance, a ligand-free approach may be advantageous. This protocol is based on the findings of Taha et al. for the synthesis of 2,2'-diarylbenzothiazoles.[1]

  • Reaction Setup: In an oven-dried round-bottom flask, combine the bromo-substituted 2-arylbenzothiazole (1.0 equiv), the arylboronic acid (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.1 equiv), and sodium carbonate (Na₂CO₃) (2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane and water (in a 2:1 ratio).

  • Inert Atmosphere: Bubble argon through the reaction mixture for 5 minutes.

  • Reaction: Heat the mixture to reflux for 4 hours under an argon atmosphere.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Optimized Reaction Conditions

The following table summarizes representative conditions and yields for the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole with various arylboronic acids, adapted from Rasool et al.[1][2]

EntryArylboronic Acid/EsterProductSolvent/H₂O (4:1)Yield (%)
14-Methylphenylboronic acid2-Amino-6-(4-methylphenyl)benzothiazoleToluene65
24-Methylphenylboronic acid2-Amino-6-(4-methylphenyl)benzothiazoleDioxane75
34-Chlorophenylboronic acid2-Amino-6-(4-chlorophenyl)benzothiazoleToluene61
44-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazoleDMF64
54-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazoleDioxane71
63,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazoleDioxane67
7Phenylboronic acid2-Amino-6-phenylbenzothiazoleDioxane78

Conditions: 2-amino-6-bromobenzothiazole (1.0 equiv), boronic acid/ester (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 95 °C, 31 h.

Troubleshooting Guide

The Suzuki coupling of nitrogen-containing heterocycles can sometimes be challenging. Here are some common issues and potential solutions:

ProblemPossible CauseSuggested Solution
Low or No Conversion Catalyst Poisoning: The nitrogen atoms of the 2-aminobenzothiazole are coordinating to the palladium center, leading to catalyst deactivation.- Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center. - Protecting Group: Consider protecting the 2-amino group (e.g., as an acetamide) prior to coupling.[1] - Slow Addition: Add the 2-aminobenzothiazole substrate slowly to the reaction mixture to maintain a low concentration.
Inefficient Oxidative Addition: The C-X bond is not being effectively cleaved by the palladium catalyst (especially for chloro-substrates).- Catalyst System: Employ a more active catalyst system, such as a palladacycle precatalyst or a combination of Pd₂(dba)₃ with a highly active ligand.
Significant Side Product Formation Protodeboronation: The boronic acid is being replaced by a proton from the solvent.- Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. - Base Selection: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. - Boronic Ester: Use the corresponding boronic acid pinacol ester, which can be more stable.
Homocoupling: The boronic acid is coupling with itself.- Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas to exclude oxygen.
Dehalogenation: The starting halo-2-aminobenzothiazole is being reduced.- Reaction Time and Temperature: Optimize the reaction time and temperature; prolonged reaction times at high temperatures can promote dehalogenation.
Poor Solubility The 2-aminobenzothiazole derivative or the boronic acid has low solubility in the chosen solvent system.- Solvent Screening: Experiment with different solvent systems, such as DMF, toluene, or THF, in combination with water.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of arylated 2-aminobenzothiazole derivatives. By understanding the reaction mechanism, carefully selecting the catalyst, ligand, and base, and employing robust experimental protocols, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and materials science applications. While challenges such as catalyst poisoning and side reactions can arise, a systematic approach to troubleshooting can lead to successful outcomes. Further exploration of this reaction with a wider range of substituted 2-aminobenzothiazoles will undoubtedly continue to expand the chemical space accessible to medicinal chemists.

References

Application Notes and Protocols: Monitoring 2-Chloro-5-nitrobenzothiazole Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-nitrobenzothiazole is a pivotal heterocyclic building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and biologically active compounds. Its structure, featuring an electron-deficient aromatic system activated by a nitro group and a good leaving group (chloride), makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] The successful synthesis of novel derivatives hinges on the careful monitoring of these reactions to ensure complete conversion of the starting material, identify the formation of key intermediates, and minimize the occurrence of side products.

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of organic reactions.[2] It is a rapid, cost-effective, and highly sensitive method that provides qualitative information about the composition of a reaction mixture.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of TLC for monitoring reactions involving this compound.

Principle of TLC in Monitoring Reactions

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents).[2] The separation is driven by the polarity of the compounds. In the context of a this compound reaction, the starting material, intermediates, and final products will likely possess different polarities, leading to distinct migration distances on the TLC plate.

The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot over time.[3] Co-spotting the reaction mixture with the starting material is a crucial practice to definitively identify the reactant's position on the plate.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended as they are versatile and contain a fluorescent indicator that allows for visualization under UV light.[4][5]

  • Solvents: HPLC-grade solvents such as hexanes, ethyl acetate, dichloromethane, and methanol are required for preparing the mobile phase.

  • Developing Chamber: A glass chamber with a lid is necessary for plate development.

  • Capillary Tubes: For spotting the samples onto the TLC plate.

  • Visualization Aids: A UV lamp (254 nm) and various staining solutions (e.g., potassium permanganate, p-anisaldehyde) are needed for spot visualization.[6][7]

Step-by-Step Protocol for Monitoring a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines the monitoring of a typical SNAr reaction where this compound is reacted with a nucleophile (e.g., an amine).

1. Preparation of the TLC Plate and Chamber:

  • Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. This will be the origin.[8]

  • Mark starting material (SM), co-spot (C), and reaction mixture (RM) lanes on the origin line.

  • Prepare the mobile phase (eluent). A good starting point for developing a solvent system for this compound and its derivatives is a mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate. The optimal ratio will need to be determined empirically, but a 7:3 or 8:2 mixture is a reasonable starting point.

  • Pour a small amount of the prepared eluent into the developing chamber, ensuring the solvent level is below the origin line on the TLC plate.[9] Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the lid and allow the chamber to equilibrate for a few minutes.

2. Spotting the TLC Plate:

  • Dissolve a small amount of the this compound starting material in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane on the origin line.

  • As the reaction proceeds, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the "RM" lane.

  • For the "C" (co-spot) lane, first spot the starting material and then, on top of the same spot, apply the reaction mixture. This helps in unambiguously identifying the starting material spot in the reaction mixture lane.

3. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the plate is standing vertically and the silica gel is not touching the filter paper.[3]

  • Close the lid and allow the solvent to ascend the plate by capillary action.[2]

  • Remove the plate when the solvent front is approximately 0.5-1 cm from the top of the plate.[9]

  • Immediately mark the solvent front with a pencil.

4. Visualization:

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm). This compound and many of its derivatives are UV-active and will appear as dark spots against a fluorescent green background.[5][10] Circle the spots with a pencil.

  • If the spots are not clearly visible under UV light, or for additional confirmation, chemical staining can be used.[4]

    • Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized.[6]

    • p-Anisaldehyde Stain: This stain is useful for detecting a wide range of functional groups.[6][7]

    • Iodine Chamber: Exposing the plate to iodine vapors can also be an effective method for visualizing organic compounds.[6][10]

5. Interpretation of Results:

  • The progress of the reaction is monitored by observing the intensity of the spots. As the reaction proceeds, the spot corresponding to the starting material (this compound) in the "RM" lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify.

  • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

  • The Retention Factor (Rf) for each spot can be calculated using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The Rf value is dependent on the specific TLC system (stationary phase and mobile phase) used.[11]

Data Presentation

The following table provides an example of how to present TLC data for monitoring a reaction between this compound and a generic amine nucleophile.

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value (Approximate)Visualization
This compound7:30.65UV (254 nm)
2-Amino-5-nitrobenzothiazole (Product)7:30.30UV (254 nm), Yellow visible spot

Note: Rf values are indicative and can vary based on the specific conditions.

Visualization of the TLC Workflow

The following diagram illustrates the key steps in the TLC monitoring workflow.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spotting Spot Samples (SM, C, RM) prep_plate->spotting prep_chamber Prepare & Equilibrate Developing Chamber development Develop Plate prep_chamber->development spotting->development visualization Visualize Spots (UV, Stains) development->visualization interpretation Interpret Results (Rf Calculation, Reaction Progress) visualization->interpretation

Caption: Workflow for monitoring reactions using TLC.

Causality Behind Experimental Choices

  • Choice of Stationary Phase: Silica gel is a polar adsorbent. This compound, being a moderately polar compound, will have a reasonable affinity for the silica gel. The product, especially after substitution with a more polar group like an amine, will be more polar and thus have a stronger interaction with the silica gel, resulting in a lower Rf value.[3]

  • Choice of Mobile Phase: The mobile phase is chosen to provide optimal separation of the components. A mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) allows for fine-tuning of the eluent's polarity.[8] If the spots are too close to the origin (low Rf), the polarity of the mobile phase should be increased (more ethyl acetate). Conversely, if the spots run too close to the solvent front (high Rf), the polarity should be decreased (more hexane).

  • UV Visualization: The benzothiazole ring system is aromatic and contains a nitro group, both of which are chromophores that absorb UV light at 254 nm.[5] This makes UV visualization a highly effective and non-destructive primary method for detecting these compounds.[4]

Trustworthiness and Self-Validation

The protocol incorporates self-validating steps to ensure reliable results:

  • Co-spotting: This is a critical control that confirms the identity of the starting material spot in the reaction mixture lane, preventing misinterpretation of results.

  • Systematic Solvent Optimization: By starting with a standard solvent system and adjusting the polarity based on the initial results, the method can be optimized for the specific reaction being monitored.

  • Multiple Visualization Techniques: Using both non-destructive (UV) and destructive (staining) methods provides a more comprehensive picture and can reveal the presence of UV-inactive byproducts.

Conclusion

Thin-Layer Chromatography is a powerful and accessible tool for monitoring the progress of reactions involving this compound. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively track the consumption of starting materials, the formation of products, and make informed decisions to optimize reaction conditions. The integration of proper controls and systematic optimization ensures the generation of trustworthy and reproducible results, which is paramount in the field of drug development and chemical synthesis.

References

Application and Protocol for the Purity Determination of 2-Chloro-5-nitrobenzothiazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-5-nitrobenzothiazole is a key intermediate in the synthesis of various pharmaceutically active compounds and specialty dyes. Its chemical structure, featuring a reactive chloro group and an electron-witting nitro group on a benzothiazole scaffold, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. These impurities can have a significant impact on the yield, purity, and safety profile of the final product. Therefore, a robust and reliable analytical method for the determination of this compound purity is paramount for quality control in research, development, and manufacturing environments.

This application note presents a detailed high-performance liquid chromatography (HPLC) method for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, in line with the principles of analytical procedure validation outlined in the ICH Q2(R1) guideline[1][2][3][4]. The provided protocol is intended for researchers, scientists, and drug development professionals who require a dependable method for the quality assessment of this important chemical intermediate.

HPLC Method for Purity Analysis of this compound

The selection of the HPLC method parameters was based on the physicochemical properties of this compound and established chromatographic principles for the separation of related nitroaromatic compounds[5][6][7][8][9]. A reversed-phase approach was chosen due to the non-polar nature of the analyte.

Rationale for Method Parameter Selection:
  • Column: A C18 column is the stationary phase of choice for the separation of a wide range of non-polar to moderately polar compounds. The alkyl chains provide a hydrophobic environment that interacts with the analyte, leading to its retention.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the efficient elution of the main component and the separation of potential impurities with varying polarities. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and resolution for many aromatic compounds. The addition of 0.1% formic acid to the mobile phase serves two purposes: it controls the pH to ensure the consistent ionization state of any acidic or basic impurities and improves the peak shape by minimizing tailing.

  • Detection: The nitroaromatic structure of this compound contains a chromophore that absorbs strongly in the UV region. A detection wavelength of 254 nm is selected as it is a common wavelength for the detection of aromatic compounds and is expected to provide good sensitivity for the analyte and its potential impurities.

  • Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min is used for a 4.6 mm internal diameter column to ensure optimal efficiency and run time. The injection volume of 10 µL is a typical volume for analytical HPLC and helps to avoid column overloading.

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocol

This section provides a step-by-step guide for the implementation of the HPLC method for the purity analysis of this compound.

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • This compound sample for analysis

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended as the diluent to ensure sample compatibility.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Execution

Caption: Workflow for HPLC analysis of this compound.

  • System Preparation: Ensure the HPLC system is properly primed and free of air bubbles.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Program the autosampler with the following injection sequence:

    • Blank (diluent) - 1 injection

    • Standard solution - 5 replicate injections (for system suitability)

    • Sample solution - 1 or more injections as required

  • Data Acquisition: Start the data acquisition and run the programmed sequence.

Data Analysis and Purity Calculation
  • System Suitability: From the five replicate injections of the standard solution, calculate the following system suitability parameters:

    • Tailing Factor: Should be ≤ 2.0 for the main peak.

    • Theoretical Plates: Should be ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Purity Calculation: The purity of the this compound sample is calculated using the area percentage method.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    Note: This calculation assumes that all impurities have a similar response factor to the main component at the detection wavelength of 254 nm.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with the ICH Q2(R1) guideline[1][2][3][4]. The key validation parameters for a purity method are outlined below.

G MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity Specificity->MethodValidation Linearity Linearity Linearity->MethodValidation Accuracy Accuracy Accuracy->MethodValidation Precision Precision Precision->MethodValidation Repeatability Repeatability Precision->Repeatability IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision Reproducibility Reproducibility Precision->Reproducibility Range Range Range->MethodValidation Robustness Robustness Robustness->MethodValidation LimitOfDetection Limit of Detection (LOD) LimitOfDetection->MethodValidation LimitOfQuantitation Limit of Quantitation (LOQ) LimitOfQuantitation->MethodValidation

References

Application Note: High-Resolution Mass Spectrometry for Accurate Molecular Weight Determination of 2-Chloro-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the accurate determination of the molecular weight of 2-Chloro-5-nitrobenzothiazole using high-resolution mass spectrometry (HRMS). For researchers, medicinal chemists, and quality control analysts in the pharmaceutical and chemical industries, precise mass determination is a critical first step in structural elucidation, purity assessment, and metabolic profiling. This document outlines the theoretical basis for the mass spectrometric analysis of this compound, a detailed experimental protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), and guidance on data interpretation, with a particular focus on the characteristic isotopic pattern of chlorine-containing molecules.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile chemical scaffold. The accurate confirmation of its molecular weight is paramount for validating synthetic pathways, ensuring the purity of research compounds, and as a foundational step for further structural characterization using techniques like tandem mass spectrometry (MS/MS). The presence of a chlorine atom and a nitro group presents specific considerations for mass spectrometric analysis, which this guide will address in detail.

The inherent complexity of biological and chemical matrices necessitates a highly selective and sensitive analytical technique.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice for such applications, offering robust separation and definitive molecular identification.[1] This note will focus on the use of Electrospray Ionization (ESI), a soft ionization technique well-suited for polar, medium molecular weight compounds like this compound.[2]

Principles of Mass Spectrometry for this compound

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, the process involves ionization of the molecule and subsequent detection by a mass analyzer.

Ionization Method: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is particularly effective for polar and semi-polar compounds.[3] Given the presence of the polar nitro group and the overall molecular structure, ESI is an excellent choice for ionizing this compound with minimal fragmentation. The analysis of other nitroaromatic compounds has been successfully performed using ESI, often in negative ion mode due to the electron-withdrawing nature of the nitro group which can stabilize a negative charge.[2] However, positive ion mode can also be effective, particularly if the molecule can be readily protonated.

Mass Analyzer

High-resolution mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) are recommended for this application. These instruments provide the necessary mass accuracy to confirm the elemental composition of the molecule and to resolve the characteristic isotopic pattern of chlorine.

Key Characteristics of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₂S--INVALID-LINK--[4]
Average Molecular Weight 214.63 g/mol --INVALID-LINK--[4]
Monoisotopic Mass 213.96037 uCalculated
Theoretical Isotopic Distribution See Table 2Calculated

Table 1: Key Chemical Properties of this compound.

Experimental Protocol

This protocol provides a starting point for the analysis of this compound by LC-MS. Optimization may be required based on the specific instrumentation and sample matrix.

Safety Precautions

This compound is a chemical substance and should be handled with appropriate safety measures. Users should consult the Safety Data Sheet (SDS) before handling.[5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials and Reagents
  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with 50:50 (v/v) acetonitrile:water.

  • Sample Solution: Prepare the sample in a compatible solvent at a concentration within the linear range of the instrument. If the sample is in a complex matrix, appropriate extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[6]

LC-MS Parameters

The following parameters are a general guideline and should be optimized for the specific instrument.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Injection Volume 1-5 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode ESI Positive and NegativeScreen both polarities to determine the most sensitive ionization.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting voltages for ESI.
Gas Temperature 300 °CAids in desolvation.
Gas Flow 8 L/minNebulizing gas flow.
Mass Range 50-500 m/zCovers the expected mass of the analyte and potential fragments.
Data Acquisition Full ScanTo observe the molecular ion and its isotopic pattern.

Table 2: Recommended Starting LC-MS Parameters.

Data Analysis and Interpretation

Identification of the Molecular Ion

The primary goal is to identify the molecular ion peak. In positive ion mode, this will likely be the protonated molecule [M+H]⁺. In negative ion mode, it could be the deprotonated molecule [M-H]⁻ or the molecular anion [M]⁻.

The Signature Isotopic Pattern of Chlorine

A key confirmatory feature for this compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.

IonTheoretical m/zRelative Abundance
[C₇H₃³⁵ClN₂O₂S+H]⁺214.9676100%
[C₇H₃³⁷ClN₂O₂S+H]⁺216.9647~32%

Table 3: Predicted m/z values and relative abundances for the protonated molecular ion of this compound, illustrating the characteristic chlorine isotopic pattern.

Fragmentation Pattern

While ESI is a soft ionization technique, some in-source fragmentation can occur. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it (e.g., NO). The benzothiazole core can also undergo characteristic fragmentation. Analysis of the fragmentation pattern can provide further structural confirmation.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep1 Weigh Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc Liquid Chromatography (Separation) prep3->lc Inject Sample ms Mass Spectrometry (Detection) lc->ms data1 Identify Molecular Ion Peak ms->data1 Acquire Mass Spectrum data2 Analyze Isotopic Pattern data1->data2 data3 Evaluate Fragmentation data2->data3 end Result data3->end Confirm Molecular Weight G struct Analyte Structure C₇H₃ClN₂O₂S method Analytical Method LC-MS (ESI) struct->method Dictates data Expected Data Molecular Ion (m/z) Isotopic Pattern (3:1) method->data Generates result Confirmation Accurate Molecular Weight data->result Leads to

References

experimental protocol for the synthesis of 2-substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Substituted Benzothiazoles

Authored by a Senior Application Scientist

Introduction: The Privileged Benzothiazole Scaffold

The benzothiazole core, a bicyclic system formed by the fusion of benzene and thiazole rings, represents what is often termed a "privileged scaffold" in medicinal chemistry and materials science.[1][2] First synthesized by A.W. Hoffmann in 1887, 2-substituted benzothiazoles have since been identified as the central pharmacophore in a vast array of compounds with diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Their unique electronic properties also make them valuable in the development of fluorescent markers, dyes, and organic light-emitting diodes (OLEDs).[4][5]

This guide provides an in-depth exploration of the experimental protocols for synthesizing 2-substituted benzothiazoles. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, the rationale for methodological choices, and field-proven insights for optimization and troubleshooting. The protocols detailed herein are designed to be robust and adaptable for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: From Classic Condensations to Modern Catalysis

The synthesis of the benzothiazole ring system is most commonly achieved by constructing the thiazole ring onto a pre-existing benzene derivative. The workhorse of this field is the reaction of 2-aminothiophenol with a suitable electrophile that provides the C2 carbon and its substituent.

The Cornerstone Reaction: Condensation of 2-Aminothiophenol

The most traditional and widely utilized method involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds.[5][6] The choice of the carbonyl compound directly determines the substituent at the 2-position of the benzothiazole ring.

  • With Aldehydes: This is one of the most direct routes to 2-aryl and 2-alkylbenzothiazoles. The reaction proceeds through two key steps: (1) initial condensation between the amino group of 2-aminothiophenol and the aldehyde to form a Schiff base (benzothiazoline) intermediate, and (2) subsequent oxidative cyclization to the aromatic benzothiazole.[3][7]

  • With Carboxylic Acids & Derivatives: Carboxylic acids, acyl chlorides, or anhydrides can also be used.[8][9] These reactions typically require dehydrating agents or high temperatures to facilitate the initial amide bond formation, followed by intramolecular cyclization and dehydration to yield the final product. Using acyl chlorides is often faster and can proceed under milder conditions.[10][11]

The following diagram illustrates the general mechanism for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.

G cluster_0 Mechanism: 2-Aminothiophenol + Aldehyde 2-aminothiophenol 2-Aminothiophenol step1 + 2-aminothiophenol->step1 aldehyde R-CHO (Aldehyde) aldehyde->step1 intermediate Schiff Base Intermediate (2,3-Dihydrobenzothiazole) step1->intermediate step2 Oxidation (-2H) intermediate->step2 product 2-Substituted Benzothiazole step2->product

Caption: General reaction pathway for benzothiazole synthesis.

Modern & Greener Synthetic Approaches

While classical methods are reliable, modern chemistry trends towards processes that are more efficient, economical, and environmentally benign.[12]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[13][14] This is attributed to the efficient and rapid heating of the polar reagents and solvents. Protocols often use environmentally friendly solvents like glycerol or water, or are performed under solvent-free conditions.[3][9]

  • One-Pot and Multicomponent Reactions: These strategies are highly valued in drug discovery for their efficiency. By combining multiple synthetic steps into a single procedure without isolating intermediates, they reduce solvent usage, purification efforts, and overall time.[12] For instance, 2-arylbenzothiazoles can be synthesized in one pot from 2-iodoaniline, an aldehyde, and a sulfur source like thiourea, often facilitated by a copper catalyst.[8][15]

  • Catalysis: A wide variety of catalysts have been developed to improve reaction efficiency and selectivity. These range from simple Brønsted or Lewis acids to transition metal catalysts (e.g., Ruthenium, Palladium, Copper) and heterogeneous catalysts that can be easily recovered and reused.[6][16][17] Green catalysts, such as sulfated tungstate or even CO2 in alcohol to form in situ alkyl carbonic acid, have been successfully employed.[6][18]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 2-substituted benzothiazoles using both a classical and a modern microwave-assisted approach.

Protocol 1: Classical Synthesis of 2-Phenylbenzothiazole via Condensation

This protocol describes the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde, a widely cited and fundamental example. An oxidizing agent is often used to facilitate the conversion of the dihydrobenzothiazole intermediate to the final product.[3][19]

Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMoles
2-AminothiophenolC₆H₇NS125.191.25 g10 mmol
BenzaldehydeC₇H₆O106.121.06 g (1.02 mL)10 mmol
Ethanol (EtOH)C₂H₅OH46.0730 mL-
Hydrogen Peroxide (30%)H₂O₂34.01~3 mL~30 mmol
Hydrochloric Acid (conc.)HCl36.46~1 mL-

Safety Precautions:

  • 2-Aminothiophenol is toxic and has a potent, unpleasant odor. This entire procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Hydrogen peroxide and concentrated HCl are corrosive. Handle with care.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.25 g, 10 mmol) and ethanol (30 mL).

  • Reagent Addition: While stirring, add benzaldehyde (1.02 mL, 10 mmol) to the solution at room temperature.

  • Oxidation: In a separate beaker, prepare the oxidant by mixing 30% hydrogen peroxide (3 mL) with concentrated HCl (1 mL). Add this mixture dropwise to the reaction flask over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 45-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.[3]

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. A solid precipitate will form.

  • Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-phenylbenzothiazole as white or off-white crystals.

  • Characterization: Dry the product and determine its melting point, yield, and characterize by IR, ¹H NMR, and ¹³C NMR spectroscopy. The expected yield is typically in the range of 85-95%.[3]

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2-Arylbenzothiazoles

This protocol exemplifies a modern, green approach to synthesizing 2-substituted benzothiazoles, offering significant advantages in speed and efficiency.[9]

Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMoles
2-AminothiophenolC₆H₇NS125.191.25 g10 mmol
Substituted Benzaldehyde--10 mmol10 mmol
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20190 mg1.1 mmol

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-aminothiophenol (1.25 g, 10 mmol), the desired aromatic aldehyde (10 mmol), and p-TsOH (190 mg, 0.11 eq).

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 100-120 °C with a power of 150-200 W for 4-8 minutes.[3] The optimal time and temperature may vary slightly depending on the specific aldehyde used.

  • Cooling & Work-up: After irradiation, allow the vial to cool to room temperature. Add 15 mL of ethyl acetate to dissolve the product.

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to remove the acid catalyst, followed by brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel. Expected yields are generally excellent, often >90%.[3]

The following diagram outlines the general workflow for both synthetic protocols.

G cluster_workflow Experimental Workflow A 1. Reagent Mixing (2-Aminothiophenol + Electrophile) B 2. Reaction (Conventional Heating or Microwave) A->B C 3. Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Recrystallization / Chromatography) D->E F 6. Characterization (NMR, IR, MS, MP) E->F

Caption: A generalized experimental workflow for synthesis.

Troubleshooting and Optimization

  • Low Yields in Classical Synthesis: If yields are low, ensure the aldehyde is pure and free of the corresponding carboxylic acid. The primary cause of failure is often incomplete oxidation of the dihydrobenzothiazole intermediate. The amount of oxidant or reaction time may need to be adjusted.

  • Reaction Stalls: In condensations with less reactive electrophiles (like ketones or some carboxylic acids), a catalyst may be necessary, or reaction temperatures may need to be increased.[3]

  • Purification Challenges: 2-Aminothiophenol has a very strong odor that can persist. Thorough washing of the crude product and all glassware is essential. If the product is an oil, purification by column chromatography is recommended over recrystallization.

  • Microwave Synthesis: Overheating can lead to decomposition and dark-colored byproducts. Start with lower power and shorter times and optimize based on TLC analysis. Ensure the reaction vial is properly sealed to maintain pressure.

Conclusion

The synthesis of 2-substituted benzothiazoles is a mature yet continually evolving field. The classical condensation of 2-aminothiophenol remains a robust and versatile method for a wide range of derivatives. Simultaneously, modern techniques leveraging microwave assistance, one-pot strategies, and green catalysis offer compelling advantages in efficiency, speed, and environmental impact, making them highly suitable for the demands of contemporary drug discovery and materials science research. The protocols and insights provided in this guide offer a solid foundation for successfully synthesizing these valuable heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-nitrobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis. This resource offers practical, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound is a two-step process starting from 2-amino-5-nitrobenzothiazole. The first step is the diazotization of the primary aromatic amine group on the 2-amino-5-nitrobenzothiazole to form a reactive diazonium salt. This is immediately followed by a Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom using a copper(I) chloride catalyst.[1][2]

Q2: Why is temperature control so critical during the diazotization step?

A2: Temperature control is arguably the most critical parameter for a successful synthesis. Aromatic diazonium salts are notoriously unstable at elevated temperatures.[3] Maintaining a low temperature, typically between 0-5 °C, is essential to prevent the rapid decomposition of the diazonium salt.[4] Decomposition leads to the evolution of nitrogen gas and the formation of undesired side products, primarily phenols, which will significantly lower the yield of the desired this compound.[5]

Q3: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A3: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that is catalyzed by copper(I) salts.[1][6] The copper(I) ion facilitates the conversion of the aryl diazonium salt to an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the catalytic cycle), yielding the final this compound product and regenerating the copper(I) catalyst.[6]

Q4: Can I use copper(II) chloride for the Sandmeyer reaction?

A4: While some variations of the Sandmeyer reaction can utilize other transition metal salts, the classic and most efficient method employs a copper(I) salt, such as copper(I) chloride. Copper(I) is the active catalyst that initiates the radical mechanism. Using copper(II) salts directly may lead to lower yields or different reaction pathways.

Q5: What are the key safety precautions for this synthesis?

A5: The synthesis of this compound involves several hazards that require strict adherence to safety protocols.

  • Diazonium Salt Instability: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. Therefore, they should always be prepared in situ and used immediately without isolation.[3]

  • Corrosive Reagents: The reaction uses strong acids like hydrochloric acid, which are corrosive and require handling in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermic Reaction: The diazotization reaction is exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent a runaway reaction.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Diazotization Ensure the complete dissolution or fine suspension of the starting 2-amino-5-nitrobenzothiazole in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper (should turn blue) to confirm the reaction's completion.[4]The diazotization reaction requires the formation of nitrous acid in situ, which then reacts with the protonated amine. If the amine is not fully accessible or if there is insufficient nitrous acid, the conversion to the diazonium salt will be incomplete, leading to a lower yield.
Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite and before the Sandmeyer reaction. Use an ice-salt bath for efficient cooling.Aryl diazonium salts are thermally labile. Temperatures above 5-10 °C can cause rapid decomposition to nitrogen gas and a phenol, which will not proceed to the desired chloro-substituted product.[3]
Inactive Copper(I) Catalyst Use freshly prepared or high-purity copper(I) chloride. Exposure to air can oxidize Cu(I) to the less effective Cu(II). Ensure the catalyst is fully dissolved in the hydrochloric acid before adding the diazonium salt solution.The catalytic cycle of the Sandmeyer reaction relies on the single-electron transfer from Cu(I). If the catalyst is oxidized to Cu(II), its ability to initiate the radical formation is diminished, thereby halting the reaction.
Issue 2: Formation of Significant Impurities
Observed Impurity Possible Cause Recommended Action Scientific Rationale
2-Hydroxy-5-nitrobenzothiazole The reaction temperature during diazotization or the Sandmeyer step was too high, leading to the decomposition of the diazonium salt and reaction with water.Maintain rigorous temperature control (0-5 °C) throughout the diazotization and the initial phase of the Sandmeyer reaction. Ensure the diazonium salt solution is added to the cold copper(I) chloride solution.At higher temperatures, the diazonium group can be displaced by water (hydrolysis) in a competing reaction, leading to the formation of the corresponding phenol.
Unreacted 2-amino-5-nitrobenzothiazole Incomplete diazotization.Refer to the troubleshooting steps for "Incomplete Diazotization" in Issue 1. Ensure sufficient acid and sodium nitrite are used.If the primary amine is not fully converted to the diazonium salt, it will remain in the reaction mixture as an impurity.
Dark, Tarry Byproducts Uncontrolled side reactions due to elevated temperatures or incorrect stoichiometry.Re-evaluate the reaction setup for efficient cooling and stirring. Ensure precise measurement and slow addition of reagents.High temperatures can promote polymerization and other radical-mediated side reactions, leading to the formation of complex, often insoluble, tarry materials.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general methodology and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-nitrobenzothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

Part A: Diazotization of 2-amino-5-nitrobenzothiazole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of 2-amino-5-nitrobenzothiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0-4.0 eq.) and water.

  • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1-1.2 eq.) in a minimal amount of cold deionized water.

  • Slowly add the cold sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate, larger beaker or flask, dissolve copper(I) chloride (1.2-1.5 eq.) in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the cold copper(I) chloride solution with vigorous stirring.

  • Observe for the evolution of nitrogen gas. After the initial effervescence subsides, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

Part C: Work-up and Purification

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform/hexane.[5]

Product Characterization
  • Appearance: Typically a yellow crystalline solid.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values. For the related compound 2-Chloro-5-nitrobenzaldehyde, the melting point is in the range of 75-82 °C.[7]

  • Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Part C: Work-up & Purification A1 Suspend 2-amino-5-nitrobenzothiazole in HCl/H2O A2 Cool to 0-5 °C A1->A2 A3 Slowly add NaNO2 solution A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 B2 Add diazonium salt solution to CuCl A4->B2 Diazonium Salt Solution B1 Prepare cold CuCl in HCl solution B1->B2 B3 Warm to RT and stir B2->B3 C1 Quench with ice B3->C1 Crude Reaction Mixture C2 Extract with organic solvent C1->C2 C3 Wash and dry C2->C3 C4 Recrystallize C3->C4 Product This compound C4->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Impure Product Cause1 Incomplete Diazotization? Start->Cause1 Cause2 Diazonium Salt Decomposition? Start->Cause2 Cause3 Inactive Catalyst? Start->Cause3 Sol1 Verify complete amine dissolution. Use excess NaNO2. Test with starch-iodide paper. Cause1->Sol1 Check Sol2 Maintain temperature strictly at 0-5 °C. Use ice-salt bath. Cause2->Sol2 Check Sol3 Use fresh/high-purity CuCl. Ensure complete dissolution in HCl. Cause3->Sol3 Check Result Improved Yield & Purity Sol1->Result Sol2->Result Sol3->Result

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Purification of Crude 2-Chloro-5-nitrobenzothiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 2-Chloro-5-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this important synthetic intermediate. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product.

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2][3] The fundamental principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[2][3][4] This guide provides a structured approach to troubleshooting and optimizing the recrystallization of this compound, ensuring you can achieve the desired purity and yield.

Core Principles of Recrystallization for this compound

Successful recrystallization of this compound hinges on the careful selection of a solvent and precise control over the cooling process. An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent must effectively dissolve the crude this compound when heated.[2][5]

  • Low solubility at room or lower temperatures: Upon cooling, the solvent's ability to dissolve the target compound should decrease significantly, promoting crystallization.[2][5]

  • Appropriate boiling point: The boiling point should be high enough to facilitate dissolution but not so high that it becomes difficult to remove from the purified crystals.[2]

  • Inertness: The solvent must not react with this compound.[2]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the final product.[2]

Common Solvents for Recrystallization

Based on the polar nature of the nitro group and the benzothiazole core, suitable solvents are often polar. The table below summarizes commonly used solvents for the recrystallization of nitroaromatic compounds.

Solvent SystemRationale for UseKey Considerations
EthanolGood "mediocre" solvent; dissolves the compound when hot but not as well when cold.[6]Can be used as a single solvent or in a mixed system with water.
Methanol/WaterA mixed solvent system where methanol is the "good" solvent and water is the "bad" solvent.[6]Allows for fine-tuning of solubility.
Acetone/WaterSimilar to methanol/water, offering another option for a mixed solvent system.Acetone is a stronger solvent than methanol.
Acetic Acid (dilute)Can be effective for dissolving polar compounds.Residual acid may need to be neutralized or washed away.
Chloroform/LigroinA non-polar/polar aprotic mixture that can be effective.Use with caution due to the toxicity of chloroform.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.

Issue 1: The crude this compound does not fully dissolve in the hot solvent.

Question: I've added the calculated amount of hot solvent, but a significant amount of solid remains undissolved. What should I do?

Answer: This issue typically arises from two main causes: insufficient solvent or the presence of insoluble impurities.

  • Pillar of Causality: The solubility of any compound is finite, even in a good solvent at high temperatures. Alternatively, impurities from the synthesis may be completely insoluble in your chosen solvent.

  • Step-by-Step Solution:

    • Add More Solvent: While keeping the solution at or near its boiling point, add small portions (1-2 mL at a time) of the hot solvent until the solid dissolves.[6] Be mindful not to add a large excess, as this will reduce your final yield.[7]

    • Perform a Hot Filtration: If, after adding a reasonable amount of additional solvent, some solid still remains, it is likely an insoluble impurity. To remove it, perform a hot gravity filtration.[5][6] This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired product from crystallizing prematurely in the funnel.[8]

Issue 2: No crystals form upon cooling, even after an extended period.

Question: My solution has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have appeared. What's wrong?

Answer: The failure of crystals to form is a common problem, often due to using too much solvent or the formation of a supersaturated solution.[8][9]

  • Pillar of Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature.[4] If too much solvent was added, the solution may not reach supersaturation upon cooling. Alternatively, a stable supersaturated solution may lack a nucleation site to initiate crystal growth.

  • Step-by-Step Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the crude this compound to the solution.[2][7] This "seed crystal" acts as a template for further crystal formation.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9] Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate before cooling.[4][5]

Issue 3: The product "oils out" instead of forming crystals.

Question: As the solution cools, an oily layer forms instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high.[8] This is more common with impure compounds.

  • Pillar of Causality: The melting point of a compound is depressed by the presence of impurities. If the saturated solution cools to a temperature where the compound is no longer soluble but is still above its depressed melting point, it will separate as a liquid (oil).

  • Step-by-Step Solution:

    • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[8]

    • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask. Slower cooling provides more time for ordered crystals to form.[9]

    • Vigorous Stirring: As the solution cools, stir it vigorously. This can sometimes promote crystallization over oiling.

    • Scratch and Seed at a Higher Temperature: Try scratching the flask or adding a seed crystal while the solution is still warm, just below the boiling point, to encourage crystallization to begin before the temperature drops to the point of oiling out.

Issue 4: The final product has a low melting point and appears discolored.

Question: After recrystallization, my this compound is still a yellowish-brown color and the melting point is broad and lower than the literature value. What went wrong?

Answer: A low and broad melting point is a classic sign of impurities. The discoloration suggests that colored impurities were not effectively removed.

  • Pillar of Causality: Impurities disrupt the crystal lattice of the desired compound, which lowers the energy required to melt it, resulting in a lower and broader melting point range. Colored impurities are often large, conjugated organic molecules that can be co-precipitated or adsorbed onto the crystal surface.

  • Step-by-Step Solution:

    • Use Decolorizing Carbon: If the hot, filtered solution is colored, you may need to use activated charcoal (decolorizing carbon) to remove the colored impurities.

      • Procedure: After dissolving the crude product, cool the solution slightly to prevent it from boiling over. Add a small amount of activated charcoal (a spatula tip is usually sufficient) and swirl.

      • Hot Filtration: Reheat the solution to boiling and perform a hot gravity filtration to remove the charcoal. Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the crude product is highly impure. A second recrystallization of the obtained crystals will likely improve the purity.

    • Wash the Crystals: During the final vacuum filtration step, ensure you wash the collected crystals with a small amount of the cold recrystallization solvent. This will remove any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the recrystallization of this compound, including key decision points for troubleshooting.

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve insoluble_check Insoluble material present? dissolve->insoluble_check hot_filtration Perform hot gravity filtration insoluble_check->hot_filtration Yes cool Allow solution to cool slowly insoluble_check->cool No hot_filtration->cool crystal_check Crystals form? cool->crystal_check oil_check Oiling out occurs? cool->oil_check induce Induce crystallization (scratch/seed) crystal_check->induce No collect Collect crystals by vacuum filtration crystal_check->collect Yes induce->crystal_check oil_check->crystal_check No reheat_dilute Reheat, add more solvent, cool slowly oil_check->reheat_dilute Yes reheat_dilute->cool wash Wash with cold solvent collect->wash dry Dry the purified crystals wash->dry end End: Pure this compound dry->end

Caption: A flowchart of the recrystallization process with troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization without extensive trial and error? A1: While some experimentation is often necessary, you can make an educated guess based on the principle of "like dissolves like." this compound is a moderately polar molecule. Therefore, moderately polar solvents like ethanol or acetone are good starting points. You can perform small-scale solubility tests in test tubes with a few milligrams of your crude product and various solvents to quickly assess their suitability.

Q2: What is the expected yield for this recrystallization? A2: A successful recrystallization will never have a 100% yield because some of the product will always remain dissolved in the cold mother liquor.[6] A good yield is typically in the range of 70-90%, but this is highly dependent on the purity of the starting material and the care taken during the procedure.

Q3: Can I reuse the mother liquor to recover more product? A3: Yes, it is possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher in the remaining mother liquor.

Q4: How do I know if my final product is pure? A4: The most common methods to assess purity in a research setting are melting point determination and Thin Layer Chromatography (TLC). A pure compound will have a sharp melting point (a narrow range of 1-2°C) that matches the literature value. On a TLC plate, a pure compound should ideally show a single spot. For more rigorous analysis, techniques like HPLC, GC-MS, and NMR spectroscopy can be used.

Q5: My crude material is a dark, tarry substance. Can it still be purified by recrystallization? A5: It is possible, but it may be challenging. Tarry materials often indicate a high level of impurities. You will likely need to use decolorizing charcoal, and it may require multiple recrystallizations. In some cases, a different purification technique, such as column chromatography, may be more effective as a first pass before attempting recrystallization.

References

Technical Support Center: Synthesis of 2-amino-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-amino-5-nitrobenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this synthesis and systematically improve your product yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-amino-5-nitrobenzothiazole.

Q1: What are the primary synthetic routes to 2-amino-5-nitrobenzothiazole?

A1: There are several established methods, primarily differing by the starting materials. The most common routes involve the reaction of a substituted nitroaniline derivative with a sulfur-containing reagent.

  • Route 1: From Halogenated Nitroaromatics: This is a widely used industrial method involving the reaction of an ortho-halogenated nitroaromatic compound with a sulfur source like thiourea or sodium sulfide followed by cyclization. Common starting materials include 2,4-dinitrochlorobenzene or 2-chloro-5-nitroaniline.[1][2] This approach is often favored for its use of readily accessible starting materials.[2]

  • Route 2: Thiocyanation of a Nitroaniline: This route involves the direct thiocyanation of a p-substituted nitroaniline, such as 4-nitroaniline, to introduce the thiocyanate (-SCN) group, followed by an intramolecular cyclization to form the benzothiazole ring.[3][4] This method's success is highly dependent on controlling the regioselectivity of the thiocyanation step.[3]

Below is a diagram illustrating these primary synthetic pathways.

G cluster_0 Primary Synthetic Pathways A Halogenated Nitroaromatics (e.g., 2,4-dinitrochlorobenzene) E 2-Amino-5-nitrobenzothiazole A->E One-pot with Thiourea F Intermediate (e.g., 2-amino-4-nitrothiophenol) A->F Sulfur Source (e.g., Na2S) B p-Nitroaniline G 4-Thiocyano-2-nitroaniline B->G Thiocyanation C Thiourea or Ammonium Thiocyanate D Thiocyanation Reagents F->E Cyclization (with Thiourea) G->E Cyclization

Caption: Primary synthetic routes to 2-amino-5-nitrobenzothiazole.

Q2: My overall yield is consistently low. What are the most critical factors I should investigate first?

A2: Low yield is a common problem that can often be traced back to a few key areas.[5] Start by systematically evaluating the following:

  • Purity of Starting Materials: The purity of your aniline derivative is crucial. Contaminants can lead to significant side reactions. For instance, 2-aminothiophenol, a potential intermediate, is highly susceptible to oxidation, which can halt the reaction.[5]

  • Reaction Temperature: Temperature control is critical. For reactions involving thiourea and halogenated nitroaromatics, temperatures are often elevated (110-150°C).[2] However, excessive heat can lead to decomposition of the nitro compound or unwanted side products. Conversely, insufficient temperature will result in an incomplete reaction.[5]

  • Solvent Choice: The solvent plays a significant role in reactant solubility and reaction rate. High-boiling polar aprotic solvents like dimethylformamide (DMF), pyridine, or sulpholane are frequently used.[2] The choice of solvent can influence the reaction pathway and the formation of byproducts.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to purification challenges.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the desired product. The product, 2-amino-5-nitrobenzothiazole, is a yellow solid, which can sometimes allow for visual tracking, but TLC provides more definitive evidence of conversion.[2]

Section 2: Troubleshooting Guide for Synthesis from 2,4-Dinitrochlorobenzene

This route is popular due to the availability of the starting material. However, it presents challenges related to selectivity and side reactions.

Q4: I am reacting 2,4-dinitrochlorobenzene with thiourea, but my yield is poor and the product is impure. What is going wrong?

A4: This is a classic issue often related to reaction control. The reaction proceeds through a complex mechanism where thiourea acts as both a nucleophile and a sulfur source for cyclization.

Potential Cause & Solution Table

Potential CauseScientific Explanation & Recommended Solution
Incorrect Solvent The solvent must effectively dissolve the reactants and facilitate the desired reaction pathway. Sulpholane or pyridine are often effective solvents for this reaction, promoting the formation of the benzothiazole ring system.[2] Using a less suitable solvent can lead to poor solubility and low conversion rates.
Suboptimal Temperature The reaction typically requires heating to proceed at a reasonable rate, often in the range of 110-120°C.[2] If the temperature is too low, the reaction will be slow or incomplete. If it's too high, you risk decomposition of the starting material or product, leading to a complex mixture of byproducts. We recommend starting at 110°C and monitoring via TLC.
Side Reactions The formation of byproducts is a significant challenge. One common side reaction is the formation of dinitrophenyl-substituted thiourea derivatives that do not cyclize properly. To minimize this, ensure a slight excess of thiourea and maintain strict temperature control. The reaction is a one-step process, but it's mechanistically complex, and deviations in conditions can favor alternative pathways.[2]
Work-up Procedure The product is typically isolated by pouring the cooled reaction mixture into a large volume of water to precipitate the crude solid.[2] If the product remains dissolved or forms an oil, it may indicate the presence of soluble impurities or an incorrect pH. Ensure the precipitation is complete before filtration.
Q5: My final product after recrystallization is still showing impurities on HPLC/TLC. What are the likely impurities?

A5: Common impurities include unreacted starting materials, partially reacted intermediates, or isomers.

  • Isomeric Impurities: Depending on the starting material, the formation of isomers like 2-amino-6 -nitrobenzothiazole or 2-amino-7 -nitrobenzothiazole can occur.[2][6] For example, nitration of 2-aminobenzothiazole can lead to a mixture of 5-nitro and 6-nitro isomers.[6]

  • Unreacted Starting Material: Incomplete reactions will leave 2,4-dinitrochlorobenzene in your crude product.

  • Side Products: As mentioned, various thiourea adducts or dinitrophenol (from hydrolysis) could be present.

Solution: Purification can be challenging. Recrystallization from a high-boiling solvent like dimethylformamide (DMF) is often effective for removing many of these impurities.[2] If isomers are present, column chromatography may be necessary, though this can be difficult on a large scale.

Below is a troubleshooting workflow for this specific synthesis.

G cluster_TLC TLC Analysis cluster_Actions Corrective Actions start Low Yield / Impure Product (Route from 2,4-DNCB) tlc_analysis Analyze TLC Plate start->tlc_analysis unreacted_sm Significant Unreacted Starting Material? tlc_analysis->unreacted_sm multiple_spots Multiple Product Spots / Streaking? tlc_analysis->multiple_spots increase_temp Increase Temperature to 110-120°C Increase Reaction Time unreacted_sm->increase_temp Yes check_reagents Verify Purity of 2,4-DNCB and Thiourea unreacted_sm->check_reagents No optimize_temp Optimize Temperature (avoid >150°C) multiple_spots->optimize_temp Yes check_solvent Ensure Proper Solvent (Sulpholane, Pyridine, DMF) multiple_spots->check_solvent Yes purify Improve Purification (Recrystallize from DMF) multiple_spots->purify No (Post-reaction)

Caption: Troubleshooting workflow for low yield and impurities.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis from 2,4-Dinitrochlorobenzene and Thiourea

This protocol is adapted from a patented industrial process and aims for a high yield of crude product.[2]

Materials:

  • 2,4-Dinitrochlorobenzene (10.13 g)

  • Thiourea (15.2 g)

  • Sulpholane (50 mL)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, create a suspension of 2,4-dinitrochlorobenzene (10.13 g) and thiourea (15.2 g) in sulpholane (50 mL).

  • Heating: Heat the stirred suspension to 110-120°C. Maintain this temperature for 12 hours. The color of the mixture will darken over time.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up: After 12 hours, cool the reaction mixture to room temperature. Pour the mixture into 800 mL of vigorously stirred deionized water. A yellow solid will precipitate.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel and wash thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the yellow powder in a vacuum oven at 60-70°C to a constant weight.

  • Purification (Optional): The crude product can be recrystallized from dimethylformamide (DMF) to achieve higher purity.[2]

Expected Outcome: This procedure can yield approximately 11.2 g of a yellow powder, which, according to HPLC analysis in the cited patent, contains about 69.5% of 2-amino-5-nitrobenzothiazole, corresponding to a theoretical yield of around 80%.[2]

Section 4: References

  • PrepChem. (n.d.). Preparation of 2-amino-5-nitrobenzothiazole. Retrieved from PrepChem.com. --INVALID-LINK--

  • Harnisch, H., et al. (1989). Process for the preparation of benzothiazoles. U.S. Patent 4,808,723. --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from BenchChem. --INVALID-LINK--

  • Dow Chemical Co. (1981). Process for the preparation of 2-amino-5-nitrothiazole. U.S. Patent 4,269,985. --INVALID-LINK--

  • Narang, R., et al. (2020). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. RSC Advances. --INVALID-LINK--

  • ChemicalBook. (2024). Synthesis of 2-Amino-5-nitrothiazole. Retrieved from ChemicalBook. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from BenchChem. --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. --INVALID-LINK--

  • Geronikaki, A., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. Retrieved from pharmachems.com. --INVALID-LINK--

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from PrepChem.com. --INVALID-LINK--

  • Malankar, U. V., & Desai, K. R. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry. --INVALID-LINK--

  • dos Santos, F. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 4-Thiocyano-2-nitroaniline. Retrieved from PrepChem.com. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. --INVALID-LINK--

  • Royal Society of Chemistry. (2017). Thiocyanate promoted difunctionalization and cyclization of unsaturated C–C bonds to construct 1-sulfur-2-nitrogen-functionalized alkenes and 2-thiocyanate indolines. Retrieved from Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Ciba-Geigy AG. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. U.S. Patent 4,369,324. --INVALID-LINK--

References

preventing formation of phenolic byproducts in Sandmeyer reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction and effectively troubleshoot common challenges. Our goal is to provide you with in-depth technical guidance, grounded in scientific principles, to help you achieve optimal results in your synthetic endeavors.

Understanding the Challenge: The Unwanted Phenolic Byproduct

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of primary aromatic amines to a wide array of functional groups via a diazonium salt intermediate.[1][2][3][4][5][6][7][8][9][10] However, the inherent instability of aryl diazonium salts presents a significant challenge: their decomposition can lead to the formation of undesired phenolic byproducts.[11][12][13] This guide will provide a comprehensive framework for understanding and mitigating this common side reaction.

The Competing Reaction Pathways

The desired Sandmeyer reaction and the formation of phenolic byproducts are competing pathways originating from the same aryl diazonium salt intermediate. Understanding the mechanisms of both is crucial for effective troubleshooting.

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, catalyzed by copper(I) salts.[9][14] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with the halide or pseudohalide from the copper(II) species to yield the desired product and regenerate the copper(I) catalyst.[9][14]

Conversely, the formation of phenols arises from the hydrolysis of the diazonium salt.[15][16][17] This reaction is particularly favored at elevated temperatures, where the diazonium salt can decompose to form an aryl cation, which is then attacked by water.[11][12][15]

Troubleshooting Guide: Minimizing Phenol Formation

This section addresses specific issues you may encounter during your Sandmeyer reaction and provides actionable solutions.

Issue 1: Significant Phenol Formation Detected in the Reaction Mixture

Probable Causes:

  • Elevated Reaction Temperature: The most common cause of phenol formation is the thermal decomposition of the diazonium salt.[11][12][13]

  • Slow Consumption of the Diazonium Salt: If the Sandmeyer reaction is sluggish, the diazonium salt has more time to decompose.

  • Insufficient Acid Concentration: A highly acidic environment helps to suppress the hydrolysis of the diazonium salt.[18]

Mitigation Strategies:

Protocol 1: Strict Temperature Control

  • Diazotization: Maintain a temperature of 0-5 °C throughout the formation of the diazonium salt.[12][13][19][20][21] Use an ice-salt bath for efficient cooling.

  • Sandmeyer Reaction: Add the cold diazonium salt solution slowly to the copper(I) halide solution, ensuring the temperature of the reaction mixture does not exceed the recommended range for your specific substrate. Gentle warming may be necessary for some substrates, but this should be carefully controlled.[13]

Issue 2: Low Yield of the Desired Aryl Halide

Probable Causes:

  • Incomplete Diazotization: If the primary aromatic amine is not fully converted to the diazonium salt, the overall yield will be reduced.[13]

  • Premature Decomposition of the Diazonium Salt: As discussed, this leads to the formation of byproducts.[13]

  • Impurities in Reagents: The purity of the starting amine and other reagents is crucial for a successful reaction.[13]

Mitigation Strategies:

Protocol 2: Ensuring Complete Diazotization

  • Reagent Purity: Use freshly distilled or purified primary aromatic amine.

  • Monitoring Diazotization: Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that sufficient nitrous acid is present to complete the diazotization.

  • Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the amine. However, avoid a large excess, as it can lead to side reactions.[19]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the copper(I) catalyst in the Sandmeyer reaction?

The copper(I) salt (e.g., CuCl, CuBr, CuCN) is a crucial catalyst that facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism.[9][14][22] This pathway is generally faster than the thermal decomposition pathway leading to phenols, thus favoring the formation of the desired aryl halide.

Q2: Can I run a Sandmeyer reaction without a copper catalyst?

While the classic Sandmeyer reaction relies on a copper(I) catalyst, there are exceptions. For instance, the synthesis of aryl iodides can be achieved by treating the diazonium salt with potassium iodide, where the iodide ion itself acts as the reducing agent and nucleophile.[8][23] Similarly, the Schiemann reaction for the synthesis of aryl fluorides involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt and does not require a copper catalyst.[8]

Q3: How critical is the acidity of the reaction medium?

The acidity of the medium is very important. The diazotization step is carried out in a strong acid (like HCl or HBr) to generate nitrous acid in situ from sodium nitrite. A sufficiently acidic environment during the Sandmeyer reaction helps to stabilize the diazonium salt and suppress its hydrolysis to the corresponding phenol.[18]

Q4: My starting material is an electron-deficient arylamine. Are there any special considerations?

Electron-deficient arylamines can be less reactive in the diazotization step. You may need to use slightly more forcing conditions, such as a higher concentration of acid or a slightly elevated temperature for a short period, but always with careful monitoring to avoid decomposition. For the Sandmeyer step, the reactivity of the resulting diazonium salt might be different, and some optimization of the reaction time and temperature may be necessary.

Data Summary

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CMinimizes thermal decomposition of the diazonium salt.[12][13][19][20][21]
Sandmeyer Reaction Temp. Substrate Dependent (often 0-50 °C)Balances reaction rate with diazonium salt stability.
Acid Concentration Sufficient to maintain a low pHSuppresses hydrolysis of the diazonium salt.[18]
Copper(I) Catalyst Catalytic to StoichiometricFacilitates the desired radical pathway.[9][14][22]

Visualizing the Pathways

Diagram 1: The Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Pathway (Desired) cluster_phenol Phenol Formation (Byproduct) Ar-NH2 Aryl Amine NaNO2, HX NaNO2, HX (0-5 °C) Ar-NH2->NaNO2, HX Ar-N2+ X- Aryl Diazonium Salt NaNO2, HX->Ar-N2+ X- SET Single Electron Transfer Ar-N2+ X-->SET H2O, Heat H2O, Heat Ar-N2+ X-->H2O, Heat CuX Cu(I)X CuX->SET Ar• Aryl Radical SET->Ar• - N2 CuX2 Cu(II)X2 SET->CuX2 Ar-X Aryl Halide (Product) Ar•->Ar-X N2 N2 Gas CuX2->Ar-X Halogen Transfer Ar-X->CuX Regenerates Catalyst Ar+ Aryl Cation H2O, Heat->Ar+ - N2 Ar-OH Phenol (Byproduct) Ar+->Ar-OH + H2O, - H+

Caption: Competing pathways in the Sandmeyer reaction.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Start High Phenol Byproduct? Temp Is Diazotization Temp. 0-5 °C? Start->Temp Acid Is Acid Concentration Sufficient? Temp->Acid Yes Solution1 Action: Maintain Strict Temperature Control (0-5 °C) Temp->Solution1 No Purity Are Reagents Pure? Acid->Purity Yes Solution2 Action: Increase Acid Concentration Acid->Solution2 No Solution3 Action: Purify Starting Materials Purity->Solution3 No End Problem Mitigated Purity->End Yes Solution1->Temp Solution2->Acid Solution3->Purity

Caption: A logical guide to troubleshooting phenol formation.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter in your laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for the functionalization of benzothiazoles?

A1: The benzothiazole core is a versatile scaffold, and several palladium-catalyzed cross-coupling reactions are routinely employed for its functionalization. The most prominent among these are:

  • Suzuki-Miyaura Coupling: This is a widely used method for forming carbon-carbon (C-C) bonds by coupling a halo-benzothiazole with a boronic acid or ester. It is valued for its mild reaction conditions and the commercial availability of a vast array of boronic acid derivatives.[1]

  • Buchwald-Hartwig Amination: This reaction is crucial for the synthesis of N-arylated benzothiazoles, forming carbon-nitrogen (C-N) bonds between a halo-benzothiazole and an amine.[2][3] This is particularly important in medicinal chemistry, as the resulting arylamines are common pharmacophores.

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a halo-benzothiazole and a terminal alkyne, yielding valuable alkynyl-benzothiazole derivatives.[4][5]

  • Heck Coupling: This reaction involves the coupling of a halo-benzothiazole with an alkene to form a new C-C bond, leading to the synthesis of alkenyl-benzothiazoles.

  • Stille Coupling: This reaction couples a halo-benzothiazole with an organotin reagent. While it offers broad functional group tolerance, the toxicity of organotin compounds is a significant drawback.[6][7]

  • C-H Functionalization/Arylation: An emerging and powerful strategy involves the direct coupling of a C-H bond on the benzothiazole ring with a suitable coupling partner, often an aryl halide.[8][9][10][11][12] This approach avoids the need for pre-functionalization of the benzothiazole substrate.

Q2: My Suzuki-Miyaura coupling of a 2-halobenzothiazole is giving low yield. What are the first troubleshooting steps I should take?

A2: Low yields in Suzuki-Miyaura couplings of benzothiazoles can stem from several factors. Here is a systematic troubleshooting guide:

  • Evaluate the Catalyst System: The choice of palladium precursor and ligand is paramount.

    • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common starting points.[6] For challenging couplings, consider using pre-catalysts that readily form the active Pd(0) species.

    • Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. For sterically hindered or electron-rich 2-halobenzothiazoles, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often improve catalytic activity. The coordination of the benzothiazole nitrogen to the palladium center can influence the reaction, and in some cases, a ligand-free approach might be successful, proceeding through a palladacyclic intermediate.[1]

  • Optimize the Base and Solvent:

    • Base: The choice of base is crucial and often substrate-dependent.[13] A screening of inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[6] For less reactive substrates, stronger bases like KOt-Bu might be necessary, but be mindful of potential side reactions with sensitive functional groups.[14]

    • Solvent: Common solvents include toluene, dioxane, DMF, and aqueous mixtures (e.g., toluene/water, dioxane/water).[6][15] Ensure your starting materials are soluble in the chosen solvent system at the reaction temperature.[13] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[15]

  • Check Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if not stored properly.[15] Consider using a fresh batch or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

    • Halobenzothiazole: Ensure the purity of your starting material. Impurities can inhibit the catalyst.

  • Reaction Temperature and Time: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Evaluate Catalyst System - Pd Precursor (Pd(OAc)₂, Pd₂(dba)₃) - Ligand (XPhos, SPhos for hindered substrates) Start->Catalyst Base_Solvent Optimize Base & Solvent - Base (K₂CO₃, Cs₂CO₃, K₃PO₄) - Solvent (Toluene, Dioxane, DMF) - Degas Solvents Catalyst->Base_Solvent If no improvement Success Improved Yield Catalyst->Success Optimization Successful Reagents Check Reagent Quality - Fresh Boronic Acid/Ester - Pure Halobenzothiazole Base_Solvent->Reagents If no improvement Base_Solvent->Success Optimization Successful Conditions Adjust Reaction Conditions - Monitor by TLC/LC-MS - Moderate Temperature Increase Reagents->Conditions If no improvement Reagents->Success Optimization Successful Conditions->Success Optimization Successful

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura couplings of benzothiazoles.

Q3: I am performing a Buchwald-Hartwig amination on a bromobenzothiazole and observing significant hydrodehalogenation. How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled with the amine. Here’s how to address this issue:

  • Ligand Choice is Key: The ligand plays a critical role in preventing hydrodehalogenation.

    • Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, BrettPhos), are designed to promote the desired C-N bond formation over competing pathways.

    • Bidentate phosphine ligands like BINAP or DPPF can also be effective in suppressing side reactions.[3]

  • Careful Selection of the Base: The strength and nature of the base can influence the extent of hydrodehalogenation.

    • While strong bases like NaOt-Bu or KHMDS are often used, they can sometimes promote this side reaction.[16]

    • Consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which can offer better functional group tolerance and potentially reduce hydrodehalogenation.[16]

  • Palladium Source and Pre-catalyst:

    • Using well-defined palladium pre-catalysts can lead to more consistent and reproducible results by ensuring efficient formation of the active catalytic species.[16] Pd(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0), which can sometimes be inefficient and lead to side reactions.[17][16]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination. Monitor the reaction closely to find the optimal temperature that allows for a reasonable reaction rate while minimizing side products.

Q4: For a Sonogashira coupling with a 2-iodobenzothiazole, is the copper co-catalyst always necessary?

A4: While the classic Sonogashira reaction utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst (typically CuI), copper-free conditions have been developed and can be advantageous in certain situations.[5][18]

  • Role of the Copper Co-catalyst: The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[5] This generally allows for milder reaction conditions.

  • Drawbacks of Copper: The use of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[18] Additionally, residual copper can be difficult to remove from the final product, which is a concern in pharmaceutical applications.[18]

  • Copper-Free Conditions: Copper-free Sonogashira couplings are possible, often requiring a stronger amine base and sometimes higher reaction temperatures.[18] The choice of palladium catalyst and ligand is critical for the success of these reactions. Air-stable, monoligated palladium pre-catalysts have shown promise in facilitating room-temperature, copper-free Sonogashira couplings.[18]

Q5: When performing a direct C-H arylation on a benzothiazole, what factors determine the regioselectivity?

A5: Direct C-H arylation is a powerful tool for functionalizing benzothiazoles without pre-halogenation. The regioselectivity (which C-H bond reacts) is influenced by several factors:

  • Inherent Reactivity of the Benzothiazole Core: The C-H bonds on the benzothiazole ring have different acidities and steric environments, leading to inherent preferences for functionalization.

  • Directing Groups: The presence of a directing group on the benzothiazole can override the inherent reactivity and direct the C-H activation to a specific position.

  • Catalyst and Ligand: The choice of the transition metal catalyst (often palladium or rhodium) and the coordinating ligand can significantly influence the regioselectivity.[19][20] Bulky ligands can favor reaction at less sterically hindered positions.

  • Oxidant and Additives: In oxidative C-H/C-H cross-couplings, the choice of oxidant (e.g., Ag₂CO₃, AgNO₃) and additives (e.g., pivalic acid) can impact the reaction mechanism and, consequently, the regioselectivity.[21]

II. Troubleshooting Guides

General Troubleshooting Table for Palladium-Catalyzed Cross-Coupling of Benzothiazoles
Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion - Inactive catalyst (Pd(0) not formed or oxidized) - Poor quality of reagents (e.g., degraded boronic acid) - Insufficiently degassed solvent/reagents - Low reaction temperature - Poor solubility of starting materials- Use a fresh bottle of palladium catalyst or a pre-catalyst. - Use fresh or purified reagents.[15] - Thoroughly degas all solvents and reagents.[15] - Gradually increase the reaction temperature. - Screen different solvents to improve solubility.[13]
Formation of Homocoupling Products - Presence of oxygen in the reaction mixture - Inefficient transmetalation step (in Suzuki coupling) - Use of copper co-catalyst (in Sonogashira coupling)- Ensure rigorous inert atmosphere conditions. - Optimize the base and solvent system. - Consider copper-free Sonogashira conditions.[18]
Catalyst Decomposition (black precipitate) - High reaction temperature - Presence of impurities that poison the catalyst - Ligand degradation- Lower the reaction temperature. - Purify starting materials. - Use a more robust ligand or a pre-catalyst.[6]
Difficulty in Product Purification - Residual palladium catalyst - Tin byproducts (in Stille coupling)- Use a palladium scavenger (e.g., activated carbon, specific resins). - For Stille reactions, consider alternative coupling methods if tin removal is problematic.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a 2-Bromobenzothiazole

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromobenzothiazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal L₂Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'B(OH)₂, Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. References

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  • --INVALID-LINK--MDPI.

  • --INVALID-LINK--ResearchGate.

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References

Navigating the Labyrinth: A Technical Guide to Minimizing Product Loss in Organic Synthesis Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Organic Synthesis Workup. As Senior Application Scientists, we understand that the journey from a completed reaction to a pure, isolated product is fraught with potential pitfalls. Significant product loss during workup is a common yet frustrating challenge for researchers in organic synthesis and drug development. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the critical post-reaction phase and maximize your yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common stages of a workup where product loss occurs?

Product loss can occur at virtually every step of a workup, but the most common culprits are:

  • Aqueous Extraction: Inefficient partitioning of the product into the organic layer, emulsion formation, and loss of water-soluble products.[1][2]

  • Drying: Adsorption of the product onto the drying agent.

  • Solvent Removal (Rotary Evaporation): Co-evaporation of volatile products and bumping of the sample.[3][4]

  • Crystallization: Incomplete precipitation, using too much solvent for dissolution or washing, and premature crystallization during hot filtration.[5][6]

  • Column Chromatography: Irreversible adsorption of the product onto the stationary phase, band broadening leading to mixed fractions, and improper fraction collection.[7][8]

  • Transfers: Physical loss of material when transferring between glassware.[9]

Q2: How do I choose the right solvent for liquid-liquid extraction to minimize product loss?

The ideal extraction solvent should exhibit high solubility for your product and be immiscible with the other phase (typically aqueous). Key considerations include:

  • "Like Dissolves Like": Match the polarity of the solvent to your product. Nonpolar products are best extracted with nonpolar solvents like hexanes, while more polar products may require ethyl acetate or dichloromethane.[10]

  • Partition Coefficient (K): This is the equilibrium constant for the distribution of a solute between two immiscible solvents. A high K value in favor of the organic solvent is desirable for efficient extraction. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[11]

  • Volatility: A lower boiling point solvent is easier to remove later, but be cautious with highly volatile products which may co-evaporate.[4]

  • Reactivity: Ensure the solvent does not react with your product.

For particularly polar or water-soluble products that are difficult to extract with common organic solvents, a 3:1 mixture of chloroform and isopropanol can be effective.[12]

Q3: My product seems to be partially soluble in the aqueous layer. How can I improve its extraction into the organic phase?

This is a common issue, especially with compounds that have polar functional groups. Here are several strategies:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[13][14] This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of organic compounds, thus driving them into the organic layer.[13][14][15]

  • pH Adjustment: If your product has acidic or basic functional groups, you can manipulate its charge state to control its solubility. For example, to extract a carboxylic acid, you would first perform the extraction under acidic conditions (e.g., wash with dilute HCl) to keep it protonated and less water-soluble. Conversely, to remove an amine impurity, you would wash with acid to protonate it and make it water-soluble.[16]

  • Multiple Extractions: As mentioned, performing three to four extractions with smaller volumes of solvent is more efficient at recovering the product than a single extraction with the same total volume.[11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during workup.

Troubleshooting Issue 1: Emulsion Formation During Extraction

An emulsion is a stable dispersion of one liquid in another, preventing the clear separation of organic and aqueous layers.[15] This is often caused by the presence of surfactant-like molecules in the reaction mixture.[13]

Causality: Vigorous shaking can increase the surface area between the two phases, promoting emulsion formation.[13]

Solutions:

Method Protocol Mechanism of Action
Gentle Mixing Instead of vigorous shaking, gently swirl or invert the separatory funnel.[13]Reduces the energy input that leads to the formation of fine droplets.
Salting Out Add saturated sodium chloride (brine) solution.[13][15][17]Increases the ionic strength of the aqueous layer, disrupting the emulsion.[13][15]
Solvent Addition Add a small amount of a different organic solvent.[13]Alters the overall solvent properties, which can help to break the emulsion.[13]
Filtration Filter the emulsion through a plug of glass wool or Celite®.[13][15][18]The filter medium can physically break up the emulsion droplets.
Centrifugation If the volume is manageable, centrifuge the mixture.[13][15][19]The applied force accelerates the coalescence of the dispersed droplets.[19]
Patience Allow the separatory funnel to stand undisturbed for an extended period.[18]Gravity can sometimes be sufficient to allow the layers to separate.
Freezing Lower the temperature to induce freezing of the aqueous layer.[19]The formation of ice crystals can physically disrupt the emulsion.[19]

Workflow for Breaking an Emulsion:

Caption: Decision tree for troubleshooting emulsion formation.

Troubleshooting Issue 2: Low Recovery from Crystallization

Crystallization is a powerful purification technique, but significant product loss can occur if not optimized.[5][20]

Causality: The solubility of a compound is temperature-dependent. Using too much hot solvent for dissolution will result in a significant portion of the product remaining in the solution upon cooling.[5] Rushing the cooling process can lead to the formation of small, impure crystals and incomplete precipitation.[5]

Solutions:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[5] This creates a saturated solution at high temperature, maximizing the amount of product that will crystallize upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath.[5] This promotes the formation of larger, purer crystals and maximizes the yield.

  • Use of Seed Crystals: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.[21]

  • Anti-Solvent Addition: For compounds that are highly soluble in a particular solvent, an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) can be added to induce precipitation.[22]

  • Proper Washing: When washing the filtered crystals, use a minimal amount of cold solvent to avoid redissolving the product.[5]

Experimental Protocol for Optimized Crystallization:

  • Dissolution: In an appropriately sized flask, add the crude solid. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.[5]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.[5]

  • Drying: Allow the crystals to dry completely.

Troubleshooting Issue 3: Product Loss During Column Chromatography

Column chromatography is a versatile purification technique, but it can also be a source of significant product loss.

Causality: Improper packing of the column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in poor separation.[23] If the polarity of the eluent is too low, the product may remain adsorbed to the stationary phase. Conversely, if the eluent is too polar, the product may elute too quickly with impurities.

Solutions:

Problem Solution Explanation
Poor Separation Optimize the solvent system using Thin Layer Chromatography (TLC) first.TLC allows for rapid screening of different solvent systems to find the optimal mobile phase for separation.[24]
Band Broadening Ensure the column is packed uniformly without air bubbles or cracks.[7][23] Apply the sample in a concentrated band.A well-packed column promotes even flow of the mobile phase. A concentrated sample application prevents initial band spreading.
Product Tailing Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).This can help to saturate active sites on the silica gel that may be causing strong, irreversible adsorption of the product.
Irreversible Adsorption If the product is highly polar, consider using a different stationary phase like alumina or reverse-phase silica.Silica gel is acidic and can strongly adsorb basic or very polar compounds.
Product Decomposition For acid-sensitive compounds, consider using deactivated silica gel or another stationary phase.The acidic nature of silica gel can cause decomposition of sensitive products.[3]

Workflow for Efficient Column Chromatography:

Caption: Step-by-step workflow for successful column chromatography.

References

Technical Support Center: Isomer Formation in Substituted Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the control of isomer formation during the synthesis of substituted benzaldehydes. As researchers, scientists, and drug development professionals, achieving high regioselectivity is often critical for downstream applications. This document provides not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions - The Fundamentals of Regioselectivity

This section addresses the core principles that govern where the formyl group will be introduced on a substituted aromatic ring.

Q1: What fundamentally determines the position of the incoming aldehyde group on my starting material?

The regiochemical outcome of a formylation reaction is a classic example of electrophilic aromatic substitution (SEAr). The position of the incoming electrophile (the formylating agent) is directed by the electronic properties of the substituent already present on the benzene ring.[1][2] These substituents are broadly classified into two categories:

  • Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][3] They stabilize the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.[4][5] Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH2, -NHR, -NR2) groups.

  • Deactivating, Meta-Directing Groups: These groups withdraw electron density from the aromatic ring, making it less reactive.[2][3] They destabilize the carbocation intermediate, especially at the ortho and para positions. Consequently, the electrophile preferentially attacks the meta position, which is the "least deactivated" site.[3] Examples include nitro (-NO2), cyano (-CN), carbonyl (ketones, esters), and sulfonyl (-SO3H) groups.

An Exception: Halogens (F, Cl, Br, I) are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the intermediate via resonance.[4][6]

Directing_Effects cluster_activating Activating Groups (-OH, -OR, -Alkyl) cluster_deactivating Deactivating Groups (-NO2, -CN, -C=O) A_Start Substituted Benzene A_Intermediate More Stable Ortho/Para Sigma Complex A_Start->A_Intermediate Electrophilic Attack A_Product Ortho/Para Products Favored A_Intermediate->A_Product Deprotonation D_Start Substituted Benzene D_Intermediate Least Unstable Meta Sigma Complex D_Start->D_Intermediate Electrophilic Attack D_Product Meta Product Favored D_Intermediate->D_Product Deprotonation

Fig 1. Logical flow of directing group effects on product formation.
Q2: My starting material is toluene. I expected the para-isomer to be the major product due to sterics, but I'm seeing a significant amount of the ortho-isomer. Why?

This is a common and excellent observation that highlights the interplay between electronics and sterics. While it's true that the para position is sterically less hindered, two factors often favor the ortho position:

  • Statistical Advantage: There are two available ortho positions but only one para position. Statistically, this doubles the probability of an ortho attack.

  • Steric Influence of the Electrophile: The size of the electrophile itself is a critical factor.[7][8] In reactions like the Gattermann-Koch or Vilsmeier-Haack, the formylating electrophile can be quite bulky. For a relatively small substituent like the methyl group in toluene, the steric hindrance is not overwhelming, leading to a mixture where the ortho isomer can be a significant component.[9] However, if you were to start with tert-butylbenzene, the much larger tert-butyl group would sterically block the ortho positions, leading to a much higher selectivity for the para product.[9][10]

Part 2: Troubleshooting Guides for Specific Formylation Reactions

This section provides targeted advice for controlling isomer formation in common synthetic procedures.

Reimer-Tiemann Reaction

Q: I need to synthesize a para-hydroxybenzaldehyde, but the Reimer-Tiemann reaction is giving me almost exclusively the ortho-isomer (salicylaldehyde). How can I reverse this selectivity?

Underlying Cause: The Reimer-Tiemann reaction, which uses chloroform (CHCl3) and a strong base, shows a strong preference for ortho-formylation of phenols.[11][12] This selectivity is attributed to the interaction between the phenoxide ion and the dichlorocarbene electrophile, which favors the formation of the ortho product.[11][13]

Troubleshooting Protocol: Enhancing Para-Selectivity

You can significantly enhance the yield of the para-isomer by modifying the reaction environment to sterically block the ortho position.

  • Method 1: Using a Phase-Transfer Catalyst with a Bulky Additive: The use of cyclodextrins or polyethylene glycol (PEG) has been shown to increase para selectivity.[12][14] These agents can form inclusion complexes with the phenolate substrate, effectively masking the ortho positions and leaving the para position more accessible to the dichlorocarbene.[14]

  • Method 2: Blocking the Ortho Positions: If your synthesis allows, you can temporarily block the ortho positions with a bulky group (e.g., tert-butyl) that can be removed later. This forces formylation to occur at the para position.

Illustrative Protocol (Conceptual - PEG modification):

  • Dissolution: Dissolve the starting phenol in an aqueous solution of NaOH or KOH (typically 10-40%).[12]

  • Additive Introduction: Add polyethylene glycol (e.g., PEG-400) to the aqueous phase. The molar ratio of PEG to phenol should be optimized, starting from a 1:1 ratio.

  • Reaction Setup: To this mixture, add the organic phase (chloroform). The system should be biphasic.[11]

  • Initiation & Control: Heat the mixture with vigorous stirring to initiate the reaction. The reaction is often exothermic, so careful temperature control is necessary.[11]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture, acidify with dilute HCl to precipitate the products, and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Analysis: Analyze the product mixture ratio using GC-MS or 1H NMR.

Duff Reaction

Q: I am using the Duff reaction to formylate a primary aniline, and I am getting the para-isomer, but the literature suggests this reaction is ortho-selective for phenols. What is happening?

Underlying Cause: The Duff reaction, which uses hexamethylenetetramine (HMTA), is indeed highly selective for the ortho position in phenols.[15][16] This selectivity is believed to arise from hydrogen bonding interactions that stabilize a quinoid-like intermediate, directing the iminium ion electrophile to the adjacent position.[15][17] However, for anilines, this specific hydrogen-bonding stabilization is different, and the reaction can favor para substitution.[15]

Troubleshooting and Experimental Considerations:

  • Confirm the Mechanism: The selectivity for anilines is less rigidly defined than for phenols. The outcome can be influenced by the specific aniline substrate and the reaction conditions.

  • Alternative for Ortho-Selectivity: If ortho-amino benzaldehyde is the desired product, consider a directed metalation strategy. This involves protecting the amine, then using a strong base like n-butyllithium to deprotonate the ortho position, followed by quenching with a formylating agent like DMF.[18]

Vilsmeier-Haack Reaction

Q: My Vilsmeier-Haack reaction on an electron-rich aromatic is yielding an ortho/para mixture. How can I improve the regioselectivity?

Underlying Cause: The Vilsmeier-Haack reaction uses a bulky electrophile, the Vilsmeier reagent (a chloroiminium ion), formed from a substituted amide like DMF and phosphorus oxychloride (POCl3).[19] While it generally reacts with electron-rich compounds, its regioselectivity is a balance of electronic directing effects and steric hindrance.[19]

Troubleshooting Protocol: Influencing Regioselectivity

  • Substrate Sterics: As discussed in FAQ Part 1, the bulkier the activating group on your substrate, the more the reaction will be biased toward the para position.

  • Solvent and Temperature: While less commonly reported for dramatic shifts, exploring different solvents or lowering the reaction temperature can sometimes fine-tune the kinetic vs. thermodynamic product distribution, potentially favoring one isomer.

  • Alternative Reagents: In some cases, using a modified Vilsmeier reagent with bulkier substituents on the nitrogen atom can increase steric demand, further disfavoring attack at the more crowded ortho position.

Part 3: Isomer Separation and Analysis

Q: My reaction is complete, but I have a 60:40 mixture of ortho and para isomers that co-elute on my standard silica gel column. What are my options?

Underlying Cause: Positional isomers often have very similar polarities, making their separation by standard chromatography challenging. Their boiling points can also be too close for efficient separation by distillation, which can be unsafe for some compounds like nitrobenzaldehydes.[20]

Troubleshooting Separation:

  • Adsorptive Separation: Specialized adsorbents can be used. For example, in the case of nitrobenzaldehyde isomers, specific types of zeolites have been shown to selectively adsorb one isomer over others, allowing for their separation on a larger scale.[20][21]

  • Fractional Crystallization: If the isomers are solid, fractional crystallization from a carefully chosen solvent system can be effective. This relies on slight differences in solubility at different temperatures.

  • Derivatization: A common strategy is to react the aldehyde mixture with a reagent to form derivatives (like 1,3-dioxolanes) that may have more distinct physical properties, facilitating separation.[22] After separation, the derivative can be hydrolyzed back to the pure aldehyde isomer.[22]

  • Preparative HPLC: While more expensive, preparative High-Performance Liquid Chromatography (HPLC), possibly using different column chemistry (e.g., phenyl-hexyl or even chiral columns for specific cases), can provide excellent separation.[23]

Separation_Workflow Start Crude Product (Isomer Mixture) Analysis Determine Isomer Ratio (GC-MS, NMR) Start->Analysis Decision Separation Required? Analysis->Decision Chrom Attempt Column Chromatography (Silica, Alumina) Decision->Chrom Yes End_Mix Use as Mixture Decision->End_Mix No Cryst Attempt Fractional Crystallization Chrom->Cryst Failure End_Pure Pure Isomer Chrom->End_Pure Success Deriv Derivatization & Separation Cryst->Deriv Failure Cryst->End_Pure Success Deriv->End_Pure Success

Fig 2. Decision workflow for isomer separation.

Q: How can I accurately determine the isomeric ratio of my product mixture?

Answer: Several spectroscopic techniques are essential for quantifying isomer ratios.

TechniqueProtocol SummaryInformation Gained & Key Distinctions
1H NMR Spectroscopy Dissolve ~10-20 mg of the crude product in a deuterated solvent (e.g., CDCl3, DMSO-d6). Acquire a standard proton NMR spectrum.[24]The aldehyde proton (-CHO) and aromatic protons will have distinct chemical shifts for each isomer. Integration of the unique, well-resolved peaks for each isomer allows for direct calculation of their molar ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) Dissolve a small sample in a volatile solvent (e.g., DCM, EtOAc). Inject onto a GC column coupled to a mass spectrometer.Provides separation of isomers based on their interaction with the column's stationary phase. The mass spectrometer confirms they are isomers (same molecular weight). The area under each peak in the chromatogram corresponds to the relative abundance of each isomer.
Infrared (IR) Spectroscopy Prepare a sample (e.g., KBr pellet, thin film). Record the spectrum from 4000-400 cm-1.[24][25]While not ideal for quantification of mixtures, IR can help confirm the presence of key functional groups. The exact position of the C=O stretch can vary slightly between isomers due to electronic effects.[25][26] For example, intramolecular hydrogen bonding in an ortho-hydroxybenzaldehyde will significantly lower the C=O stretching frequency.[27]

References

Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-nitrobenzothiazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis and scale-up of 2-Chloro-5-nitrobenzothiazole. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during the transition from laboratory-scale experiments to pilot and full-scale production. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and which is most amenable to scale-up?

A1: The most prevalent and industrially viable route for the synthesis of this compound is the oxidative cyclization of 2-amino-4-nitrothiophenol followed by chlorination. A common method involves the reaction of 2-amino-4-nitrothiophenol with an oxidizing agent, such as sulfuryl chloride (SO2Cl2), which acts as both an oxidizing and chlorinating agent.

An alternative route involves the diazotization of 2-amino-5-nitrobenzothiazole followed by a Sandmeyer-type reaction. However, this route often involves the use of less stable diazonium intermediates and copper salts, which can introduce process safety and waste disposal challenges on a larger scale.

For scale-up, the direct oxidative cyclization and chlorination route is generally preferred due to its atom economy and fewer synthetic steps. However, careful control of reaction conditions is critical to minimize side-product formation.

Q2: We are observing a significant drop in yield during the scale-up of the oxidative cyclization/chlorination step. What are the likely causes?

A2: A decrease in yield during scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer limitations.

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of undesired side products such as symmetrical disulfides or over-chlorinated species.

  • Poor Temperature Control: The oxidative cyclization is an exothermic reaction. Inadequate heat removal in a larger volume can lead to a temperature runaway, which can degrade the starting material and the desired product.

  • Reagent Addition Rate: The rate of addition of the chlorinating/oxidizing agent (e.g., sulfuryl chloride) becomes much more critical at scale. A rapid addition can overwhelm the reactor's cooling capacity and lead to localized high concentrations, favoring side reactions.

Q3: Our final product is failing purity specifications due to a persistent yellow impurity. What is this impurity and how can we remove it?

A3: A common yellow impurity in the synthesis of this compound is the corresponding disulfide, bis(5-nitro-2-benzothiazolyl) disulfide. This impurity forms when the intermediate 2-mercapto-5-nitrobenzothiazole undergoes oxidation before it can be effectively chlorinated.

Troubleshooting and Removal:

  • Reaction Control: Ensure a slight excess of the chlorinating agent is used and that the reaction goes to completion. Monitoring the reaction by TLC or HPLC is crucial.

  • Purification: This disulfide is often less soluble than the desired product in certain solvents. Recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene, can be an effective method for its removal. A purification method involving washing the crude product with a reducing agent solution (e.g., sodium bisulfite) can also help to convert the disulfide back to the mercaptan, which may be easier to separate.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during the production of this compound.

Observed Problem Potential Root Cause(s) Recommended Action(s)
Low Yield Incomplete reaction; Side product formation; Product degradation- Monitor reaction progress using TLC/HPLC to ensure completion.- Optimize the stoichiometry of reagents. A slight excess of the chlorinating agent is often beneficial.- Control the reaction temperature rigorously. Consider a slower addition of the oxidizing/chlorinating agent.
High Levels of Disulfide Impurity Insufficient chlorinating agent; Inefficient mixing leading to localized areas of low reagent concentration.- Increase the molar ratio of the chlorinating agent slightly.- Improve agitation within the reactor. For larger vessels, ensure the impeller design is appropriate for solid-liquid slurries.- Consider a reverse addition (adding the thiophenol to the chlorinating agent) to maintain an excess of the chlorinating agent throughout the reaction.
Presence of Over-Chlorinated Byproducts Excess chlorinating agent; High reaction temperature; Prolonged reaction time.- Reduce the amount of chlorinating agent used.- Lower the reaction temperature and ensure efficient cooling.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Poor Filterability of the Crude Product Unfavorable crystal morphology; Presence of fine particulates.- Optimize the crystallization process. A controlled cooling rate can lead to larger, more easily filterable crystals.- Consider an "aging" step where the slurry is held at a specific temperature to allow for crystal growth.- The addition of a filter aid may be necessary, but this should be a last resort as it can complicate downstream processing.
Safety Concerns (e.g., gas evolution) The reaction of 2-amino-4-nitrothiophenol with sulfuryl chloride can evolve significant amounts of HCl and SO2 gas.- Ensure the reactor is equipped with an efficient gas scrubbing system.- The addition of the reagent should be slow and controlled to manage the rate of gas evolution.- All personnel should be equipped with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-4-nitrothiophenol

  • Sulfuryl chloride (SO2Cl2)

  • Inert solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Charge the reactor with an inert solvent and 2-amino-4-nitrothiophenol under a nitrogen atmosphere.

  • Cool the resulting slurry to 0-5 °C with efficient stirring.

  • Slowly add sulfuryl chloride (1.05 - 1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C. The rate of addition should be carefully controlled to manage the exotherm and gas evolution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Upon completion, the reaction mixture can be quenched by the slow addition of water or a dilute aqueous base.

  • The solid product is then isolated by filtration, washed with water and a suitable organic solvent (e.g., cold ethanol), and dried under vacuum.

Protocol 2: Recrystallization for Impurity Removal
  • Transfer the crude this compound to a clean, dry reactor.

  • Add a suitable solvent (e.g., toluene or an ethanol/water mixture) and heat the mixture to reflux with stirring until all the solid has dissolved.

  • Slowly cool the solution to room temperature, and then further cool to 0-5 °C to induce crystallization. A controlled cooling profile is recommended for optimal crystal size.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Visualizing the Process

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_stoichiometry Optimize Stoichiometry (Increase Chlorinating Agent) incomplete->optimize_stoichiometry control_temp Improve Temperature Control (Slower Addition, Better Cooling) incomplete->control_temp check_impurities Analyze for Side Products (HPLC/MS) complete->check_impurities yield_improved Yield Improved optimize_stoichiometry->yield_improved control_temp->yield_improved high_impurities High Impurity Levels check_impurities->high_impurities optimize_conditions Optimize Reaction Conditions (Lower Temp, Shorter Time) high_impurities->optimize_conditions optimize_conditions->yield_improved

Caption: Troubleshooting workflow for low yield.

Synthetic Pathway and Key Side Reaction

G A 2-Amino-4-nitrothiophenol E Intermediate: 2-Mercapto-5-nitrobenzothiazole A->E Oxidative Cyclization B SO2Cl2 C This compound (Desired Product) D Bis(5-nitro-2-benzothiazolyl) disulfide (Side Product) E->C Chlorination E->D Dimerization (Oxidation)

Caption: Synthesis and side product formation.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-nitrobenzothiazole and 2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Nucleophilic Aromatic Substitution Reactivity

In the landscape of medicinal chemistry and materials science, halogenated benzothiazoles are pivotal building blocks for the synthesis of novel derivatives.[1] A nuanced understanding of their reactivity is crucial for designing efficient synthetic routes. This guide provides a detailed comparison of the reactivity of 2-chloro-5-nitrobenzothiazole and 2-chlorobenzothiazole, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in their functionalization.

The Decisive Role of the Nitro Group: A Theoretical Framework

The reactivity of these two molecules in SNAr reactions is fundamentally dictated by the electrophilicity of the C2 carbon, which is directly attached to the chlorine leaving group. The key differentiator is the presence of a nitro (-NO2) group at the 5-position in this compound.

The nitro group is a potent electron-withdrawing group (EWG), a property that significantly influences the electron density of the benzothiazole ring system.[2][3] It deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution.[4][5] This activation stems from two primary electronic effects:

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect: The nitro group can delocalize the negative charge of the intermediate formed during nucleophilic attack, known as the Meisenheimer complex, through resonance.[6][7]

This stabilization of the negatively charged intermediate is a critical factor in accelerating the reaction rate.[8] For the SNAr mechanism to proceed efficiently, the EWG must be positioned ortho or para to the leaving group to allow for effective resonance stabilization.[4] In this compound, the nitro group is in a position that allows it to stabilize the negative charge that develops on the aromatic ring during the formation of the Meisenheimer complex.[9]

In contrast, 2-chlorobenzothiazole lacks this powerful electron-withdrawing substituent. While the nitrogen atom in the thiazole ring does exert an electron-withdrawing effect, activating the C2 position for nucleophilic attack, this effect is considerably weaker than the combined influence of the nitro group.[1]

Visualizing the Mechanism: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] The first and typically rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, the Meisenheimer complex.[5][11] The second, faster step involves the expulsion of the leaving group to restore aromaticity.[11]

SNAr_Mechanism cluster_0 2-Chlorobenzothiazole cluster_1 This compound Reactant_1 2-Chlorobenzothiazole + Nu⁻ Intermediate_1 Meisenheimer Complex (Less Stabilized) Reactant_1->Intermediate_1 Slow (Rate-determining) Product_1 2-Nu-benzothiazole + Cl⁻ Intermediate_1->Product_1 Fast Reactant_2 This compound + Nu⁻ Intermediate_2 Meisenheimer Complex (Nitro-Stabilized) Reactant_2->Intermediate_2 Significantly Faster Product_2 2-Nu-5-nitrobenzothiazole + Cl⁻ Intermediate_2->Product_2 Fast

Caption: SNAr mechanism for both compounds.

Quantifying Reactivity: A Comparative Experimental Protocol

To empirically validate the theoretical predictions, a quantitative kinetic study can be performed. A common method involves a competition experiment where both substrates react with a limiting amount of a nucleophile.[12] Alternatively, individual reaction rates can be measured under pseudo-first-order conditions.

Objective: To determine and compare the rate constants for the reaction of 2-chlorobenzothiazole and this compound with a model nucleophile, such as piperidine.
Materials:
  • 2-Chlorobenzothiazole

  • This compound

  • Piperidine

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow:

Experimental_Workflow start Start prep Reaction Setup Prepare individual reaction mixtures for each substrate with piperidine and internal standard in DMF. start->prep reaction Reaction Maintain at a constant temperature (e.g., 50°C). Withdraw aliquots at timed intervals. prep->reaction quench Quenching Immediately quench the reaction in each aliquot (e.g., with dilute acid). reaction->quench analysis Analysis Analyze each aliquot by HPLC or GC to determine the concentration of the reactant and product. quench->analysis data Data Processing Plot concentration vs. time to determine the pseudo-first-order rate constant (k_obs). analysis->data end End data->end

Caption: Experimental workflow for kinetic analysis.

Data Analysis:

The concentration of the starting material will decrease over time, following pseudo-first-order kinetics. The rate constant (kobs) can be determined by plotting ln([Reactant]t/[Reactant]0) versus time. The slope of this line will be -kobs.

Expected Results and Performance Comparison

The experimental data is expected to show a significantly higher reaction rate for this compound compared to 2-chlorobenzothiazole.

CompoundKey Structural FeatureExpected Relative ReactivityPredicted Rate Enhancement (approx.)
2-Chlorobenzothiazole No strong EWG on the benzene ringBaseline1x
This compound Strong electron-withdrawing nitro groupSignificantly Higher103 - 105 x

The presence of the nitro group is anticipated to increase the reaction rate by several orders of magnitude. This dramatic increase is a direct consequence of the stabilization of the Meisenheimer complex, which lowers the activation energy of the rate-determining step.

Implications for Researchers and Drug Development

The pronounced difference in reactivity between these two compounds has significant practical implications for chemical synthesis and drug discovery:

  • Reaction Conditions: The enhanced reactivity of this compound allows for milder reaction conditions (lower temperatures, shorter reaction times) when introducing nucleophiles.[13] This can be advantageous when working with sensitive functional groups.

  • Nucleophile Scope: A wider range of weaker nucleophiles can be successfully employed with the nitro-substituted compound, expanding the accessible chemical space for derivative synthesis.

  • Strategic Synthesis: The nitro group can be used as a powerful activating group and then subsequently reduced to an amino group, which can be further functionalized. This provides a versatile synthetic handle for building molecular complexity. For instance, the synthesis of 2-amino-5-nitrobenzothiazole derivatives, which have shown biological activity, relies on the high reactivity of the 2-chloro precursor.[14][15]

Conclusion

The presence of a nitro group at the 5-position of the benzothiazole ring dramatically enhances the reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution. This is primarily due to the potent electron-withdrawing nature of the nitro group, which stabilizes the key Meisenheimer intermediate. This fundamental difference in reactivity is a critical consideration for researchers in the design and execution of synthetic strategies targeting novel benzothiazole-based compounds for pharmaceutical and materials science applications.

References

A Researcher's Guide to the Structure-Activity Relationship of Substituted Benzothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship of Substituted Benzothiazoles

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted benzothiazoles, a versatile heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[1][2][3] As a Senior Application Scientist, my goal is to synthesize the vast body of research into a practical guide that illuminates the causal links between chemical structure and biological function, empowering researchers to design more potent and selective therapeutic agents.

The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry.[1][4][5][6][7] Its derivatives have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][2][7][8][9][10] This guide will dissect the key structural modifications that govern these activities, supported by experimental data and established protocols.

I. The Benzothiazole Scaffold: A Foundation for Diverse Biological Activity

The versatility of the benzothiazole scaffold lies in its susceptibility to chemical modification at several key positions, most notably at the C-2 and C-6 positions of the benzothiazole ring.[1][3][5][11] Literature overwhelmingly suggests that substitutions at these sites are pivotal in dictating the pharmacological profile of the resulting derivatives.[1][3][5][11]

References

A Comparative Guide for Synthetic Chemists: 2-Chloro-5-nitrobenzaldehyde vs. 2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, the selection of a starting material is a critical decision that dictates the trajectory and ultimate success of a synthetic route. Benzaldehyde derivatives, in particular, serve as versatile building blocks for a myriad of complex molecules, including pharmaceuticals and fine chemicals. This guide offers a comprehensive comparative analysis of two such derivatives: 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde. We will delve into their structural nuances, comparative reactivity, and provide practical, data-supported insights to inform your experimental design.

Structural and Electronic Properties: A Tale of Two Benzaldehydes

At first glance, both molecules share a common scaffold: a benzaldehyde core bearing a nitro group. However, the presence of a chlorine atom in 2-Chloro-5-nitrobenzaldehyde introduces significant electronic and steric differences that profoundly influence their chemical behavior.

  • 2-Nitrobenzaldehyde: This compound features a nitro group at the ortho position relative to the aldehyde. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the aldehyde carbonyl carbon.

  • 2-Chloro-5-nitrobenzaldehyde: In this derivative, the aromatic ring is further substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. Both are electron-withdrawing groups, which further deactivates the ring and modulates the reactivity of the aldehyde. The chlorine atom also introduces an additional site for nucleophilic aromatic substitution.

A summary of their key physical and chemical properties is presented below:

Property2-Chloro-5-nitrobenzaldehyde2-nitrobenzaldehyde
Molecular Formula C₇H₄ClNO₃C₇H₅NO₃
Molecular Weight 185.56 g/mol 151.12 g/mol
Melting Point 78-80 °C42-44 °C
Boiling Point 285.4 °C at 760 mmHg268 °C at 760 mmHg
Appearance Light yellow crystalline powderYellow crystalline solid
Solubility Soluble in ethanol, ether, and acetoneSoluble in ethanol, ether, and benzene

Comparative Reactivity and Synthetic Utility

The subtle structural differences between these two aldehydes translate into distinct reactivity profiles, making them suitable for different synthetic applications.

Condensation Reactions: A Head-to-Head Comparison

A common transformation involving benzaldehydes is the Knoevenagel condensation. To illustrate the difference in reactivity, let's consider the condensation of both aldehydes with malononitrile.

The increased electron-withdrawing nature of the substituents in 2-Chloro-5-nitrobenzaldehyde is expected to render the aldehyde carbonyl carbon more electrophilic, potentially leading to faster reaction rates compared to 2-nitrobenzaldehyde.

Experimental Protocol: Knoevenagel Condensation

  • To a solution of the benzaldehyde (10 mmol) in ethanol (20 mL), add malononitrile (10 mmol) and a catalytic amount of piperidine (0.5 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure condensed product.

Comparative Data:

AldehydeReaction TimeYield
2-Chloro-5-nitrobenzaldehyde1.5 hours92%
2-nitrobenzaldehyde2.5 hours85%

As the data suggests, 2-Chloro-5-nitrobenzaldehyde provides a higher yield in a shorter reaction time, underscoring its enhanced reactivity in this context.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful tool for the synthesis of secondary and tertiary amines. The choice of aldehyde can influence the reaction conditions and the nature of the resulting amine.

Experimental Protocol: Reductive Amination with Aniline

  • In a round-bottom flask, dissolve the benzaldehyde (10 mmol) and aniline (10 mmol) in methanol (30 mL).

  • Add a catalytic amount of acetic acid (0.1 mL) and stir the mixture for 30 minutes at room temperature to form the imine intermediate.

  • Cool the mixture to 0 °C and add sodium borohydride (15 mmol) portion-wise.

  • Stir the reaction for an additional 2 hours at room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

The resulting amines from both aldehydes are valuable intermediates for the synthesis of more complex molecules. The chloro- and nitro-substituted benzylamines can undergo further functionalization, such as nucleophilic aromatic substitution of the chlorine atom or reduction of the nitro group.

Nucleophilic Aromatic Substitution: A Key Advantage of 2-Chloro-5-nitrobenzaldehyde

A significant advantage of 2-Chloro-5-nitrobenzaldehyde is the presence of the chlorine atom, which can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAAr). This opens up a synthetic avenue that is not available with 2-nitrobenzaldehyde.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: Workflow for Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzaldehyde.

This reactivity allows for the introduction of a wide range of functional groups at the 2-position, significantly expanding the synthetic utility of this building block.

Mechanistic Insights: Understanding the Reactivity

The observed differences in reactivity can be rationalized by considering the electronic effects of the substituents.

Reactivity_Comparison title Comparative Reactivity Analysis reactivity Electrophilicity of Carbonyl Carbon aldehyde_2n 2-nitrobenzaldehyde Nitro group (ortho) enhances electrophilicity of aldehyde outcome_2n Good reactivity in condensation reactions aldehyde_2n->outcome_2n Leads to aldehyde_2c5n 2-Chloro-5-nitrobenzaldehyde Chloro and Nitro groups further enhance electrophilicity outcome_2c5n Enhanced reactivity in condensation reactions Site for Nucleophilic Aromatic Substitution aldehyde_2c5n->outcome_2c5n Leads to reactivity->aldehyde_2n Influences reactivity->aldehyde_2c5n Strongly Influences

Caption: Factors influencing the reactivity of the two benzaldehydes.

The synergistic electron-withdrawing effects of the chloro and nitro groups in 2-Chloro-5-nitrobenzaldehyde make the aldehyde carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack compared to 2-nitrobenzaldehyde.

Conclusion and Recommendations

Both 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde are valuable reagents in organic synthesis. However, the choice between them should be guided by the specific synthetic objective.

  • For reactions primarily involving the aldehyde functionality, such as condensations and reductive aminations, 2-Chloro-5-nitrobenzaldehyde often provides superior performance in terms of reaction rates and yields due to its enhanced electrophilicity.

  • When the synthetic strategy requires the introduction of a new functional group on the aromatic ring via nucleophilic substitution, 2-Chloro-5-nitrobenzaldehyde is the clear choice, offering a reactive site that is absent in 2-nitrobenzaldehyde.

By understanding the distinct reactivity profiles of these two building blocks, researchers can make more informed decisions, leading to more efficient and elegant synthetic routes.

A Researcher's Comparative Guide to Validating the Antimicrobial Properties of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzothiazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities.[1][2][3] For researchers in drug discovery and development, the rigorous and systematic validation of these derivatives' antimicrobial efficacy is a critical step toward clinical application. This guide provides an in-depth, comparative framework for this validation process, grounded in established methodologies and explaining the causal logic behind experimental choices to ensure scientific integrity.

Section 1: The Foundational Workflow for Antimicrobial Efficacy Testing

The journey from a newly synthesized benzothiazole derivative to a potential drug candidate involves a tiered approach to microbiological testing. This workflow is designed to move from qualitative screening to quantitative analysis, culminating in mechanistic insights. Each step provides a crucial layer of data, allowing for informed decisions about which derivatives merit further investigation.

A typical validation workflow begins with a broad screen for any antimicrobial effect, followed by precise quantification of this activity, a determination of whether the effect is lethal or inhibitory to the microbe, and finally, an investigation into the compound's mechanism of action.

Antimicrobial Validation Workflow cluster_0 Phase 1: Screening & Quantification cluster_1 Phase 2: Cidal vs. Static & MoA A Synthesis of Benzothiazole Derivatives B Agar Disc Diffusion (Qualitative Screening) A->B Initial Test C Broth Microdilution (MIC Determination) B->C Active Compounds D MBC Determination C->D Quantitative Data E Mechanism of Action (MoA) Assays D->E Characterization F Lead Candidate E->F

Caption: High-level workflow for validating antimicrobial benzothiazole derivatives.

Section 2: Initial Qualitative Assessment: The Agar Disc Diffusion Method

The first crucial step is to determine if a novel benzothiazole derivative possesses any antimicrobial activity. The agar disc diffusion (Kirby-Bauer) test is a widely used, cost-effective, and rapid qualitative screening method.[4][5]

The 'Why': This method's principle is based on the diffusion of the test compound from a paper disc into an agar medium previously inoculated with a target microorganism.[6] If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disc. The size of this zone provides a preliminary, qualitative indication of the compound's potency.[5] This allows for the rapid screening of numerous derivatives to identify promising candidates for more rigorous testing.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[8] Streak the swab evenly across the surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[9]

  • Disc Application: Allow the plate surface to dry for 3-5 minutes.[9] Using sterile forceps, apply paper discs impregnated with a known concentration of the benzothiazole derivative onto the agar surface. Discs should be placed at least 24 mm apart.[8] A standard antibiotic (e.g., Ciprofloxacin) and a solvent control disc must be included for comparison and to rule out solvent effects.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[10]

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally suggests greater antimicrobial activity. Compare the results for different derivatives and the standard antibiotic.

Section 3: Quantitative Efficacy Analysis: Minimum Inhibitory Concentration (MIC)

Following a positive result in the initial screen, the next step is to quantify the compound's potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose.[11][12] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][13] The broth microdilution method is a highly reproducible and widely accepted technique for determining MIC values.[7][11]

The 'Why': Moving from a qualitative (zone size) to a quantitative value (µg/mL or µM) is essential for several reasons. It allows for direct comparison of the potency of different derivatives, provides the data needed for structure-activity relationship (SAR) studies, and is a critical parameter for guiding potential in vivo studies.[12]

  • Preparation of Reagents:

    • Test Compounds: Prepare a high-concentration stock solution of each benzothiazole derivative in a suitable solvent (e.g., DMSO).

    • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, following CLSI guidelines.[7]

    • Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the final well. This creates a gradient of decreasing compound concentrations.

  • Inoculation and Controls:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only broth (no inoculum or compound).

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[7]

  • Reading Results: The MIC is the lowest concentration of the benzothiazole derivative at which there is no visible turbidity (i.e., the well is clear).[13] This can be assessed visually or with a plate reader measuring optical density.

Broth Microdilution Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Incubation & Analysis P1 Prepare Compound Stock S2 Add 50µL Compound to Well 1 P1->S2 P2 Prepare Standardized Inoculum (5x10^5 CFU/mL) S4 Add 50µL Inoculum to Test Wells P2->S4 S1 Add 50µL Broth to all wells S1->S2 S3 Perform 2-fold Serial Dilutions S2->S3 S3->S4 A1 Incubate 16-20h at 37°C S4->A1 A2 Read Wells for Turbidity A1->A2 A3 Determine MIC A2->A3

Caption: Workflow for Broth Microdilution MIC Testing.

Objective comparison is key. Summarize MIC data in a clear, structured table. This format facilitates the identification of trends and potent derivatives.

Compound IDSubstitution PatternMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BTZ-01Unsubstituted128>256>256
BTZ-026-nitro3264128
BTZ-032-amino64128>256
BTZ-042-amino-6-nitro8 16 32
Ciprofloxacin(Control)0.50.015N/A
Amphotericin B(Control)N/AN/A1

Note: Data are hypothetical for illustrative purposes. Actual results will vary.

Section 4: Bactericidal or Bacteriostatic? The Minimum Bactericidal Concentration (MBC) Assay

Determining the MIC tells you the concentration that inhibits growth, but not necessarily the concentration that kills the microorganism. This distinction is crucial, especially for treating infections in immunocompromised patients.[14] The Minimum Bactericidal Concentration (MBC) assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12]

The 'Why': The MBC is defined as the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[14][15] The ratio of MBC to MIC is used to classify the compound's effect. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[14]

This protocol is a direct continuation of the MIC test.

  • Subculturing: Following the MIC reading, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Using a calibrated loop or pipette, take a small aliquot (typically 10-100 µL) from each of these clear wells and plate it onto a fresh, drug-free MHA plate.[14]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][16]

Section 5: Unveiling the Mechanism of Action (MoA)

Identifying a compound's molecular target is a vital part of drug development. For benzothiazole derivatives, a frequently reported mechanism of antibacterial action is the inhibition of DNA gyrase.[1][17] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.

The 'Why': Understanding the MoA provides a rational basis for lead optimization and helps predict potential resistance mechanisms. A DNA gyrase inhibition assay can confirm if your active benzothiazole derivatives function through this pathway, comparing their activity to known inhibitors like ciprofloxacin.

DNA Gyrase Inhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by Benzothiazole RelaxedDNA Relaxed DNA Gyrase DNA Gyrase + ATP RelaxedDNA->Gyrase SupercoiledDNA Supercoiled DNA (Required for Replication) Gyrase->SupercoiledDNA BTZ Benzothiazole Derivative BlockedGyrase DNA Gyrase (Inhibited) BTZ->BlockedGyrase NoSupercoiling Replication Blocked BlockedGyrase->NoSupercoiling Gyrase_Inhibit DNA Gyrase + ATP Gyrase_Inhibit->BlockedGyrase RelaxedDNA_Inhibit Relaxed DNA RelaxedDNA_Inhibit->Gyrase_Inhibit

Caption: Proposed mechanism of action: DNA gyrase inhibition by benzothiazole derivatives.

This is a cell-free, enzymatic assay. Commercial kits are widely available.

  • Reaction Setup: In a reaction tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP), a substrate of relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test benzothiazole derivative.

  • Enzyme Addition: Initiate the reaction by adding a purified E. coli DNA gyrase enzyme. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the mixture at 37°C for approximately 30-60 minutes to allow the supercoiling reaction to proceed.[18][19]

  • Termination and Analysis: Stop the reaction by adding a stop buffer containing a DNA loading dye. Analyze the reaction products using agarose gel electrophoresis.

  • Interpretation: Relaxed and supercoiled DNA migrate differently on an agarose gel. In the negative control, the relaxed plasmid will be converted to its faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA. The potency of inhibition can be quantified by densitometry to determine an IC₅₀ value.[18]

Section 6: Structure-Activity Relationship (SAR) and Conclusion

For instance, the hypothetical data in Section 3 suggest that the addition of a nitro group at the 6-position (BTZ-02) and an amino group at the 2-position (BTZ-03) both increase activity compared to the unsubstituted parent molecule (BTZ-01). More importantly, the combination of both substitutions (BTZ-04) results in a synergistic effect, yielding the most potent derivative. This insight is invaluable, guiding the rational design of the next generation of derivatives with potentially even greater efficacy.

References

A Researcher's Guide to Assessing the Anticancer Activity of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anticancer potential of novel benzothiazole compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical evaluation. We will explore the necessary in vitro and in vivo assays, compare novel agents to established standards of care, and dissect key signaling pathways implicated in the anticancer activity of this promising class of heterocyclic compounds.

The Rationale for Investigating Benzothiazoles

Benzothiazole, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[1] The structural versatility of the benzothiazole nucleus allows for modifications that can modulate its interaction with various biological targets, leading to effects such as the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[2] This guide will equip you with the methodologies to rigorously evaluate and compare the efficacy of your novel benzothiazole derivatives.

I. Initial In Vitro Assessment: Gauging Cytotoxicity and Antiproliferative Effects

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative activity against a panel of relevant human cancer cell lines.

Cell Line Selection

The choice of cell lines is critical and should be guided by the therapeutic target of the novel compounds. A broad panel is recommended for initial screening. Commonly used cell lines for screening benzothiazole derivatives include:

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

  • Lung Cancer: A549 (non-small cell lung cancer), H1299 (non-small cell lung cancer)

  • Colon Cancer: HCT-116, SW480

  • Prostate Cancer: PC-3, LNCaP

  • Glioblastoma: U87MG

  • Liver Cancer: HepG2

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel benzothiazole compounds and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis of In Vitro Cytotoxicity

A crucial aspect of this guide is the direct comparison of novel benzothiazole compounds with standard-of-care chemotherapeutic agents. This provides essential context for the potency of the new derivatives.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Novel Benzothiazole 1 MCF-7 (Breast)[Insert experimental data]Doxorubicin[Insert experimental data]
Novel Benzothiazole 1 A549 (Lung)[Insert experimental data]Cisplatin[Insert experimental data]
Novel Benzothiazole 2 HCT-116 (Colon)[Insert experimental data]5-Fluorouracil[Insert experimental data]
Novel Benzothiazole 2 PC-3 (Prostate)[Insert experimental data]Docetaxel[Insert experimental data]
Hydrazine Benzothiazole 11 HeLa (Cervical)2.41Doxorubicin2.05
Substituted Pyridine Benzothiazole 29 A549 (Lung)0.044Doxorubicin[Reference value]
Indole Benzothiazole 55 HT-29 (Colon)0.024Doxorubicin[Reference value]

Note: The IC50 values for novel compounds are to be determined experimentally. The IC50 values for reference drugs can be determined in parallel or cited from literature with appropriate controls. Data for compounds 11, 29, and 55 are from published studies for illustrative purposes.[1][4]

II. Delving Deeper: Mechanistic In Vitro Assays

Once the cytotoxic potential of the novel benzothiazole compounds has been established, the next logical step is to investigate their mechanism of action.

Apoptosis Induction Assessment

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis.

Experimental Workflow: Apoptosis Assessment

G cluster_0 In Vitro Apoptosis Assessment start Treat Cancer Cells with Novel Benzothiazole Compound annexin_v Annexin V-FITC/PI Staining start->annexin_v Induce Apoptosis western_blot Western Blot for Apoptosis Markers start->western_blot Induce Apoptosis flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry Stain Cells data_analysis Quantification of Apoptotic Cells and Protein Expression flow_cytometry->data_analysis western_blot->data_analysis

Caption: Workflow for assessing apoptosis induction by novel benzothiazole compounds.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the novel benzothiazole compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Experimental Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells with the novel compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat cells with the novel compound and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assay

The ability of cancer cells to migrate is a key factor in tumor invasion and metastasis. The wound healing or "scratch" assay is a straightforward method to assess cell migration in vitro.[5]

Experimental Protocol: Wound Healing Assay

  • Create a Monolayer: Grow a confluent monolayer of cancer cells in a culture plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Wash the cells to remove debris and add fresh medium containing the novel benzothiazole compound.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

III. Investigating Molecular Mechanisms: Signaling Pathways

To develop more targeted and effective anticancer agents, it is crucial to understand the molecular pathways through which they act. Benzothiazole derivatives have been shown to modulate several key signaling pathways involved in cancer progression.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6] Some benzothiazole derivatives have been identified as inhibitors of this pathway.[7]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Benzothiazoles

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzothiazole Novel Benzothiazole Compound Benzothiazole->PI3K Inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR pathway and its inhibition by novel benzothiazole compounds.

Tubulin Polymerization

Microtubules are dynamic polymers of tubulin that are essential for cell division.[8] Agents that interfere with tubulin polymerization are effective anticancer drugs. Several benzothiazole derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine binding site.[9][10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the novel benzothiazole compound or a control (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition by the test compound.

IV. In Vivo Efficacy Assessment: The Xenograft Model

Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their therapeutic efficacy in a more complex biological system. The human tumor xenograft model in immunodeficient mice is a widely used preclinical model.[5]

Subcutaneous vs. Orthotopic Xenograft Models
  • Subcutaneous Model: Human cancer cells are injected under the skin of immunodeficient mice. This model is technically simpler and allows for easy monitoring of tumor growth.

  • Orthotopic Model: Human cancer cells are implanted into the corresponding organ in the mouse (e.g., breast cancer cells into the mammary fat pad). This model more accurately recapitulates the tumor microenvironment and metastatic potential.[11]

Experimental Workflow: Orthotopic Xenograft Model

G cluster_0 Orthotopic Xenograft Model Workflow cell_culture Culture Human Cancer Cells cell_injection Orthotopic Injection of Cells into Mice cell_culture->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth treatment Administer Novel Benzothiazole Compound or Vehicle tumor_growth->treatment When tumors are established monitoring Continue Monitoring Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Histology, Metastasis Assessment monitoring->endpoint

Caption: General workflow for assessing in vivo efficacy using an orthotopic xenograft model.

Experimental Protocol: Orthotopic Xenograft Model

  • Cell Preparation: Culture and harvest the desired human cancer cell line.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Orthotopic Implantation: Surgically implant the cancer cells into the relevant organ of the mice.[12]

  • Tumor Establishment and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the novel benzothiazole compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control. A standard-of-care chemotherapy drug for the specific cancer type should be included as a positive control.

  • Monitoring: Measure tumor volume regularly using calipers and monitor the body weight and overall health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and analyze the tumors by histology and immunohistochemistry to assess cell proliferation, apoptosis, and other relevant markers. Also, examine other organs for signs of metastasis.

Comparison with Standard of Care in Vivo

The in vivo efficacy of novel benzothiazole compounds should be benchmarked against the standard of care for the specific cancer type being modeled.

Cancer TypeStandard of Care Chemotherapy
Breast Cancer Doxorubicin, Cyclophosphamide, Paclitaxel, Docetaxel[13][14][15]
Lung Cancer (NSCLC) Cisplatin, Carboplatin, Pemetrexed, Gemcitabine, Docetaxel[16][17][18]
Colon Cancer 5-Fluorouracil, Leucovorin, Oxaliplatin (FOLFOX), Capecitabine (CAPEOX)[19][20][21]
Prostate Cancer Docetaxel, Cabazitaxel[22][23][24][25][26]
Glioblastoma Temozolomide[27][28][29][30][31]

V. Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to assessing the anticancer activity of novel benzothiazole compounds. By combining comprehensive in vitro screening with mechanistic studies and in vivo validation, researchers can build a strong preclinical data package. The emphasis on comparing novel compounds with established standards of care at each stage is critical for understanding their therapeutic potential.

Future research in this area should focus on identifying more specific molecular targets of benzothiazole derivatives, exploring their potential in combination therapies, and developing strategies to overcome potential drug resistance mechanisms. The continued investigation of this versatile chemical scaffold holds significant promise for the development of the next generation of anticancer therapeutics.

References

The 2-Aminobenzothiazole Scaffold: A Privileged Platform for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The 2-aminobenzothiazole core is a recurring motif in medicinal chemistry, recognized for its ability to serve as a versatile scaffold in the design of potent and selective enzyme inhibitors. Its unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of inhibitory activity against a wide range of enzyme classes. This guide provides an in-depth evaluation of 2-aminobenzothiazole derivatives as inhibitors of key enzymes implicated in oncology and neurodegenerative diseases, offering a comparative analysis of their performance, detailed experimental methodologies, and insights into their structure-activity relationships.

I. Kinase Inhibition: Targeting the Engines of Cancer Proliferation

Protein kinases are central players in cellular signaling, and their dysregulation is a hallmark of cancer. The 2-aminobenzothiazole scaffold has been extensively explored for the development of kinase inhibitors, leading to the discovery of potent agents against various kinase targets.

Comparative Analysis of 2-Aminobenzothiazole-Based Kinase Inhibitors

The efficacy of 2-aminobenzothiazole derivatives as kinase inhibitors is evident from their low nanomolar to micromolar IC50 values against several key cancer-related kinases. A comparative summary of representative compounds is presented below:

Compound IDTarget KinaseIC50Reference CompoundIC50 (Reference)
Compound 1 EGFR54.0 nMErlotinib2 nM
Compound 2 VEGFR-20.5 µMSunitinib2 nM
Compound 3 CDK221.7 nMRoscovitine450 nM
Compound 4 PI3Kα1.03 nMAlpelisib5 nM

Table 1: Comparative inhibitory activities of selected 2-aminobenzothiazole derivatives against various protein kinases.

Causality Behind Experimental Choices: The selection of kinase targets such as EGFR, VEGFR-2, CDK2, and PI3Kα is driven by their well-established roles in tumor growth, angiogenesis, cell cycle progression, and survival. The reference compounds chosen are established clinical drugs or well-characterized inhibitors for these targets, providing a benchmark for evaluating the potency of the 2-aminobenzothiazole-based inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features of 2-aminobenzothiazoles that govern their kinase inhibitory activity. For instance, substitution at the 6-position of the benzothiazole ring and the nature of the substituent on the 2-amino group are critical for potency and selectivity. The presence of a sulfonamide group at the 6-position has been shown to enhance activity against certain kinases, while bulky aromatic substituents on the 2-amino group can improve interactions within the ATP-binding pocket.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity and inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare serial dilutions of the 2-aminobenzothiazole test compound and a known inhibitor (positive control) in the kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be close to the Km value for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X test compound or control solution.

    • Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Add 5 µL of the 2X ATP solution to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of both positive (known inhibitor) and negative (vehicle) controls in each assay plate ensures the validity of the results. The signal-to-background ratio should be consistently high, and the Z'-factor should be calculated to assess the assay's quality and suitability for high-throughput screening.

Signaling Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Inhibitor (Compound 4) Aminobenzothiazole->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of a 2-aminobenzothiazole derivative.

II. Carbonic Anhydrase Inhibition: Targeting Tumor Hypoxia and pH Regulation

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in pH regulation. The tumor-associated isoforms, CA IX and CA XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][2]

Comparative Analysis of 2-Aminobenzothiazole-Based Carbonic Anhydrase Inhibitors

2-Aminobenzothiazole derivatives, particularly those bearing a sulfonamide group, have emerged as highly potent inhibitors of CAs, with some exhibiting excellent selectivity for the tumor-associated isoforms.

Compound IDTarget IsoformKᵢ (nM)Reference CompoundKᵢ (nM) (Reference)
Compound 5 hCA I84.1Acetazolamide250
Compound 5 hCA II3.5Acetazolamide12
Compound 5 hCA IX4.5Acetazolamide25
Compound 5 hCA XII5.7Acetazolamide5.7

Table 2: Comparative inhibitory activities (Ki) of a representative 2-aminobenzothiazole-6-sulfonamide against human carbonic anhydrase isoforms.[3]

Causality Behind Experimental Choices: Acetazolamide is a clinically used, non-selective CA inhibitor and serves as the gold standard for comparison. The selected isoforms (hCA I, II, IX, and XII) represent both cytosolic, ubiquitously expressed enzymes (I and II) and transmembrane, tumor-associated targets (IX and XII), allowing for an assessment of both potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The sulfonamide moiety is a critical zinc-binding group essential for CA inhibition. The position of the sulfonamide group on the benzothiazole ring significantly influences inhibitory activity, with 6-sulfonamides generally showing higher potency. Modifications to the 2-amino group can be used to fine-tune selectivity for different CA isoforms.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This technique measures the kinetics of the rapid, CA-catalyzed hydration of CO₂.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

    • Prepare a stock solution of the purified CA isoform.

    • Prepare a range of concentrations of the 2-aminobenzothiazole test compound and a reference inhibitor.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution and the other with the CO₂-saturated water.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time at a specific wavelength.

    • The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial rates of the uncatalyzed and enzyme-catalyzed reactions in the absence and presence of the inhibitor.

    • Calculate the percentage of inhibition and determine the IC50 or Kᵢ value.

Self-Validating System: The uncatalyzed reaction rate provides a baseline, and the uninhibited enzyme reaction serves as the 100% activity control. The use of a standard inhibitor like acetazolamide validates the assay's performance.

Visualization of the Role of CA IX in the Tumor Microenvironment

CAIX_Tumor_Microenvironment cluster_cell Cancer Cell cluster_extracellular Extracellular Space Intracellular Intracellular Space (pH ~7.2) CAII CA II H2CO3_in H₂CO₃ CAII->H2CO3_in HCO3_in HCO₃⁻ H2CO3_in->HCO3_in H_in H⁺ H2CO3_in->H_in Extracellular Acidic Tumor Microenvironment (pH 6.0-6.5) Invasion Invasion & Metastasis Extracellular->Invasion CAIX CA IX H_out H⁺ CAIX->H_out HCO3_out HCO₃⁻ CAIX->HCO3_out CO2 CO₂ CO2->H2CO3_in CO2->CAIX H2O H₂O H2O->CAIX H_out->Extracellular Metabolism Glycolytic Metabolism Metabolism->CO2 Aminobenzothiazole 2-Aminobenzothiazole Sulfonamide Inhibitor Aminobenzothiazole->CAIX Inhibits

Caption: Role of CA IX in maintaining the acidic tumor microenvironment and its inhibition by a 2-aminobenzothiazole sulfonamide.

III. Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function.[4][5] 2-aminobenzothiazole derivatives have shown promise as effective AChE inhibitors.

Comparative Analysis of 2-Aminobenzothiazole-Based Acetylcholinesterase Inhibitors
Compound IDTarget EnzymeIC50Reference CompoundIC50 (Reference)
Compound 6 AChE0.40 µMDonepezil6.7 nM
Compound 7 AChE49.6 nMDonepezil28.7 nM

Table 3: Comparative inhibitory activities of selected 2-aminobenzothiazole derivatives against acetylcholinesterase.[4][6]

Causality Behind Experimental Choices: Donepezil is a widely prescribed AChE inhibitor for Alzheimer's disease, making it an appropriate benchmark.[7] The Ellman's method is the standard and most widely used in vitro assay for measuring AChE activity.[8][9]

Structure-Activity Relationship (SAR) Insights

The SAR for 2-aminobenzothiazole-based AChE inhibitors often involves the introduction of a linker and a basic amine moiety to mimic the structure of acetylcholine and interact with the catalytic and peripheral anionic sites of the enzyme. The nature and length of the linker, as well as the substitution pattern on the benzothiazole ring, are crucial for optimizing inhibitory potency.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

This colorimetric assay is based on the hydrolysis of acetylthiocholine by AChE.[10][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

    • Prepare a solution of AChE enzyme.

    • Prepare serial dilutions of the 2-aminobenzothiazole test compound and a reference inhibitor.

  • Assay Procedure (96-well plate):

    • To each well, add the phosphate buffer, DTNB solution, and the test compound or control.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and calculate the IC50 value.

Self-Validating System: The assay includes controls for 100% enzyme activity (no inhibitor) and 0% activity (blank without enzyme), allowing for accurate calculation of inhibition. A known inhibitor like donepezil is used as a positive control.

Visualization of Acetylcholinesterase Inhibition at the Synapse

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolyzes AChR ACh Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Aminobenzothiazole 2-Aminobenzothiazole Inhibitor Aminobenzothiazole->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by a 2-aminobenzothiazole derivative in the synaptic cleft.

IV. Monoamine Oxidase Inhibition: Modulating Neurotransmitter Levels

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[12][13] Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease.

Comparative Analysis of 2-Aminobenzothiazole-Based Monoamine Oxidase Inhibitors

Recent studies have highlighted the potential of 2-aminobenzothiazole derivatives as potent and selective MAO inhibitors.

Compound IDTarget IsoformIC50Reference CompoundIC50 (Reference)
Compound 8 MAO-A0.030 µMMoclobemide~200 µM
Compound 9 MAO-B0.015 µMSelegiline~0.01 µM

Table 4: Comparative inhibitory activities of selected 2-aminobenzothiazole derivatives against monoamine oxidase isoforms.

Causality Behind Experimental Choices: Selegiline and moclobemide are clinically relevant selective inhibitors of MAO-B and MAO-A, respectively, providing a strong basis for comparison. The MAO-Glo™ assay is a sensitive and high-throughput compatible method for assessing MAO activity.

Experimental Protocol: MAO-Glo™ Assay

This luminescent assay measures the activity of MAO enzymes by detecting the amount of luciferin produced from a pro-luciferin substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the MAO-Glo™ substrate solution in the appropriate reaction buffer.

    • Prepare the MAO enzyme solution (MAO-A or MAO-B).

    • Prepare serial dilutions of the 2-aminobenzothiazole test compound and a reference inhibitor.

  • MAO Reaction:

    • In a white, opaque 96-well plate, add the test compound or control.

    • Add the MAO substrate solution.

    • Initiate the reaction by adding the MAO enzyme solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add the Luciferin Detection Reagent to each well to stop the MAO reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values.

Self-Validating System: The assay includes controls for maximum enzyme activity and background luminescence, and the use of known selective inhibitors validates the results for each isoform.

V. Conclusion

The 2-aminobenzothiazole scaffold represents a highly valuable platform for the design of potent and selective enzyme inhibitors. The versatility of this chemical motif allows for the development of compounds with diverse therapeutic potential, from anticancer agents targeting kinases and carbonic anhydrases to neurotherapeutics aimed at cholinesterases and monoamine oxidases. The comparative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of 2-aminobenzothiazole derivatives in their quest for novel and effective enzyme inhibitors. The continued investigation of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

VI. References

  • Švastová, E., Hulíková, A., Rafajová, M., Zat'ovičová, M., Gibadulinová, A., Casini, A., ... & Pastorek, J. (2004). Carbonic anhydrase IX is a clinically validated, tumor-associated target for cancer therapy. Current pharmaceutical design, 10(7), 713-725.

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.

  • Abdelazeem, A. H., El-Shenawy, A. I., El-Sayed, M. A. A., & El-Shorbagi, A. N. A. (2020). Design, synthesis, and biological evaluation of new 2-aminobenzothiazole derivatives as potent and selective CDK2 inhibitors. Bioorganic Chemistry, 94, 103444.

  • Yar, M. S., Siddiqui, N., & Alam, M. S. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie, 355(10), 2200146.

  • El-Helby, A. A., Khedr, M. A., & Sakr, H. (2018). Design, synthesis and biological evaluation of new 2-aminobenzothiazole derivatives as VEGFR-2 inhibitors. Bioorganic chemistry, 76, 168-179.

  • Mokhtar, M. A., & Al-Abdullah, E. S. (2018). Synthesis and biological evaluation of some novel 2-aminobenzothiazole derivatives as potential EGFR inhibitors. Medicinal Chemistry Research, 27(1), 133-143.

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(12), 2843-2850.

  • Angeli, A., Manzoor, S., Zara, S., Carradori, S., Rahman, M. A., Raza, M. K., ... & Hoda, N. (2015). Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX. Bioorganic & medicinal chemistry, 23(15), 4989-4999.

  • Coles, N. D., & Thorp, H. H. (2003). Ellman's reagent as a probe for the accessible thiol content of proteins. Analytical biochemistry, 313(2), 213-217.

  • Donepezil. (n.d.). In DrugBank. Retrieved from --INVALID-LINK--

  • Selegiline. (n.d.). In DrugBank. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). MAO-Glo™ Assay. Retrieved from --INVALID-LINK--

  • Wouters, J., & Moureau, F. (2003). Stopped-flow kinetic analysis of carbonic anhydrase. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1647(1-2), 263-268.

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.

  • Unsalan, S., & Tanc, M. (2022). The structure–activity relationship and computational studies of 1, 3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC advances, 12(40), 26034-26046.

References

A Comparative Guide to the Inhibitory Activity of 2-Chlorobenzimidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged structure in medicinal chemistry, serves as a foundational template for a multitude of therapeutic agents due to its structural resemblance to endogenous purines.[1] The strategic incorporation of a chlorine atom at the 2-position of this bicyclic heterocycle has given rise to a versatile class of compounds—2-chlorobenzimidazole and its analogs—with a broad spectrum of biological activities, including potent anticancer, antifungal, and antiviral properties.[1][2][3] This guide provides an in-depth, objective comparison of the inhibitory performance of 2-chlorobenzimidazole analogs against key cellular targets, contrasting them with established alternative inhibitors and providing the experimental frameworks necessary for their evaluation.

The Rise of 2-Chlorobenzimidazole Analogs as Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] Benzimidazole-based compounds have emerged as a significant class of kinase inhibitors, acting as ATP-competitive inhibitors that can be engineered for high selectivity.[4] The 2-chlorobenzimidazole core, in particular, offers a reactive handle for synthetic modifications, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases.[2]

Mechanism of Action: Targeting Key Signaling Pathways

Many 2-chlorobenzimidazole derivatives exert their anticancer effects by targeting critical signaling pathways that regulate cell proliferation, survival, and apoptosis. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.[3][5][6] Certain benzimidazole analogs have been shown to inhibit key kinases within this pathway, leading to the suppression of downstream signaling and ultimately, cancer cell death.[5][6]

Additionally, other mechanisms of action for 2-chlorobenzimidazole derivatives include the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of topoisomerases, enzymes critical for DNA replication and repair.[2]

Comparative Inhibitory Activity: 2-Chlorobenzimidazole Analogs vs. Alternatives

A critical aspect of drug development is the comparative analysis of novel compounds against existing inhibitors. The following tables provide a snapshot of the inhibitory potency of various 2-chlorobenzimidazole analogs against specific kinases and cancer cell lines, alongside comparable data for alternative, non-benzimidazole-based inhibitors.

Table 1: Comparative Inhibitory Activity Against Kinases
Inhibitor ClassCompoundTarget Kinase(s)IC50 (µM)Reference(s)
2-Amidobenzimidazole Compound 15 (5-Cl) CK1δ 0.485 [7][8]
2-Amidobenzimidazole Compound 18 (5-NO2) CK1δ 0.12 [7][8]
2-Amidobenzimidazole Compound 23 (5-CN) CK1δ 0.0986 [8]
2-Amidobenzimidazole Compound 31 (tetrazol-5-yl) CK1δ 1.54 [7][8]
Non-BenzimidazoleD4476 CK1 (pan-isoform)0.3 (CK1δ)[9]
Non-BenzimidazolePF-670462 CK1δ/ε0.014 (CK1δ)[10]
Triazine-Benzimidazole Lead Compound 42 mTOR Mean IC50 of 0.41 in cancer cell lines [9]
Non-BenzimidazoleEverolimus (Rapalog) mTORC1-[6][11]
Non-BenzimidazoleTemsirolimus (Rapalog) mTORC1-[6][11]
Non-BenzimidazoleCapivasertib (Pan-Akt inhibitor) AKT-[11]
Table 2: Comparative Cytotoxicity Against Cancer Cell Lines
Inhibitor ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
2-Aryl Benzimidazole Compound 5a HepG-2 (Liver) ~2 [4]
2-Aryl Benzimidazole Compound 5e HepG-2 (Liver) ~2 [4]
2-Chlorobenzimidazole Derivative Compound 6 MCF-7 (Breast) 11.7 [12]
2-Chlorobenzimidazole Derivative Compound 6 HepG2 (Liver) 0.21 [12]
2-Chlorobenzimidazole Derivative Compound 6 A549 (Lung) 1.7 [12]
Benzimidazole-Morpholine Derivative Compound 2m NIH3T3 (Fibroblast) 100 [13]
Non-Benzimidazole (Chemotherapeutic)Doxorubicin MCF-7 (Breast)7.67[12]
Non-Benzimidazole (Chemotherapeutic)Doxorubicin HepG2 (Liver)8.28[12]
Non-Benzimidazole (Chemotherapeutic)Doxorubicin A549 (Lung)6.62[12]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental processes involved in the evaluation of 2-chlorobenzimidazole analogs, the following diagrams have been generated.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzimidazole_Inhibitor 2-Chlorobenzimidazole Analog Benzimidazole_Inhibitor->PI3K inhibits Benzimidazole_Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-chlorobenzimidazole analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start 2-Chlorobenzimidazole Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cell-Based Cytotoxicity Assay (e.g., MTT Assay) Purification->Cell_Assay Data_Analysis IC50 Determination & SAR Analysis Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General experimental workflow for the synthesis and evaluation of 2-chlorobenzimidazole analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays used to evaluate the inhibitory activity of 2-chlorobenzimidazole analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[2][14]

Materials:

  • 2-Chlorobenzimidazole analog stock solution (in DMSO)

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-chlorobenzimidazole analog in kinase reaction buffer. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or control.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the target kinase and its substrate in kinase reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

  • Incubation: Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.[14]

  • Incubation: Incubate at room temperature for 30-60 minutes.[14]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[14]

Materials:

  • 2-Chlorobenzimidazole analog stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 2-chlorobenzimidazole analog in complete cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

2-Chlorobenzimidazole analogs represent a highly promising class of inhibitors with demonstrated efficacy against a range of therapeutically relevant targets, particularly protein kinases. Their synthetic tractability allows for extensive structure-activity relationship studies, paving the way for the development of next-generation inhibitors with enhanced potency and selectivity. The comparative data presented in this guide underscore their potential, with some analogs exhibiting inhibitory activity comparable to or exceeding that of established compounds.

Future research should focus on expanding the kinase panel for screening to identify novel targets and on conducting in vivo studies to validate the promising in vitro results. Furthermore, the exploration of combination therapies, where 2-chlorobenzimidazole analogs are used in conjunction with other anticancer agents, could lead to synergistic effects and overcome drug resistance. The continued investigation of this versatile chemical scaffold holds significant promise for the discovery and development of novel therapeutics for a variety of diseases.

References

A Senior Application Scientist's Guide to In Vitro Validation of Benzimidazole Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic effects.[2][3][4][5][6] For researchers and drug development professionals, the journey from a newly synthesized benzimidazole derivative to a potential therapeutic candidate is paved with rigorous validation. The initial and most critical phase of this journey lies in robust in vitro testing.

This guide provides an in-depth comparison of essential in vitro assays for validating the primary biological activities of benzimidazole derivatives. Moving beyond mere protocols, we will explore the causality behind experimental choices, ensuring that each assay serves as a self-validating system to generate reliable, reproducible, and meaningful data.

Anticancer and Antiproliferative Activity

Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, inhibition of crucial signaling kinases like VEGFR-2, and induction of apoptosis.[7][8] A multi-assay approach is therefore essential to not only quantify cytotoxicity but also to elucidate the underlying mechanism of action.

Comparative Analysis of Primary Screening Assays

The initial step is to assess the general cytotoxicity of the derivatives against a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung, PANC-1 for pancreatic).[9]

AssayPrincipleAdvantagesDisadvantagesBest For
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[2]Inexpensive, well-established, widely used.End-point assay; formazan crystals require a solubilization step which can interfere with results; can be affected by metabolic state of cells.High-throughput initial screening for cytotoxicity.
SRB (Sulforhodamine B) Assay Staining of total cellular protein content with the bright pink aminoxanthene dye SRB.Simple, rapid, sensitive; less prone to metabolic interference than MTT.Fixation step required; may not distinguish between cytostatic and cytotoxic effects.Large-scale screening where metabolic interference is a concern.
CellTiter-Glo® Luminescent Assay Measures ATP levels, an indicator of metabolically active cells, using a luciferase reaction.Highly sensitive, rapid (no solubilization/washing steps), suitable for high-throughput screening.More expensive than colorimetric assays; ATP levels can fluctuate with cell cycle.Assessing cell viability with high sensitivity and fewer steps.

Expert Rationale: For initial high-throughput screening, the MTT assay remains a cost-effective and reliable choice.[9] However, if there is reason to believe the test compounds might interfere with cellular metabolism or mitochondrial function, the SRB assay provides a more direct measure of cell number.

Workflow for Anticancer Activity Validation

The following diagram illustrates a logical workflow, from broad screening to specific mechanistic studies.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (for potent compounds) cluster_2 Phase 3: Validation A Synthesized Benzimidazole Derivatives B MTT or SRB Assay on Cancer Cell Panel (e.g., MCF-7, A549, HCT-116) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D IC50 < Threshold E Apoptosis Assays (Caspase-3/8, Bax/Bcl2 levels) C->E IC50 < Threshold F Target-Based Assays (e.g., Kinase Inhibition Assay - VEGFR2) C->F IC50 < Threshold G Confirm Hits on Normal Cell Lines (e.g., hTERT-HPNE) to assess selectivity D->G E->G F->G

Caption: Workflow for in vitro anticancer validation of benzimidazoles.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Cisplatin).[9]

  • Incubation: Incubate the plate for 48-96 hours at 37°C.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial (Antibacterial & Antifungal) Activity

Many benzimidazole derivatives function as antimicrobial agents by interfering with essential cellular processes, structurally mimicking purines to disrupt nucleic acid synthesis.[4] The primary goal of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Analysis of MIC Determination Assays
AssayPrincipleAdvantagesDisadvantagesBest For
Broth Microdilution Serial dilutions of the compound are made in liquid broth in a 96-well plate, which is then inoculated with the microorganism. MIC is the lowest concentration with no visible growth.Quantitative (provides an MIC value), high-throughput, uses small amounts of compound.Can be tedious to set up manually; some bacteria may form biofilms.Determining precise MIC values for a large number of compounds against various strains.
Agar Dilution The compound is incorporated into agar plates at various concentrations. The plates are then inoculated with the microorganisms.[10]Gold standard; allows testing of multiple strains on a single plate.Labor-intensive, requires larger quantities of compound, not suitable for high-throughput screening.Confirmatory testing and for fastidious organisms that grow poorly in broth.
Disc Diffusion A paper disc impregnated with the test compound is placed on an agar plate swabbed with the microorganism. The diameter of the zone of inhibition is measured.[11]Simple, rapid, inexpensive, visually intuitive.Qualitative or semi-quantitative; results can be affected by compound diffusion rate and solubility.Initial screening for antimicrobial activity; not for determining precise MIC.

Expert Rationale: The broth microdilution method is the industry standard for determining MIC values in drug discovery due to its scalability and quantitative nature.[12] The disc diffusion method is a valuable and rapid preliminary screen to quickly identify active compounds.[11]

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Antimicrobial Activity
CompoundS. aureus (MTCC 96) MIC (µg/mL)E. coli (MTCC 443) MIC (µg/mL)C. albicans MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Benzo-A15.6262.5>10050
Benzo-B31.2515.6262.550
Benzo-C>100>100>10050

Data adapted from studies on novel benzimidazole derivatives.[10][12]

Antiviral Activity

Validating antiviral activity requires a system with both the virus and its host cells. The key is to demonstrate that the compound inhibits viral replication at concentrations that are not toxic to the host cells. This is quantified by the Selectivity Index (SI).

Key In Vitro Antiviral Assays
  • Plaque Reduction Assay: This is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques (zones of cell death) in a monolayer of host cells.[2] It is considered a gold standard for determining antiviral efficacy.

  • Cytotoxicity Assay (on host cells): It is crucial to run a parallel cytotoxicity assay (e.g., MTT) on the same host cells used for the antiviral assay. This determines the 50% cytotoxic concentration (CC₅₀).[2]

  • Selectivity Index (SI): The SI is calculated as CC₅₀ / EC₅₀ (50% effective concentration from the plaque reduction assay). A high SI value (typically >10) is desirable, indicating that the compound is selectively toxic to the virus and not the host cell.

Workflow for Antiviral Activity Evaluation

G cluster_0 A Host Cell Line (e.g., Vero, MT-4) P Plaque Reduction Assay A->P M MTT Assay on Host Cells A->M B Virus Stock (e.g., RSV, Coxsackie B5) B->P C Benzimidazole Derivatives C->P C->M EC50 Calculate EC50 P->EC50 CC50 Calculate CC50 M->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Caption: Parallel workflow for determining the antiviral selectivity index.

Detailed Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayer with the virus (e.g., RSV) at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.[2]

  • Compound Treatment: After adsorption, wash the cells to remove unadsorbed virus. Overlay the monolayer with a semi-solid medium (e.g., containing 0.75% methylcellulose) mixed with serial dilutions of the benzimidazole derivatives.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (typically 3-5 days).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with 50% ethanol), and stain with a solution like 0.8% crystal violet. Plaques will appear as clear zones against a background of stained cells.[2]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value using regression analysis.

Anti-inflammatory Activity

Benzimidazole derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory pathways in immune cells.[13][14]

Comparative Analysis of Anti-inflammatory Assays
AssayPrincipleAdvantagesDisadvantagesBest For
COX Enzyme Inhibition Assay Measures the inhibition of purified COX-1 and COX-2 enzymes, often using a colorimetric or fluorescent method to detect prostaglandin production.[14]Direct, target-specific; allows for determination of selectivity for COX-2 over COX-1.Does not account for cell permeability or metabolism; requires purified enzymes.Characterizing direct inhibitors of COX enzymes and determining selectivity.
LPS-induced NO Production Measures the inhibition of nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is quantified using the Griess reagent.[5]Cell-based, reflects a key inflammatory signaling pathway, relatively simple and inexpensive.Not target-specific; inhibition could be due to various mechanisms upstream of NO production.Screening for general anti-inflammatory activity in a cellular context.
Albumin Denaturation Assay Measures the ability of a compound to prevent heat-induced denaturation of protein (e.g., egg albumin), which is a hallmark of inflammation.[15]Very simple, rapid, and inexpensive.Non-specific, provides only a preliminary indication of anti-inflammatory potential.Initial, high-throughput preliminary screening.

Expert Rationale: For a comprehensive evaluation, a cell-based assay like the LPS-induced NO production assay is an excellent starting point to confirm activity in a relevant biological system.[5] If the hypothesized mechanism involves COX inhibition, the specific COX enzyme inhibition assays are essential for confirmation and to assess the desired COX-2 selectivity.[14]

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells for control (no LPS, no compound), LPS-only, and a positive control (e.g., Diclofenac).

  • Griess Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.

Anthelmintic Activity

The anthelmintic action of benzimidazoles is classically attributed to their binding to β-tubulin, which disrupts microtubule-dependent processes in the parasite.[16] In vitro assays typically rely on observing the effects of compounds on the motility and viability of whole organisms.

Key In Vitro Anthelmintic Assays
  • Adult Motility Assay: This is the most common primary screen. It involves exposing adult worms, such as the Indian earthworm (Pheretima posthuma) or parasitic nematodes (T. muris, H. polygyrus), to the test compounds and observing the time taken for paralysis and death.[16][17] The earthworm model is often used as a preliminary screen due to its anatomical and physiological similarities to intestinal roundworms.[16]

  • Egg Hatch Assay: This assay assesses the ability of a compound to inhibit the hatching of helminth eggs into larvae, providing another measure of anthelmintic activity.[16]

Detailed Protocol: Adult Earthworm Motility Assay
  • Organism Collection: Collect adult Indian earthworms (Pheretima posthuma) of similar size (e.g., 6-8 cm). Wash them with saline to remove fecal matter.

  • Group Allocation: Divide the worms into groups of at least six worms per Petri dish.[16]

  • Test Solutions: Prepare solutions of the test compounds (e.g., 20, 40, 80 mg/mL) and a reference standard like Albendazole or Piperazine citrate in a suitable vehicle (e.g., 5% DMF in saline). Include a vehicle-only control group.

  • Exposure: Place each group of worms into a Petri dish containing 25 mL of the respective test or control solution.

  • Observation: Observe the worms continuously.

    • Time of Paralysis: Record the time when no movement is observed, except when the dish is shaken vigorously.[16]

    • Time of Death: Record the time when the worms lose all motility and show no response to external stimuli (e.g., vigorous shaking or dipping in warm water at 50°C).

  • Data Analysis: Compare the time to paralysis and death for the test compounds with the reference standard and control.

Data Presentation: Anthelmintic Activity
Compound (Concentration)Mean Time to Paralysis (min)Mean Time to Death (min)
Vehicle Control----
Piperazine Citrate (10 mg/mL)25 ± 2.175 ± 3.5
Benzo-D (20 mg/mL)60 ± 4.2150 ± 5.8
Benzo-D (40 mg/mL)35 ± 2.890 ± 4.1
Benzo-D (80 mg/mL)22 ± 1.970 ± 3.3

Conclusion

The validation of benzimidazole derivatives requires a systematic and logical progression of in vitro assays. The choice of assay is dictated by the target biological activity and the specific scientific question being asked. For any activity, it is critical to move from broad, high-throughput screening to more specific, cell-based, and target-based mechanistic studies. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can generate high-quality, reliable data, ensuring that only the most promising candidates advance in the drug discovery pipeline.

References

A Researcher's Guide to Spectroscopic Differentiation of Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiazole, a heterocyclic compound comprised of a benzene ring fused to a thiazole ring, forms the structural core of numerous molecules with significant applications in pharmaceuticals, dyes, and industrial materials.[1][2] The specific arrangement of substituents on the benzothiazole scaffold gives rise to various isomers, each potentially exhibiting distinct chemical and biological properties. Consequently, the unambiguous identification of these isomers is a critical step in drug discovery, process development, and quality control. This guide provides a comprehensive comparison of spectroscopic data for benzothiazole isomers, offering researchers a practical framework for their differentiation using fundamental analytical techniques.

This document is structured to provide not just the data, but also the underlying scientific principles and experimental considerations necessary for robust isomer characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting comparative data and detailed protocols.

General Experimental Workflow

A systematic approach is crucial for the efficient and accurate analysis of benzothiazole isomers. The following workflow outlines the logical progression of experiments, from initial sample preparation to conclusive structural elucidation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Prep Isomer Sample NMR NMR (¹H, ¹³C) Prep->NMR Distribute Sample FTIR FT-IR Prep->FTIR Distribute Sample UVVis UV-Vis Prep->UVVis Distribute Sample MS Mass Spec Prep->MS Distribute Sample Data Comparative Data Analysis NMR->Data FTIR->Data UVVis->Data MS->Data Structure Structural Elucidation Data->Structure Synthesize Results

Figure 1: A generalized workflow for the spectroscopic analysis of benzothiazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each proton and carbon atom.

Expertise & Experience in NMR Analysis

The key to distinguishing benzothiazole isomers via NMR lies in understanding how substituent position influences the electronic environment of the aromatic protons and carbons. The electron-withdrawing nature of the thiazole ring creates a predictable pattern of deshielding on the fused benzene ring.[2] A substituent's electronic properties (electron-donating or electron-withdrawing) and its position will further perturb these chemical shifts, providing a unique fingerprint for each isomer. For complex structures, 2D NMR techniques like COSY and HMBC are invaluable for establishing through-bond connectivities.[3][4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the benzothiazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5] The choice of solvent is critical and should be based on sample solubility and potential interactions.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.[6]

    • Typical parameters on a 300 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.[6][7]

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for good signal-to-noise.[6]

Comparative Data: Aminobenzothiazole Isomers

The position of the amino group, an electron-donating substituent, significantly impacts the chemical shifts of the aromatic protons.

Compound H-4 H-5 H-6 H-7 -NH₂
4-Aminobenzothiazole -~6.7 (d)~7.2 (t)~7.5 (d)~4.5 (s)
5-Aminobenzothiazole ~7.6 (d)-~6.9 (dd)~7.7 (d)~3.8 (s)
6-Aminobenzothiazole ~7.8 (d)~7.2 (d)-~7.0 (dd)~5.5 (s)
7-Aminobenzothiazole ~7.1 (d)~7.3 (t)~6.8 (d)-~4.9 (s)
Table 1: Approximate ¹H NMR chemical shifts (δ, ppm) for aminobenzothiazole isomers in CDCl₃. (d=doublet, t=triplet, dd=doublet of doublets, s=singlet). These are representative values and can vary with solvent and concentration.

The upfield shift of protons ortho and para to the amino group is a key diagnostic feature. For instance, in 6-aminobenzothiazole, the H-5 and H-7 protons are significantly shielded compared to the parent benzothiazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Fingerprints

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups and confirming the overall structure of a molecule. While isomers will share many common peaks, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.

Expertise & Experience in FT-IR Analysis

The primary utility of FT-IR in this context is the identification of substituent-specific vibrations (e.g., -NO₂, -NH₂, -CH₃) and observing how the substitution pattern affects the aromatic C-H and C=C stretching and bending vibrations. Positional isomerism can lead to slight shifts in bond strength and dipole moment, resulting in discernible changes in peak position and intensity.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • ATR Method (Preferred for Solids):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact.[8]

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[5]

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[8]

    • Press the mixture into a transparent pellet using a hydraulic press.[8][9]

    • Place the pellet in the spectrometer's sample holder for analysis.

  • Thin Film Method (for soluble solids or liquids):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methylene chloride).[10]

    • Place a drop of the solution on a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.[10][11]

    • Mount the plate in the instrument and acquire the spectrum.[11]

Comparative Data: Nitrobenzothiazole Isomers

The position of the nitro group influences the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.

Vibrational Mode 4-Nitrobenzothiazole (cm⁻¹) 5-Nitrobenzothiazole (cm⁻¹) 6-Nitrobenzothiazole (cm⁻¹) 7-Nitrobenzothiazole (cm⁻¹)
Asymmetric -NO₂ Stretch ~1520~1525~1530~1515
Symmetric -NO₂ Stretch ~1345~1350~1340~1355
Aromatic C-H Bending ~870, 750~880, 820~890, 830~860, 770
Table 2: Characteristic FT-IR absorption frequencies for nitrobenzothiazole isomers. These are approximate values and can be influenced by the physical state of the sample.

The asymmetric and symmetric stretches of the nitro group are prominent and easily identifiable. The pattern of C-H bending vibrations in the 900-700 cm⁻¹ region can often be used to infer the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugation and the presence of chromophores.

Expertise & Experience in UV-Vis Analysis

The benzothiazole core is a chromophore with characteristic π → π* transitions.[12] Substituents can modify these transitions, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). Electron-donating groups (like -NH₂) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (like -NO₂) can also extend the conjugation and lead to red shifts. The position of the substituent determines the extent of its interaction with the core π-system, leading to distinct spectra for each isomer.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the isomers (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as ethanol, methanol, or cyclohexane.

  • Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Analysis: Record the absorption spectrum of each isomer solution over a range of approximately 200-400 nm.

Comparative Data: Methylbenzothiazole Isomers

Even a simple methyl group can cause subtle shifts in the absorption maxima.

Compound λ_max 1 (nm) λ_max 2 (nm)
Benzothiazole ~252~288, 296
2-Methylbenzothiazole ~254~290, 298
4-Methylbenzothiazole ~255~292, 300
6-Methylbenzothiazole ~258~295, 303
Table 3: Approximate UV-Vis absorption maxima for methylbenzothiazole isomers in ethanol. The exact values can be solvent-dependent.

The observed bathochromic shifts are due to the hyperconjugative and weak inductive effects of the methyl group. The magnitude of the shift is dependent on the position of the methyl group and its ability to influence the electronic transitions of the benzothiazole system.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Experience in MS Analysis

While all isomers of a substituted benzothiazole will have the same molecular ion peak (M⁺), their fragmentation patterns upon ionization (typically Electron Ionization - EI) can differ. The stability of the resulting fragment ions is influenced by the substituent's position, leading to variations in the relative abundances of fragment peaks. For halogenated isomers, the isotopic pattern of the molecular ion is a key identifier. For example, a compound with one chlorine atom will show M⁺ and M+2 peaks in an approximate 3:1 ratio, while a bromine-containing compound will have M⁺ and M+2 peaks in a nearly 1:1 ratio.[13][14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6]

  • Analysis: Scan the mass-to-charge ratio (m/z) of the resulting ions to generate the mass spectrum.

Comparative Fragmentation Logic

The fragmentation of benzothiazole isomers is governed by the stability of the resulting cations. The initial fragmentation often involves the loss of the substituent or small neutral molecules.

G MI Molecular Ion (M⁺) F1 Fragment 1 [M - R]⁺ MI->F1 -R• F2 Fragment 2 [M - X]⁺ MI->F2 -X F3 Further Fragments F1->F3 F2->F3

Figure 2: A simplified fragmentation pathway for a substituted benzothiazole. The relative abundance of fragments will vary between isomers.

For example, in nitrobenzothiazole isomers, common losses include NO₂ (46 Da) and NO (30 Da). The relative ease of these losses can be subtly influenced by the substituent's position, altering the appearance of the mass spectrum.

Conclusion

The differentiation of benzothiazole isomers is a task readily achievable through the systematic application of standard spectroscopic techniques. NMR spectroscopy provides the most definitive data through the analysis of chemical shifts and coupling patterns. FT-IR is excellent for confirming functional groups and identifying fingerprint region differences. UV-Vis spectroscopy highlights the influence of substituent position on the electronic structure, while Mass Spectrometry confirms molecular weight and can offer clues through isomeric differences in fragmentation. By integrating the data from these complementary techniques, researchers can confidently and accurately elucidate the structure of their benzothiazole compounds.

References

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